3-(Bromomethyl)isoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCPYWPUWLNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440278 | |
| Record name | 3-(bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76632-20-7 | |
| Record name | 3-(bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Bromomethyl)isoxazole chemical properties and structure
An In-Depth Technical Guide to 3-(Bromomethyl)isoxazole: Properties, Reactivity, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a stable, electron-rich isoxazole core and a highly reactive bromomethyl group, this reagent serves as a versatile synthon for introducing the isoxazole moiety into a wide array of molecular scaffolds. The isoxazole ring is a well-regarded pharmacophore, present in numerous approved drugs, and is prized for its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] This guide provides an in-depth analysis of the chemical structure, physicochemical properties, reactivity profile, and synthetic applications of this compound, with a focus on its strategic deployment in drug discovery and development programs.
Core Chemical and Structural Properties
This compound is a crystalline solid at room temperature. Its structure consists of a five-membered aromatic isoxazole ring, containing adjacent oxygen and nitrogen atoms, substituted at the 3-position with a bromomethyl (-CH₂Br) group. This bromomethyl group is the primary site of reactivity, acting as a potent electrophile.
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| IUPAC Name | 3-(Bromomethyl)-1,2-oxazole | PubChem |
| CAS Number | 76632-20-7 | [3][4] |
| Molecular Formula | C₄H₄BrNO | [3][4] |
| Molecular Weight | 161.99 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 59 °C | [3][4] |
| Boiling Point | 214.2 °C | [3][4] |
| Density | 1.706 g/cm³ | [3][4] |
| Flash Point | 83.3 °C | [3][4] |
| SMILES | C1=CON=C1CBr | [4] |
Structural Representation
The chemical structure of this compound is depicted below. The numbering of the isoxazole ring begins at the oxygen atom.
Caption: Structure of this compound.
Synthesis and Reactivity Profile
The synthetic utility of this compound is primarily derived from the predictable and efficient reactivity of its bromomethyl group.
Synthesis
Substituted isoxazoles are commonly synthesized via several established routes. A prevalent method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 3-substituted isoxazoles, this often involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.[5][6] The subsequent bromination of a precursor like 3-methylisoxazole would yield the target compound.
Core Reactivity: The Electrophilic Nature of the Bromomethyl Group
The C-Br bond in the bromomethyl group is highly polarized, rendering the methylene carbon atom strongly electrophilic. This makes this compound an excellent alkylating agent for a wide range of nucleophiles. This reactivity is the cornerstone of its application as a building block.
Key Reactions:
-
N-Alkylation: Reacts readily with primary and secondary amines, imidazoles, and other nitrogen nucleophiles to form C-N bonds.
-
O-Alkylation: Reacts with alcohols and phenols, typically in the presence of a base, to form ethers.
-
S-Alkylation: Reacts with thiols to generate thioethers.
-
C-Alkylation: Can be used to alkylate soft carbon nucleophiles such as enolates.
This versatile reactivity allows for the straightforward covalent attachment of the 3-isoxazole moiety to a target scaffold, a common strategy in the synthesis of compound libraries for high-throughput screening.
Caption: General reactivity of this compound.
Applications in Drug Discovery
The isoxazole ring is considered a "privileged" scaffold in medicinal chemistry. Its incorporation can enhance physicochemical properties such as metabolic stability and aqueous solubility.[1] The ring system is relatively electron-rich and can act as a bioisosteric replacement for other groups, like a phenyl or amide moiety, to optimize drug-like properties.[2][7]
Derivatives of isoxazole exhibit a vast range of biological activities, including:
The strategic value of this compound is its ability to serve as a molecular handle to introduce this valuable pharmacophore into new chemical entities. Many successful drugs, such as the COX-2 inhibitor Valdecoxib and beta-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin, feature an isoxazole core, underscoring its therapeutic relevance.[1][5]
Caption: Drug discovery workflow using this compound.
Exemplary Experimental Protocol: N-Alkylation
This section provides a representative, generalized protocol for the synthesis of an N-substituted 3-(aminomethyl)isoxazole derivative.
Objective: To synthesize N-benzyl-1-(isoxazol-3-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Ethyl acetate and water for workup
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(isoxazol-3-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate caution.
-
Hazard Classification: While specific data is limited, related bromomethyl compounds are classified as corrosive and lachrymatory. It should be treated as a substance that can cause severe skin burns and eye damage.[10][11]
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically under refrigeration (+2 to +8 °C).[3][4] Keep away from incompatible materials such as strong bases, amines, and reducing agents.[10]
Conclusion
This compound is a high-value, versatile chemical reagent that serves as an efficient conduit for incorporating the pharmacologically significant isoxazole scaffold into novel molecules. Its well-defined reactivity, coupled with the proven therapeutic relevance of the isoxazole core, establishes it as an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of next-generation therapeutics.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound, 1 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. This compound | 76632-20-7 | BDA63220 [biosynth.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to 3-(Bromomethyl)isoxazole: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(bromomethyl)isoxazole, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and illuminate its chemical reactivity, which underpins its utility. The core of this guide focuses on the strategic application of this molecule in the design and development of novel therapeutic agents, supported by field-proven insights and established protocols. Safety, handling, and storage considerations are also discussed to ensure best laboratory practices. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical attributes of this compound in their research endeavors.
Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3][4][5][6] Its unique electronic properties, including an electron-rich aromatic character combined with a labile N-O bond, confer a wide range of biological activities.[1][2][3] Isoxazole derivatives are integral components of numerous commercially available drugs, demonstrating antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3][5]
This compound, in particular, serves as a highly versatile intermediate. The presence of a reactive bromomethyl group attached to the stable isoxazole core allows for facile nucleophilic substitution reactions. This enables chemists to readily introduce the isoxazole pharmacophore into larger, more complex molecules, making it an invaluable tool for library synthesis and lead optimization campaigns.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 76632-20-7 | [7][8] |
| Molecular Formula | C₄H₄BrNO | [7][8] |
| Molecular Weight | 161.99 g/mol | [7] |
| Melting Point | 59 °C | [7] |
| Boiling Point | 214.2 °C | [7] |
| Density | 1.706 g/cm³ | [7] |
| Flash Point | 83.3 °C | [7] |
| SMILES | C1=CON=C1CBr | [7] |
Synthesis of this compound
The synthesis of substituted isoxazoles is well-established, with the [3+2] cycloaddition (1,3-dipolar cycloaddition) of nitrile oxides and alkynes being a cornerstone methodology.[2][9][10] For this compound, a common and efficient laboratory-scale synthesis involves the bromination of a readily available precursor, 3-methylisoxazole.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Radical Bromination of 3-Methylisoxazole
This protocol describes a common method for the synthesis of this compound. The causality behind this choice lies in its reliability and the commercial availability of the starting materials. The use of N-Bromosuccinimide (NBS) as a bromine source allows for a controlled radical bromination at the allylic-like methyl group, while AIBN acts as a radical initiator.
Materials:
-
3-Methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 3-methylisoxazole (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 to 1.3 equivalents).
-
Add a catalytic amount of AIBN (0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent linkage of the isoxazole core to a wide variety of molecular scaffolds.
Caption: Reactivity of this compound with various nucleophiles.
This reactivity makes it an ideal starting material for creating libraries of compounds for high-throughput screening. For example, reaction with phenols, thiophenols, and amines can generate diverse ethers, thioethers, and secondary amines, respectively, each bearing the isoxazole motif.
Applications in Drug Discovery and Development
The isoxazole ring is a key component in a multitude of compounds with demonstrated therapeutic potential.[3][4][5][6] this compound acts as a critical precursor for the synthesis of these more complex, biologically active molecules.
-
Anticancer Agents: The isoxazole scaffold has been incorporated into molecules targeting various pathways involved in cancer progression.[5][6] For instance, derivatives have been synthesized that show antiproliferative properties against numerous cancer cell lines.[6]
-
Antibacterial and Antifungal Agents: Several commercially available drugs containing the isoxazole core, such as sulfamethoxazole and cloxacillin, highlight its importance in combating microbial infections.[3] this compound provides a convenient entry point for synthesizing novel isoxazole-containing compounds to address the growing challenge of antimicrobial resistance.[6]
-
Anti-inflammatory and Analgesic Activity: The isoxazole nucleus is found in non-steroidal anti-inflammatory drugs (NSAIDs). The ability to easily functionalize the 3-position via the bromomethyl handle allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective anti-inflammatory agents.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound.
-
Hazards: This compound is a corrosive material and a lachrymator. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling: Avoid all personal contact, including inhalation of vapors. Keep the container tightly closed when not in use. Avoid contact with strong oxidizing agents, bases, and reducing agents.
-
Storage: Store in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere at 2-8°C.[7][8] Keep it locked up and away from incompatible materials.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Conclusion
This compound is a cornerstone building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the bromomethyl group, provides a reliable and efficient means to incorporate the biologically significant isoxazole scaffold into novel molecular architectures. A comprehensive understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this potent intermediate in the quest for new and improved therapeutics.
References
- 1. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Buy 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | 5300-99-2 [smolecule.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
Stability and storage conditions for 3-(Bromomethyl)isoxazole
An In-Depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its reactive bromomethyl group and the isoxazole core, which is present in numerous biologically active compounds.[1][2] However, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound. We will delve into the chemical liabilities of the molecule, outlining potential degradation pathways and providing field-proven methodologies for stability assessment. This document is intended to serve as a practical resource for scientists to ensure the integrity of this reagent in their research and development endeavors.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 76632-20-7 | [3][4][5] |
| Molecular Formula | C₄H₄BrNO | [5] |
| Molecular Weight | 161.99 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 59 °C | [5] |
| Boiling Point | 214.2 °C | [5] |
| Density | 1.706 g/cm³ | [5] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is governed by two primary structural features: the electrophilic bromomethyl group and the heterocyclic isoxazole ring. Degradation can occur through multiple pathways, including hydrolysis, nucleophilic substitution, and photolysis.
Reactivity of the Bromomethyl Group
The C-Br bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and highly susceptible to nucleophilic attack. This is the most probable pathway for degradation in the presence of nucleophiles, including water.
-
Hydrolysis: In the presence of moisture, the bromomethyl group can undergo hydrolysis to form 3-(hydroxymethyl)isoxazole and hydrobromic acid. This process is accelerated by elevated temperatures and the presence of bases. The formation of acidic HBr can, in turn, potentially catalyze further degradation.
-
Nucleophilic Substitution: Other nucleophiles, such as alcohols, amines, or thiols, will readily displace the bromide. This reactivity is fundamental to its utility in synthesis but also represents a significant stability liability if exposed to such contaminants during storage.[7]
Isoxazole Ring Instability
The isoxazole ring itself possesses inherent instabilities, primarily related to the weak N-O bond.[2]
-
Photodegradation: The isoxazole ring is known to be susceptible to photolytic cleavage upon exposure to UV light.[4][5] This process can initiate ring-opening and rearrangement reactions, leading to a complex mixture of degradation products.[8] Studies on the atmospheric degradation of other isoxazoles have shown that this can involve cleavage of both the N-O and C-N bonds, releasing nitrogen oxides and smaller oxygenated compounds.[9]
-
Thermal and pH-Mediated Degradation: While generally more stable than the bromomethyl group, the isoxazole ring can be forced to open under harsh thermal or pH conditions. This typically proceeds via cleavage of the N-O bond, leading to various reactive intermediates.[3][10]
A visual representation of these primary degradation pathways is provided below.
Caption: Primary degradation routes for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, stringent storage and handling procedures are imperative. The consensus from multiple suppliers forms the basis of these authoritative recommendations.
Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | +2°C to +8°C | Refrigeration significantly slows the rate of potential hydrolytic and thermal degradation reactions. | [3][4][5][10] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture and minimizes the risk of oxidation. | [11][12] |
| Container | Tightly Sealed, Light-Resistant | A secure seal prevents moisture and air ingress. Opaque or amber containers protect the compound from photolytic degradation. | [5] |
| Transport | Cold-chain transportation may be required | Ensures the compound does not experience temperature excursions during shipping that could initiate degradation. | [2][11] |
Expert Insight: The "retest date" is a more appropriate concept than a fixed "shelf life" for reactive intermediates like this compound.[13] Due to its inherent reactivity, its purity should be verified via analytical methods (see Section 4) before use, especially after prolonged storage or if storage conditions have been compromised.
Handling and Safety Precautions
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed, in contact with skin, or inhaled.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Dispensing: Avoid creating dust. Use appropriate tools for transferring the solid. Ensure the container is tightly resealed under an inert atmosphere immediately after use.
-
Spill & Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[3][15]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[15][16]
Stability Assessment: A Framework for Forced Degradation Studies
To ensure the integrity of this compound for sensitive applications, and to develop stability-indicating analytical methods, a forced degradation study is essential.[17][18] This involves intentionally stressing the compound to produce its likely degradation products.
The workflow for a typical forced degradation study is outlined below.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method for this compound, designed to separate the parent compound from its potential degradation products, such as 3-(hydroxymethyl)isoxazole.
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[19]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[20]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid to improve peak shape).[21]
-
Initial Conditions: 30% ACN / 70% Water + 0.1% Formic Acid
-
Gradient: Linearly increase to 90% ACN over 15 minutes.
-
Hold: Hold at 90% ACN for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Detection Wavelength: 220 nm (or as determined by UV scan).[20]
-
Injection Volume: 10 µL.[20]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 0.1 mg/mL).
-
Causality and Trustworthiness:
-
The use of a C18 column separates compounds based on hydrophobicity. 3-(Hydroxymethyl)isoxazole, a likely hydrolysis product, is more polar and will elute earlier than the parent compound.
-
Adding formic acid to the mobile phase protonates silanol groups on the stationary phase and any basic nitrogens on the analyte, reducing peak tailing and improving resolution.[21]
-
A gradient elution is employed to ensure that both polar degradation products and the more non-polar parent compound are eluted with good peak shape in a reasonable timeframe.
-
This method's ability to separate the parent peak from degradation peaks must be validated through forced degradation studies, confirming its "stability-indicating" nature.[18][19]
Conclusion
This compound is a reactive and valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. Its primary stability liabilities are the susceptibility of the bromomethyl group to nucleophilic attack (especially hydrolysis) and the potential for photolytic degradation of the isoxazole ring. Adherence to strict storage conditions—namely refrigeration (+2°C to +8°C) under an inert, dry atmosphere and protection from light—is critical to minimizing degradation. For applications requiring high purity, analytical verification of the material's quality via a validated stability-indicating HPLC method is strongly recommended before use. By understanding and controlling these factors, researchers can ensure the reliability and reproducibility of their experimental outcomes.
References
- 1. ajrconline.org [ajrconline.org]
- 2. sciensage.info [sciensage.info]
- 3. nbinno.com [nbinno.com]
- 4. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. jetir.org [jetir.org]
- 9. ijisrt.com [ijisrt.com]
- 10. mdpi.com [mdpi.com]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]
- 13. scispace.com [scispace.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 16. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quantitative determination of heterocyclic amines in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijrpp.com [ijrpp.com]
Unlocking Synthetic Versatility: A Guide to the Reactivity of 3-(Bromomethyl)isoxazole with Nucleophiles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from favorable physicochemical properties, metabolic stability, and its ability to engage in critical hydrogen bonding interactions.[5] Among the diverse array of functionalized isoxazoles, 3-(bromomethyl)isoxazole stands out as a highly versatile and reactive building block. This guide provides an in-depth exploration of its reactivity profile, specifically focusing on nucleophilic substitution reactions. We will dissect the underlying mechanistic principles, provide field-proven experimental insights, and present detailed protocols to empower researchers in leveraging this reagent for the synthesis of novel molecular entities.
The Reagent: Understanding this compound
At its core, this compound is a primary alkyl halide appended to the C3 position of an aromatic isoxazole ring. This seemingly simple structure is laden with chemical potential.
-
The Electrophilic Center: The carbon atom of the bromomethyl (-CH₂Br) group is the primary site of reactivity. It is rendered significantly electrophilic by two key factors:
-
The Inductive Effect of Bromine: As a halogen, bromine is highly electronegative and withdraws electron density from the methylene carbon.
-
The Aromatic Isoxazole Ring: The isoxazole ring itself is an electron-withdrawing system, further depleting electron density from the exocyclic methylene carbon and activating it for nucleophilic attack.
-
-
The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the anion once it departs.
-
The Heterocyclic Core: The isoxazole ring is generally stable under the neutral to moderately basic conditions typical for nucleophilic substitutions, preserving the core scaffold during functionalization.[6]
This combination of an activated electrophilic center and a superb leaving group makes this compound an ideal substrate for SN2 (Substitution Nucleophilic Bimolecular) reactions.
The Core Mechanism: An SN2 Trajectory
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a classical SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry (though this is not observable for the achiral -CH₂Br group).
The bimolecular nature of the reaction means its rate is dependent on the concentration of both the nucleophile and the substrate.[7] The unhindered nature of the primary carbon center makes this pathway highly favorable, minimizing competing elimination (E2) reactions.
Reactivity with Key Nucleophile Classes
The true utility of this compound is demonstrated by its broad compatibility with a range of nucleophiles.
N-Nucleophiles: Amines
The reaction with primary and secondary amines is a robust method for forging C-N bonds, leading to valuable isoxazole-containing amine derivatives.[8][9]
-
Causality: Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HBr formed, preventing the protonation and deactivation of the starting amine.
-
Expert Insight: For primary amines, using a slight excess (1.1-1.5 equivalents) of the amine can sometimes serve as both the nucleophile and the base. However, for more valuable amines or to prevent potential dialkylation, using an inorganic base like K₂CO₃ in a polar aprotic solvent like acetonitrile or DMF is the preferred, self-validating approach.
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | >90 |
| Piperidine | Et₃N | THF | RT | ~85 |
| Aniline | K₂CO₃ | DMF | 80 | ~75 |
| Benzylamine | K₂CO₃ | Acetonitrile | RT | >95 |
Table 1: Representative conditions for N-alkylation reactions.
S-Nucleophiles: Thiols
Sulfur nucleophiles are among the most reactive partners for this substrate due to the high polarizability and nucleophilicity of sulfur (the "HSAB" principle).[10][11]
-
Causality: Thiols (R-SH) are readily deprotonated by mild bases (e.g., K₂CO₃) to form highly nucleophilic thiolate anions (R-S⁻). These anions rapidly displace the bromide to form stable thioethers.
-
Expert Insight: These reactions are often very fast, even at room temperature. Degassing the solvent is sometimes recommended to prevent the oxidative dimerization of the thiol to a disulfide, especially when working with sensitive substrates.
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | >95 |
| Benzyl Mercaptan | NaH | THF | 0 to RT | >90 |
| L-Cysteine ethyl ester | Et₃N | Ethanol | RT | ~80 |
Table 2: Representative conditions for S-alkylation reactions.
O-Nucleophiles: Alcohols, Phenols, and Carboxylic Acids
This class of reaction allows for the synthesis of ethers and esters, which are key functional groups in drug molecules.
-
Causality: Oxygen nucleophiles are generally less reactive than their sulfur counterparts and require a strong base to be deprotonated into the more potent alkoxide (R-O⁻) or carboxylate (R-COO⁻) forms. Sodium hydride (NaH) is a common choice for alcohols and phenols as it provides irreversible deprotonation. For carboxylic acids, milder bases like K₂CO₃ are sufficient.
-
Expert Insight: The choice of solvent is critical. Aprotic polar solvents like THF or DMF are ideal for reactions involving NaH, as they do not have acidic protons that would quench the base.[12] The reaction of 3-bromo-5-phenyl-isoxazole with potassium hydroxide in methanol to yield the 3-methoxy derivative demonstrates a related nucleophilic aromatic substitution on the ring itself under forcing conditions, highlighting the comparative ease of substitution at the bromomethyl position.[13]
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Phenol | NaH | THF | 0 to 60 | ~85 |
| Benzyl Alcohol | K₂CO₃ | Acetone | Reflux | ~90 |
| Acetic Acid | Cs₂CO₃ | DMF | RT | ~95 |
Table 3: Representative conditions for O-alkylation and esterification.
Experimental Protocol: A Self-Validating System
This protocol for the synthesis of 3-((benzylamino)methyl)isoxazole provides a trustworthy and reproducible workflow.
Objective: To synthesize 3-((benzylamino)methyl)isoxazole via SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACS grade), ~10 mL per mmol of substrate
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add acetonitrile to the flask.
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Monitoring (Trustworthiness Checkpoint): Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete when the starting this compound spot is no longer visible (typically 2-4 hours).
-
Work-up: a. Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr). b. Rinse the flask and filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: a. Dissolve the crude residue in ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Analysis (Validation): a. Purify the product via flash column chromatography on silica gel if necessary. b. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a powerful and reliable electrophile for the construction of diverse molecular libraries. Its reactivity is dominated by the SN2 mechanism, providing clean and predictable access to a wide range of C-N, C-S, and C-O linked isoxazole derivatives. By understanding the core mechanistic principles and carefully selecting solvents and bases, researchers can confidently deploy this reagent to accelerate discovery programs in agrochemicals, materials science, and particularly, drug development.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its electronic distribution, metabolic stability, and capacity for diverse molecular interactions, render it a versatile building block for the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives, moving beyond a mere cataloging of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. We will examine key therapeutic areas where isoxazoles have demonstrated significant potential, including oncology, inflammation, infectious diseases, and neuroscience, offering field-proven insights for professionals engaged in drug discovery and development.
The Isoxazole Moiety: A Foundation for Diverse Biological Function
The isoxazole core is an aromatic, five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions.[3][4] This arrangement imparts a unique electronic character, with the electronegative oxygen and nitrogen atoms influencing the ring's reactivity and ability to form crucial hydrogen bonds with biological targets.[3] The stability of the isoxazole ring, coupled with the relative ease of its synthesis and functionalization, has made it an attractive starting point for the development of compound libraries with a wide range of pharmacological activities.[5][6] Marketed drugs such as the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole ring, underscoring its therapeutic relevance.[4][7]
A critical aspect of the isoxazole scaffold is the weak N-O bond, which, under certain conditions, can undergo cleavage. This reactivity can be exploited in the design of prodrugs or in synthetic strategies to generate more complex molecular architectures.[8][9] The versatility of isoxazole chemistry allows for the introduction of various substituents at different positions on the ring, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its biological activity and selectivity.[3][5]
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
One of the most well-documented biological activities of isoxazole derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][13]
Mechanism of Action: Selective COX-2 Inhibition
Many isoxazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and the withdrawn valdecoxib, exhibit selectivity for COX-2 over COX-1.[10][12][14] This selectivity is clinically significant because COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and in platelet aggregation.[13] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12][13] By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13] The sulfonamide side chain present in many isoxazole-based COX-2 inhibitors is thought to bind to a hydrophilic pocket near the active site of the COX-2 enzyme, contributing to their selectivity.[11][12]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test isoxazole derivative against human recombinant COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.
-
Compound Dilution: Serially dilute the test isoxazole derivative in DMSO to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations. Incubate for a predetermined time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a specific incubation period, terminate the reaction. The product of the reaction, prostaglandin E2 (PGE2), is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of COX-2 inhibition against the logarithm of the test compound concentration. The IC50 value is calculated using a non-linear regression analysis.
Causality and Self-Validation: This assay directly measures the ability of the compound to inhibit the enzymatic activity of COX-2. The use of a known selective COX-2 inhibitor, such as celecoxib, as a positive control is crucial for validating the assay's performance and for comparing the potency of the test compound.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The isoxazole scaffold is a prominent feature in a multitude of compounds with demonstrated anticancer activity.[15][16] Their mechanisms of action are diverse, reflecting the complexity of cancer biology and the ability of the isoxazole core to be tailored to interact with various molecular targets.[16][17]
Mechanisms of Action in Oncology
Isoxazole derivatives have been shown to exert their anticancer effects through several mechanisms:[16][17]
-
Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells by activating pro-apoptotic proteins like caspases and inhibiting anti-apoptotic molecules.[18]
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[16]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[19]
-
HSP90 Inhibition: Isoxazole-based compounds have been developed as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous oncoproteins.[19]
Experimental Workflow: Anticancer Drug Screening
Caption: A general workflow for screening isoxazole derivatives for anticancer activity.
Representative Anticancer Isoxazole Derivatives and their IC50 Values
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 | 2.5 | Cytotoxic | [4] |
| Isoxazole Chalcone Derivatives | DU145 (Prostate) | 0.96 - 1.06 | Antimitotic | [20] |
| Tyrosol-derived Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | Apoptosis Induction | [9][20] |
| Curcumin-Isoxazole Hybrid | MCF7 (Breast) | 3.97 | Cytotoxic | [9] |
Antimicrobial and Antiviral Potential
The isoxazole ring is a key component of several antibacterial drugs, including sulfamethoxazole and cloxacillin.[21] The development of new isoxazole derivatives continues to be an active area of research to combat the growing threat of antimicrobial resistance.[22]
Antibacterial and Antifungal Activity
Isoxazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][23] The mechanism of action can vary, but for sulfonamide-containing isoxazoles like sulfamethoxazole, it involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[24]
Structure-activity relationship studies have shown that the nature and position of substituents on the isoxazole and any attached phenyl rings significantly influence the antimicrobial potency.[4] For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring, has been shown to enhance antibacterial activity.[4]
Antiviral Activity
The isoxazole scaffold has also been incorporated into compounds with antiviral properties.[5] For example, pleconaril, which contains an isoxazole ring, is an antiviral drug that was developed to treat infections caused by enteroviruses.[3] More recently, isoxazole-based small molecules have been investigated as potential inhibitors of the Zika virus (ZIKV).[25] Structural modifications of a 1,2,4-oxadiazole lead compound to an isoxazole core resulted in a derivative with potent antiviral activity against ZIKV strains and an improved safety profile.[25]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of an isoxazole derivative against a specific bacterial strain.
Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) to ensure the validity of the results. A known antibiotic can be used as a reference standard.
Applications in Neuroscience: Modulating Neuronal Signaling
Isoxazole derivatives have emerged as valuable tools and potential therapeutic agents for a range of neurological and psychiatric disorders.[26][27] Their ability to interact with key receptors and channels in the central nervous system (CNS) underlies their diverse neuropharmacological effects.
Modulation of Glutamate and GABA Receptors
-
AMPA Receptor Modulation: The isoxazole derivative α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors crucial for fast synaptic transmission and neuroplasticity.[28] More recently, novel bis(isoxazoles) have been developed as highly potent positive allosteric modulators (PAMs) of the AMPA receptor, enhancing its function at picomolar concentrations.[29][30] Such compounds are being investigated for their potential as cognitive enhancers and for the treatment of neurodegenerative diseases.[28][31]
-
GABA Receptor Modulation: Some isoxazole derivatives can modulate the activity of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[3] This activity is the basis for their potential anxiolytic and anticonvulsant properties.[4]
Other CNS Activities
-
Anticonvulsant Effects: Certain benzo[d]isoxazole derivatives have shown potent anticonvulsant activity by selectively blocking the voltage-gated sodium channel NaV1.1.[32]
-
mGluR1 Antagonism: Aryl isoxazole derivatives have been developed as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a promising target for the treatment of neuropathic pain.[33]
Signaling Pathway: AMPA Receptor Positive Allosteric Modulation
Caption: Positive allosteric modulation of AMPA receptors by isoxazole derivatives.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic investigation of how modifications to the chemical structure of isoxazole derivatives affect their biological activity is crucial for rational drug design.[34][35][36]
Key SAR Insights:
-
Substitution Patterns: The nature and position of substituents on the isoxazole ring and any appended aromatic systems are critical determinants of activity and selectivity.[20][36] For example, in a series of isoxazoloindoles with anticancer activity, halogen substitutions at the para-position of a phenyl ring attached to the isoxazole were found to be favorable.[36]
-
Isomeric Forms: The relative positions of the nitrogen and oxygen atoms in the isoxazole ring, as well as the overall stereochemistry of the molecule, can have a profound impact on biological activity.
-
Hybrid Molecules: Combining the isoxazole scaffold with other pharmacophores, such as indole or chalcone moieties, has proven to be a successful strategy for generating novel compounds with enhanced potency and unique activity profiles.[9][17]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile core structure in the field of drug discovery. Its presence in a wide array of biologically active molecules, including approved drugs, highlights its significance.[4][7] The ongoing exploration of novel synthetic methodologies, including green chemistry approaches and metal-free reactions, will undoubtedly expand the accessible chemical space of isoxazole derivatives.[2][6][26]
Future research will likely focus on the development of isoxazole-based compounds with improved selectivity for their biological targets, leading to more effective and safer medicines. The design of multi-targeted therapies, where a single isoxazole derivative can modulate multiple pathways involved in a disease, is another promising avenue of investigation.[26] As our understanding of complex diseases deepens, the adaptability and proven track record of the isoxazole scaffold will ensure its continued prominence in the development of the next generation of therapeutic agents.
References
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- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
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- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ijpca.org [ijpca.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. espublisher.com [espublisher.com]
- 16. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. ClinPGx [clinpgx.org]
- 19. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - ProQuest [proquest.com]
- 29. mdpi.com [mdpi.com]
- 30. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 3-(Bromomethyl)isoxazole: A Versatile Synthon in Modern Organic Synthesis
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in the design of numerous therapeutic agents. Isoxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5]
Within the vast library of isoxazole-based building blocks, 3-(bromomethyl)isoxazole stands out as a particularly valuable and versatile synthon. Its utility stems from the presence of a reactive bromomethyl group at the 3-position, which serves as a potent electrophilic handle for introducing the isoxazole moiety into a wide range of molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers in organic synthesis and drug development.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and handling requirements of any reagent is paramount for safe and effective laboratory practice.
| Property | Value | Reference |
| Chemical Formula | C₄H₄BrNO | N/A |
| Molecular Weight | 162.00 g/mol | N/A |
| Appearance | Pale yellow liquid | [6] |
| CAS Number | 130628-75-0 (for 3-(Bromomethyl)-5-methylisoxazole) | [7] |
| Primary Hazard | Corrosive, Lachrymator | [7][8] |
Safety & Handling: this compound and its derivatives are corrosive materials that can cause severe skin and eye burns.[7][8] They are also potent lachrymators. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]
Synthesis of the this compound Core
The efficient construction of the this compound unit is critical for its use as a synthon. Several reliable methods have been established, primarily revolving around the [3+2] cycloaddition reaction or the functionalization of a pre-existing isoxazole ring.
Method 1: 1,3-Dipolar Cycloaddition
A highly effective and regioselective route involves the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with propargyl bromide.[9] This approach builds the isoxazole ring directly with the desired bromomethyl functionality at the 5-position (note: numbering can vary based on substituents, but the reactive group is key).
Caption: Synthesis via 1,3-dipolar cycloaddition.
Causality Behind Experimental Choices: The use of a chlorinating agent like N-Chlorosuccinimide (NCS) with a base efficiently generates the highly reactive nitrile oxide intermediate from the stable aldoxime precursor. The subsequent cycloaddition with propargyl bromide is often highly regioselective, driven by the electronic and steric properties of the alkyne, leading specifically to the 3,5-disubstituted isoxazole.[9][10]
Method 2: Radical Bromination of a Methyl Precursor
An alternative strategy involves the functionalization of a pre-formed isoxazole ring, such as methyl 5-methylisoxazole-3-carboxylate. The methyl group can be selectively brominated using standard radical bromination conditions.
-
Reaction Setup: To a solution of methyl 5-methylisoxazole-3-carboxylate (7.05 g, 50 mmol) in carbon tetrachloride (CCl₄, 250 mL), add N-Bromosuccinimide (NBS, 11.5 g, 65 mmol) and Azobisisobutyronitrile (AIBN, 820 mg, 5 mmol).
-
Execution: Heat the reaction mixture to reflux and maintain overnight. The AIBN acts as a radical initiator, which decomposes upon heating to start the chain reaction, while NBS serves as the bromine source.
-
Workup: After cooling to room temperature, pour the mixture into water. Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Isolation: Purify the residual oil by flash chromatography on silica gel to yield the target product, methyl 5-(bromomethyl)isoxazole-3-carboxylate (5.56 g, 51% yield).[11]
The Core Reactivity: A Hub for Nucleophilic Substitution
The synthetic power of this compound lies in the high reactivity of the bromomethyl group toward nucleophilic substitution. The bromine atom is an excellent leaving group, and the adjacent sp²-hybridized isoxazole ring stabilizes the transition state of the Sₙ2 reaction through electron withdrawal. This makes the methylene carbon a potent electrophilic site.
This reliable reactivity allows for the covalent linkage of the isoxazole scaffold to a vast array of molecular fragments through the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Caption: Core reactivity via Sₙ2 nucleophilic substitution.
Applications in Bioactive Molecule Synthesis: A Case Study
The true measure of a synthon is its successful application in the synthesis of complex, functional molecules. The isoxazole moiety introduced via this compound is a key feature in many compounds evaluated for their therapeutic potential.[12][13] For example, 3-phenyl-5-(bromomethyl)isoxazoles are valuable intermediates for preparing pharmacologically relevant compounds.[14]
Workflow: Synthesis of an Isoxazole-Amide Conjugate
This workflow demonstrates the use of a 5-(bromomethyl)isoxazole derivative to synthesize a more complex amide, a common linkage in pharmaceutical compounds.
The synthesis begins with the creation of the core isoxazole structure, in this case, a carboxylic acid, which is a versatile handle for further modifications like amidation.[15]
The isoxazole carboxylic acid is coupled with an amine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form a stable amide bond.[15]
-
Reaction Setup: In a round-bottom flask, dissolve the isoxazole carboxylic acid (1.0 mmol, 1.0 equiv.), EDCI (1.3 mmol, 1.3 equiv.), and DMAP (1.4 mmol, 1.4 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) at 0 °C.
-
Addition of Nucleophile: Add the desired amine (e.g., 4-methoxybenzylamine, 1.2 mmol, 1.2 equiv.) in one portion to the mixture.
-
Execution: Allow the reaction mixture to warm slowly to room temperature and stir for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with CH₂Cl₂. The crude product is then purified by silica gel column chromatography to afford the desired isoxazole amide.[15]
This amide can then be further functionalized. If the starting isoxazole contained a bromomethyl group, this handle remains available for subsequent nucleophilic substitution, allowing for the creation of highly complex and diverse molecular libraries from a common intermediate.
Conclusion
This compound and its structural analogs are powerful and versatile synthons in organic synthesis. Their straightforward preparation and, most importantly, the predictable and efficient reactivity of the bromomethyl group in nucleophilic substitution reactions make them indispensable tools.[16] By providing a robust method for introducing the pharmacologically significant isoxazole scaffold, this building block enables the rapid and divergent synthesis of novel compounds for drug discovery and materials science. The self-validating nature of its Sₙ2 reactivity, coupled with well-established synthetic protocols, ensures its continued and expanding role in the repertoire of the modern synthetic chemist.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | 5300-99-2 [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 [smolecule.com]
An In-Depth Technical Guide to the Isoxazole Scaffold in Medicinal Chemistry
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has cemented its status as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][5][6] This guide provides an in-depth exploration of the isoxazole core, from its fundamental properties and synthesis to its strategic application in drug design. We will dissect the causality behind its use as a versatile bioisostere, analyze structure-activity relationships that govern its efficacy, and survey its impact across major therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the rational design of next-generation isoxazole-based therapeutics.
Introduction: The Isoxazole Core - A Privileged Scaffold
In the landscape of heterocyclic chemistry, the isoxazole moiety is of immense importance due to its wide spectrum of biological activities and therapeutic potential.[7] It is an azole heterocycle with an oxygen atom next to the nitrogen.[8][9] This arrangement of heteroatoms within the five-membered aromatic ring imparts a unique electronic and steric profile, making it a cornerstone in drug discovery.[5] The term "privileged scaffold" is not used lightly; it refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a robust starting point for developing novel drugs. The isoxazole ring fits this description perfectly. Its derivatives have yielded a plethora of marketed drugs with diverse therapeutic applications, including the anti-inflammatory drug Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[1][8]
The utility of the isoxazole ring stems from several key features:
-
Modulation of Physicochemical Properties: The incorporation of an isoxazole ring can enhance physicochemical characteristics, improving pharmacokinetic profiles, increasing efficacy, and decreasing toxicity.[1][5][8]
-
Synthetic Accessibility: A variety of reliable and regioselective synthetic methods have been developed, allowing for the creation of diverse libraries of isoxazole derivatives for screening.[1][2][3]
-
Bioisosteric Potential: The isoxazole ring is an effective bioisostere for other functional groups, most notably the carboxylic acid, which allows chemists to overcome common liabilities such as poor cell permeability and rapid metabolism.
-
Diverse Biological Activities: Isoxazole-containing compounds have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, neuroprotective, and anticonvulsant properties.[1][2][3][7]
This guide will systematically unpack these attributes, providing the foundational knowledge and practical methodologies required to harness the full potential of the isoxazole scaffold.
Physicochemical Properties and Their Implications in Drug Design
The success of a drug candidate is critically dependent on its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), which is governed by its physicochemical properties. The isoxazole ring offers a tunable platform to optimize these properties for improved drug-likeness.
The nitrogen and oxygen atoms in the isoxazole ring influence its electronic distribution, polarity, and hydrogen bonding capacity. The ring itself is weakly basic. A key application in modulating properties is the use of the 3-hydroxyisoxazole moiety as a carboxylic acid bioisostere. This isostere is planar and exhibits pKa values in the range of 4-5, closely mimicking the acidity of a carboxylic acid while often improving metabolic stability and cell penetration.[10]
The strategic placement of substituents on the isoxazole ring at the C3, C4, and C5 positions allows for fine-tuning of properties like lipophilicity (LogP), which is crucial for membrane permeability and target engagement. For instance, adding lipophilic groups can enhance binding to hydrophobic pockets in a target protein but may also increase metabolic clearance or off-target toxicity if not balanced correctly.
Table 1: Key Physicochemical Data for Isoxazole and Selected Derivatives
| Property | Isoxazole (Parent) | 3-Hydroxyisoxazole | Valdecoxib (COX-2 Inhibitor) | Sulfamethoxazole (Antibiotic) |
| Molecular Formula | C₃H₃NO | C₃H₃NO₂ | C₁₆H₁₄N₂O₃S | C₁₀H₁₁N₃O₃S |
| Molecular Weight ( g/mol ) | 69.06 | 85.06 | 314.36 | 253.28 |
| pKa | ~ -2.97 (Conjugate Acid) | ~4.5 (Acidic Proton)[10] | ~10.1 (Sulfonamide) | ~5.6 (Amide) |
| LogP (Predicted) | 0.34 | -0.32 | 2.23 | 0.89 |
Data is compiled from various chemical databases and literature sources. Predicted values are for illustrative purposes.
Synthetic Strategies: Building the Isoxazole Scaffold
The synthetic accessibility of the isoxazole ring is a primary reason for its prevalence in medicinal chemistry.[1][2][3] Numerous methods exist, but the most robust and widely used is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[11][12][13] This approach offers high regioselectivity and functional group tolerance.
Key Synthetic Methodologies
-
1,3-Dipolar Cycloaddition: This is the cornerstone of isoxazole synthesis. Nitrile oxides, typically generated in situ from aldoximes (using an oxidant like bleach) or hydroximoyl chlorides (using a base), react with alkynes to yield isoxazoles.[7][12][14] The regioselectivity (i.e., whether the 3,4- or 3,5-disubstituted product is formed) is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.[12]
-
Condensation Reactions: Another classic and effective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[15] For example, chalcones (α,β-unsaturated ketones) react with hydroxylamine hydrochloride to form the isoxazole ring.[15][16]
-
Modern Catalytic Methods: Recent advancements include transition metal-catalyzed cycloadditions and green chemistry approaches, such as microwave-induced synthesis, which can reduce reaction times and improve yields.[1][2][3] Copper-catalyzed reactions, for instance, allow for the one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[7]
Visualization of a General Synthetic Workflow
The following diagram illustrates the common 1,3-dipolar cycloaddition pathway for synthesizing 3,5-disubstituted isoxazoles.
Caption: A common pathway for isoxazole synthesis.
Experimental Protocol: Synthesis of a 3,5-Diphenylisoxazole
This protocol describes a representative synthesis via the condensation of a chalcone with hydroxylamine hydrochloride. This self-validating system relies on standard laboratory techniques and characterization methods to confirm product formation.
Objective: To synthesize 3,5-diphenylisoxazole from chalcone.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of chalcone in 100 mL of 95% ethanol by gently warming and stirring.
-
Reagent Addition: To this solution, add 2.5 g of hydroxylamine hydrochloride. Stir until it dissolves.
-
Base Addition: Prepare a solution of 5.0 g of potassium hydroxide in 10 mL of water. Add this aqueous KOH solution dropwise to the reaction mixture over 10 minutes. The addition is exothermic; maintain control over the temperature.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the chalcone spot indicates reaction completion.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 250 mL of cold deionized water in a beaker. A white solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the crude product in an oven at 60°C. For purification, recrystallize the solid from hot ethanol.
-
Characterization: Determine the melting point of the purified crystals and characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the formation of 3,5-diphenylisoxazole.
The Role of Isoxazole as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical and steric properties, is a cornerstone of rational drug design.[17] The isoxazole scaffold is a highly successful bioisostere, particularly for the carboxylic acid and amide functionalities. This replacement is often motivated by the need to improve a drug's metabolic stability, oral bioavailability, or target selectivity.
The 3-hydroxyisoxazole group, for example, is a well-established planar bioisostere for carboxylic acid.[10] It mimics the acidic proton and hydrogen bonding pattern of a carboxylate but is generally less prone to phase II metabolism (e.g., glucuronidation) and can exhibit improved membrane permeability. This strategy has been extensively used in developing potent derivatives of GABA and glutamate neurotransmitter ligands.[10]
Caption: Bioisosteric replacement of a carboxylic acid.
Structure-Activity Relationships (SAR) of Isoxazole Derivatives
Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound into a clinical candidate. For isoxazole-based drugs, SAR studies typically explore how modifications at the C3, C4, and C5 positions of the ring impact biological activity.
The causality behind these choices is rooted in molecular recognition. Different substituents alter the molecule's size, shape, electronics, and hydrogen bonding potential, thereby affecting its affinity and selectivity for the biological target.
-
Substituents at C3 and C5: These are the most common points of diversification, often accessed through the choice of alkyne and nitrile oxide precursors in cycloaddition reactions.[1][5] For example, in the COX-2 inhibitor Valdecoxib, the 3-phenyl group is crucial for binding, while the 5-methyl group occupies a smaller pocket. In a series of isoxazole-based Zika virus inhibitors, modifications to the aryl rings at these positions dramatically altered antiviral efficacy.[18]
-
Substituents at C4: While less commonly substituted, modifications at the C4 position can be used to fine-tune activity or vector the molecule toward a specific sub-pocket of the binding site. In a study on RORγt inverse agonists, a benzoic acid moiety at the C4 position was found to be optimal for potency.[19]
-
Aryl Substituents: When aryl groups are attached to the isoxazole ring (a common feature), the substitution pattern on the aryl ring itself is critical. Halogens (chloro, bromo) in the para-position of a phenyl ring have been associated with increased anticancer activity, likely by enhancing binding interactions or altering electronic properties.[20]
A systematic SAR exploration involves synthesizing a matrix of analogs where substituents at each position are varied and then testing their biological activity. This iterative process of design, synthesis, and testing is the engine of medicinal chemistry.
Therapeutic Landscape: Isoxazole in Action
The versatility of the isoxazole scaffold is evident in the broad range of diseases for which isoxazole-containing drugs have been developed.[1][2][3][8]
Table 2: Selected Marketed Drugs Containing the Isoxazole Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action / Notes |
| Valdecoxib | Anti-inflammatory (NSAID) | A selective COX-2 inhibitor used for osteoarthritis and menstrual pain.[1] |
| Leflunomide | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby reducing lymphocyte proliferation.[1] |
| Sulfamethoxazole | Antibiotic | A sulfonamide that inhibits dihydropteroate synthetase in bacteria, blocking folic acid synthesis.[1] |
| Zonisamide | Anticonvulsant | Blocks voltage-gated sodium and T-type calcium channels in the brain.[1] |
| Risperidone | Antipsychotic | A dopamine and serotonin receptor antagonist used to treat schizophrenia and bipolar disorder.[1][21] |
| Danazol | Endocrine Agent | A synthetic steroid with an isoxazole ring fused to it, used for endometriosis and fibrocystic breast disease.[1] |
Mechanism Spotlight: COX-2 Inhibition
The anti-inflammatory drug Valdecoxib provides a classic example of an isoxazole-based mechanism of action. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins.
Caption: Valdecoxib blocks the COX-2 enzyme.
Future Perspectives and Challenges
The journey of the isoxazole scaffold in medicinal chemistry is far from over. Emerging trends point towards its use in more complex therapeutic strategies, such as multi-targeted therapies and the development of covalent inhibitors.[1][2][3] The synthesis of hybrid molecules, where an isoxazole is linked to another pharmacophore, is a growing area aimed at achieving synergistic effects or overcoming drug resistance.[22][23]
However, challenges remain. Ensuring selectivity, minimizing off-target effects, and overcoming potential metabolic liabilities of highly substituted derivatives require continuous innovation. The development of novel, more efficient, and environmentally benign synthetic methodologies will also be crucial for the sustainable production of these vital compounds.[1][2][3] As our understanding of disease biology deepens, the rational design of new isoxazole derivatives will continue to play a pivotal role in addressing unmet medical needs.[1][3]
References
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- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]
- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. ijpca.org [ijpca.org]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isoxazole synthesis [organic-chemistry.org]
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- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]
- 23. ijariit.com [ijariit.com]
An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)isoxazole for Laboratory Professionals
Introduction and Strategic Hazard Overview
3-(Bromomethyl)isoxazole is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for its role in synthesizing novel compounds with potential therapeutic activities.[1][2] Its utility, however, is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. As a potent alkylating agent and lachrymator, the primary risks associated with this compound stem from its high reactivity, which makes it effective in synthesis but also hazardous upon exposure.
This guide provides a technical framework for researchers, scientists, and drug development professionals to safely handle, use, store, and dispose of this compound. The causality behind each procedural recommendation is explained to foster a deep-seated culture of safety that goes beyond mere compliance. The protocols herein are designed as self-validating systems to ensure a secure laboratory environment.
Physicochemical Properties and Inherent Reactivity
Understanding the fundamental properties of a chemical is the first step in predicting its behavior and managing its risks. The bromomethyl group attached to the isoxazole ring is the primary source of its reactivity, making it a strong electrophile susceptible to nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄BrNO | [3] |
| Molar Mass | 161.99 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 59 °C | [3] |
| Boiling Point | 214.2 °C | [3] |
| Density | 1.706 g/cm³ | [3] |
| Flash Point | 83.3 °C |[3] |
The compound's melting point of 59°C indicates it is a solid at standard room temperature, which can simplify weighing operations but also introduces the risk of dust formation. Its relatively high boiling point suggests a low vapor pressure at room temperature, but heating or aerosolization will significantly increase inhalation risk.
Comprehensive Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Its handling requires a thorough risk assessment based on its GHS classification and known toxicological effects.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][4] |
| Serious Eye Damage | H314 | Causes serious eye damage | [3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3][5][6] |
The primary danger of this compound is its corrosive nature.[4][7] Contact with skin, eyes, or mucous membranes will result in severe chemical burns.[3][4] Ingestion and inhalation are also significant routes of exposure with harmful, potentially fatal, consequences.[3]
Reactivity and Incompatibility
The electrophilic nature of the bromomethyl group makes the compound highly reactive with nucleophiles. This necessitates strict segregation from incompatible materials to prevent uncontrolled reactions.
-
Strong Bases: Reacts vigorously, potentially leading to heat generation and pressure buildup.
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Reducing Agents: Incompatible.[4]
Thermal decomposition can produce highly toxic and irritating gases and vapors, including hydrogen bromide, bromine, and nitrogen oxides (NOx).[4][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is the primary defense against inhaling dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Stations: A calibrated eyewash station and an accessible safety shower must be located in immediate proximity to the workstation.[4][8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Rationale and Standard |
|---|---|---|
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and dust. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin corrosion (H314). Inspect gloves before use and change them immediately if contaminated.[7] |
| Body | Laboratory coat and impervious clothing | Prevents contamination of personal clothing and protects underlying skin.[8] Contaminated clothing must be removed immediately and washed before reuse.[4][5][9] |
| Respiratory | NIOSH/MSHA approved respirator | Required if there is a risk of exceeding exposure limits or if irritation is experienced, especially during spill cleanup.[4] |
Standard Operating Procedures (SOPs) for Safe Handling & Storage
Risk Assessment and Handling Workflow
A systematic approach from procurement to disposal minimizes risk at every step.
Caption: Risk Assessment & Handling Workflow for this compound.
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Place all necessary equipment (spatula, weigh boat, reaction vessel, waste container) inside the hood.
-
Don PPE: Wear all PPE as specified in Table 3.
-
Tare Balance: Place a weigh boat on the analytical balance inside the hood and tare it.
-
Dispense Solid: Carefully retrieve the required amount of this compound from its container using a clean spatula. Avoid generating dust. Close the primary container immediately.
-
Transfer: Carefully transfer the weighed solid into the designated reaction vessel.
-
Initial Cleanup: Use a small brush or wipe to clean the spatula and any residual dust from the balance and work surface. Dispose of cleaning materials in a designated hazardous waste container.
-
Proceed with Work: Continue with the experimental procedure within the fume hood.
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidental exposure or reaction.
-
Location: Store in a locked, cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[4][9]
-
Temperature: Recommended storage is under refrigeration at +2 to +8 °C.[3]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][9]
-
Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[4]
Chemical Incompatibility Diagram
Caption: Chemical Incompatibility Diagram.
Emergency Procedures: A Validated Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
First Aid Measures
-
General Advice: In any case of exposure, immediate medical attention is required.[4] Show the Safety Data Sheet to the attending physician.[4][6]
-
Inhalation: Move the victim to fresh air immediately.[4][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Call a physician or poison control center at once.[4]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[4][10] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing. Immediate medical attention is required.[4]
-
Ingestion: Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical assistance.[4]
Emergency Flowchart: Skin Exposure
Caption: Emergency Response Flowchart for Skin Exposure.
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
Assess: For a small spill, trained personnel with appropriate PPE (including respirator) can proceed. For a large spill, evacuate the lab and contact emergency services.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[11][12]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[4] Avoid creating dust.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal: Dispose of contents and containers at an approved waste disposal plant.[4] All disposal practices must comply with local, regional, and national hazardous waste regulations.[4][7]
References
- 1. Buy 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | 5300-99-2 [smolecule.com]
- 2. Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 [smolecule.com]
- 3. This compound, 1 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]
A Comprehensive Technical Guide to the Physical State and Appearance of 3-(Bromomethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Profile of 3-(Bromomethyl)isoxazole
This compound (CAS No. 76632-20-7) is a substituted isoxazole characterized by a bromomethyl group at the 3-position of the heterocyclic ring. At ambient temperature, it exists as a solid, a key consideration for its handling, storage, and reaction setup.[1][2][3][4]
Appearance and Morphology
While detailed crystallographic data is not widely published, this compound is typically supplied as a crystalline solid. The color is generally not specified in supplier data, which is common for such chemical building blocks. However, based on the typical appearance of related isoxazole derivatives and the absence of chromophores that would absorb in the visible spectrum, it is expected to be a white to off-white or pale yellow solid. The specific morphology (e.g., powder, needles, prisms) can vary depending on the method of synthesis and purification, particularly the crystallization solvent and conditions used.
Quantitative Physical Data
The physical properties of this compound are well-defined, providing a solid foundation for its use in various experimental protocols. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrNO | [1][2][][6] |
| Molecular Weight | 161.99 g/mol | [1][2][6] |
| Physical State | Solid | [1][2][3][4] |
| Melting Point | 59 °C | [1][2][3][4] |
| Boiling Point | 214.2 °C | [1][2][3][] |
| Density | 1.706 g/cm³ | [1][2][3][] |
| Flash Point | 83.3 °C | [1][2][3] |
Structural Rationale for Observed Physical State
The physical state of a molecule is a direct consequence of its intermolecular forces. The solid nature of this compound at room temperature, underscored by its melting point of 59 °C, can be attributed to a combination of factors inherent in its molecular structure.
Caption: Intermolecular forces governing the solid state of this compound.
-
Dipole-Dipole Interactions: The isoxazole ring is inherently polar due to the presence of two heteroatoms with different electronegativities, nitrogen and oxygen. This creates a permanent dipole moment in the molecule, leading to dipole-dipole attractions between adjacent molecules. These forces contribute significantly to the stability of the crystal lattice.
-
Halogen Bonding: The bromine atom in the bromomethyl group is a key contributor to the intermolecular forces. Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule (such as the oxygen or nitrogen atom of another isoxazole ring). This directional interaction adds to the overall lattice energy, favoring a solid state.
-
Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule. The presence of a relatively heavy bromine atom enhances these temporary dipole-induced dipole interactions.
The combination of these forces results in a melting point of 59 °C, which is substantially above room temperature, hence its solid appearance. This is a crucial practical point for researchers, as it dictates that the compound must be heated to be used as a liquid or dissolved in an appropriate solvent for reactions at lower temperatures.
Experimental Protocols and Handling
Storage and Handling
Given its physicochemical properties, this compound should be stored in a cool, dry, and well-ventilated area. Supplier recommendations often specify storage at 2°C to 8°C.[1][2][3][7] This is not to prevent melting (as the melting point is 59°C), but rather to minimize potential degradation over time, as the bromomethyl group can be reactive. The compound is also classified as corrosive and an irritant, necessitating the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during handling.
A Note on Solubility
While this guide focuses on the physical state, it is pertinent to mention that the polarity of the isoxazole ring and the presence of the halogen suggest that this compound will have good solubility in a range of common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in non-polar solvents like hexanes would be expected to be lower, and it is likely to be poorly soluble in water. This solubility profile is critical for its use in synthesis, purification (e.g., recrystallization or chromatography), and analytical characterization.
Conclusion
References
- 1. This compound, 5 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. This compound | 76632-20-7 | BDA63220 [biosynth.com]
- 3. This compound, 1 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. This compound, 1 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. 76632-20-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3-(Bromomethyl)isoxazole: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)isoxazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a reactive bromomethyl group at the 3-position of the isoxazole ring provides a versatile handle for synthetic chemists to introduce the isoxazole moiety into a wide array of molecular architectures. This guide offers a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthetic methodologies, key chemical transformations, and its significant applications in the development of novel therapeutic agents. As a versatile electrophile, this compound serves as a key intermediate for the synthesis of complex molecules with diverse pharmacological activities.[3]
Nomenclature and Chemical Identifiers
For clarity and precision in scientific communication, a comprehensive list of synonyms and chemical identifiers for this compound is provided below.
| Identifier Type | Value |
| IUPAC Name | 3-(bromomethyl)-1,2-oxazole[] |
| CAS Number | 76632-20-7[3][][5][6] |
| Molecular Formula | C₄H₄BrNO[3] |
| Synonyms | This compound, 3-Bromomethyl-isoxazole |
| InChI | InChI=1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 |
| InChIKey | OHUCPYWPUWLNQI-UHFFFAOYSA-N |
| SMILES | C1=CON=C1CBr[3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 161.99 g/mol | [3] |
| Appearance | Light Yellow Liquid | |
| Melting Point | 59 °C | [3] |
| Boiling Point | 214.2 °C | [3] |
| Density | 1.706 g/cm³ | [3] |
| Flash Point | 83.3 °C | [3] |
| Storage Temperature | 2°C - 8°C | [3] |
-
¹H NMR: The proton NMR spectrum of isoxazole derivatives typically shows a characteristic singlet for the C4-proton of the isoxazole ring. For example, in 3-methyl-5-phenylisoxazole, this proton appears at δ 6.37 ppm.[7] The bromomethyl protons (-CH₂Br) would be expected to appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. In 3,5-diarylisoxazoles, the C4 carbon of the isoxazole ring resonates at approximately 96-99 ppm.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of isoxazole compounds displays characteristic peaks for C=N and C-O stretching within the ring. For instance, a synthesized isoxazole derivative showed a peak at 1153 cm⁻¹ for N-O stretching and 1276 cm⁻¹ for C-N stretching.[9]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-(methoxycarbonyl)-2-methyl-5-phenylisoxazol-2-ium, the molecular ion peak (M+) was observed at m/z 218.[7]
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction being a prominent approach.[10] A general and efficient method for the synthesis of isoxazoles involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.[11]
A plausible synthetic route to this compound involves the reaction of an appropriate alkyne with a source of nitrile oxide. For instance, the cycloaddition of propargyl bromide with a nitrile oxide generated in situ would yield the desired product.
General Experimental Protocol for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of this compound.
Materials:
-
Aldoxime precursor
-
N-Chlorosuccinimide (NCS) or other halogenating agent
-
Propargyl bromide (for 5-bromomethyl substitution, adaptation would be needed for 3-bromomethyl)
-
Solvent (e.g., DMF/water mixture)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the aldoxime precursor in the chosen solvent system.
-
Add the halogenating agent (e.g., NCS) to the solution to generate the hydroximoyl halide in situ.
-
To this mixture, add the alkyne (e.g., propargyl bromide) and a base (e.g., triethylamine) to facilitate the 1,3-dipolar cycloaddition.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted isoxazole.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the isoxazole moiety into various molecules.
Alkylation of Nucleophiles
This compound is an excellent electrophile for the alkylation of a wide range of nucleophiles, including phenols, amines, and thiols. This reaction is typically carried out in the presence of a base to deprotonate the nucleophile.
References
- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound | 76632-20-7 | BDA63220 [biosynth.com]
- 5. This compound, 500 mg, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. arctomsci.com [arctomsci.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. d-nb.info [d-nb.info]
- 9. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. sciensage.info [sciensage.info]
Methodological & Application
Synthesis of 3,5-disubstituted isoxazoles using 3-(Bromomethyl)isoxazole
An Application Guide for the Synthesis and Functionalization of Bioactive Isoxazole Scaffolds
Introduction: The Isoxazole Core in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is classified as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, making them exceptionally valuable starting points for drug development. Isoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]
Their prevalence in marketed pharmaceuticals—such as the COX-2 inhibitor Valdecoxib, the anticonvulsant Zonisamide, and the antibiotic Sulfamethoxazole—underscores the scaffold's importance and versatility.[2][3] The stability of the isoxazole ring, combined with the electronic influence of its heteroatoms, allows for tailored modifications that can fine-tune a molecule's pharmacokinetic profile, enhance efficacy, and reduce toxicity.[2]
This guide provides a detailed exploration of the primary synthetic route to 3,5-disubstituted isoxazoles. Furthermore, it clarifies the strategic use of pre-functionalized building blocks, such as 3-(bromomethyl)isoxazole derivatives, for subsequent molecular elaboration, a key strategy in building libraries of potential drug candidates.
Part 1: The Cornerstone of Isoxazole Synthesis: [3+2] Cycloaddition
The most robust and widely utilized method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[2][4] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring in a highly regioselective manner.[4][5]
Reaction Mechanism and Workflow
The reaction proceeds via a concerted pericyclic mechanism.[4] The key to this synthesis is the in situ generation of the nitrile oxide, which is often unstable and prone to dimerization.[6] Nitrile oxides are typically formed from corresponding aldoximes using mild oxidizing or halogenating agents.
Figure 1: General workflow for the [3+2] cycloaddition synthesis of 3,5-disubstituted isoxazoles.
The choice of reagent for generating the nitrile oxide is critical and depends on the substrate's sensitivity. Common methods include:
-
Dehydrohalogenation: Using a base like triethylamine (TEA) on a hydroximoyl halide.[2]
-
Oxidation of Aldoximes: Employing reagents such as N-Chlorosuccinimide (NCS), sodium hypochlorite (bleach), or hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA).[6][7][8] The use of PIFA is often preferred for its efficiency and mild reaction conditions.[6]
Protocol 1: PIFA-Mediated Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a general and efficient method for the synthesis of 3,5-disubstituted isoxazoles using a hypervalent iodine reagent.[6][8]
Materials:
-
Aryl/Alkyl Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq). Dissolve the solids in DCM (or MeCN) to a concentration of approximately 0.1 M.
-
Initiation: Cool the mixture to 0 °C using an ice bath. Add PIFA (1.1 eq) to the stirred solution in one portion. Causality Note: The reaction is initiated at a lower temperature to control the initial exothermic reaction and minimize side-product formation.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting aldoxime.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted PIFA, followed by saturated aqueous NaHCO₃ solution to neutralize the trifluoroacetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then brine. Trustworthiness Note: This washing sequence removes residual inorganic salts and water, ensuring a clean crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted isoxazole.
Part 2: Strategic Functionalization Using this compound Building Blocks
While [3+2] cycloaddition is ideal for creating the isoxazole core, pre-formed isoxazoles equipped with reactive handles are invaluable for rapid library synthesis and late-stage functionalization. A this compound derivative is not a starting material to form the 5-position of the ring; rather, it is a powerful electrophilic building block. The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent site for introducing diverse functionality via SN2 reactions.
This strategy allows for the creation of a family of compounds from a common intermediate, which is highly efficient in drug discovery campaigns.
Reaction Mechanism and Workflow
The core of this methodology is a standard nucleophilic substitution reaction. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the benzylic-like carbon, making the reaction facile with a wide range of soft and hard nucleophiles.
Figure 2: Workflow for the functionalization of a this compound building block via nucleophilic substitution.
Protocol 2: N-Alkylation of an Amine with a 3-(Bromomethyl)-5-aryl-isoxazole
This protocol details the synthesis of a 3-(aminomethyl)-5-aryl-isoxazole derivative, a common scaffold in bioactive molecules.
Materials:
-
3-(Bromomethyl)-5-aryl-isoxazole (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(bromomethyl)-5-aryl-isoxazole (1.0 eq) in DMF or MeCN (approx. 0.2 M).
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the base, K₂CO₃ (2.0 eq). Causality Note: A non-nucleophilic base is used to deprotonate the amine nucleophile (if it's a primary or secondary amine salt) or to scavenge the HBr byproduct, driving the reaction to completion.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-60 °C.
-
Workup - Quenching: After completion, pour the reaction mixture into a beaker containing cold water. This will precipitate the product if it is a solid or create a suspension for extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Trustworthiness Note: Using a polar solvent like ethyl acetate ensures efficient extraction of the typically polar amine product.
-
Washing: Combine the organic layers and wash them sequentially with water (to remove residual DMF) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel. An eluent system containing a small percentage of triethylamine (e.g., 1%) may be required to prevent the product from streaking on the acidic silica. Alternatively, purification can be performed on a different stationary phase like alumina.
Data Presentation: A Comparative Overview
The following tables summarize representative data for the synthesis of 3,5-disubstituted isoxazoles, showcasing the versatility of the described methods.
Table 1: Examples of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition
| Entry | R¹ (from Aldoxime) | R² (from Alkyne) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | 4-Methoxyphenyl | PIFA, MeCN, rt, 3h | 80% | [6] |
| 2 | 4-Chlorophenyl | Propargyl alcohol | NaOCl, Et₃N, EtOH | ~75% (implied) | [4] |
| 3 | 4-Nitrophenyl | Phenyl | PIFA, MeCN, rt, 3h | 43% | [6] |
| 4 | Ethyl | 2-Naphthyl | SnCl₂·2H₂O, 90°C | 83% | [1] |
Table 2: Potential Library Diversification from a 3-(Bromomethyl)-5-phenyl-isoxazole Intermediate
| Entry | Nucleophile (Nu-H) | Resulting Substituent (-CH₂-Nu) | Product Class |
| 1 | Morpholine | -CH₂-N(CH₂)₄O | Tertiary Amine |
| 2 | Sodium Azide (NaN₃) | -CH₂-N₃ | Alkyl Azide |
| 3 | Thiophenol (PhSH) | -CH₂-S-Ph | Thioether |
| 4 | Potassium Cyanide (KCN) | -CH₂-CN | Nitrile |
| 5 | Sodium Methoxide (NaOMe) | -CH₂-OCH₃ | Ether |
Conclusion
The synthesis of 3,5-disubstituted isoxazoles is a cornerstone of modern medicinal chemistry, primarily achieved through the highly reliable [3+2] cycloaddition of nitrile oxides and alkynes. This method provides direct access to the core scaffold with predictable regiochemistry. For advanced applications and the rapid development of structure-activity relationships (SAR), the use of functionalized building blocks like 3-(bromomethyl)isoxazoles is a powerful secondary strategy. By leveraging the electrophilic nature of the bromomethyl group, researchers can efficiently introduce a wide array of chemical functionalities, enabling the systematic exploration of chemical space around this privileged heterocyclic core.
References
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking have cemented its role as a cornerstone in the design of therapeutic agents.[3] From the antibiotic Sulfamethoxazole to the anti-inflammatory Valdecoxib and the immunosuppressant Leflunomide, the isoxazole core is integral to a wide spectrum of FDA-approved drugs, demonstrating its versatility in targeting diverse biological pathways.[1][2][3][4]
Among the synthetic methodologies available, the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne) stands out as the most robust and versatile strategy for constructing the isoxazole ring.[1][5] This guide provides an in-depth exploration of this reaction, moving from core mechanistic principles to detailed, field-proven laboratory protocols and troubleshooting insights, designed to empower researchers in their quest for novel chemical entities.
Mechanistic Underpinnings: The Concerted [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that forms a five-membered ring in a single, concerted step from a 1,3-dipole and a dipolarophile.[6] In the context of isoxazole synthesis, the key players are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).
The reaction proceeds through a cyclic transition state involving the simultaneous formation of two new sigma bonds from the π-systems of the reactants. The regiochemical outcome—that is, whether a 3,4- or 3,5-disubstituted isoxazole is formed—is governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne, as rationalized by Frontier Molecular Orbital (FMO) theory.[6][7] However, for terminal alkynes, a common challenge is the formation of a mixture of regioisomers in simple thermal reactions.[8][9] As we will explore, this challenge is elegantly overcome through catalysis.
Caption: The concerted [3+2] cycloaddition pathway.
The Critical Component: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which can significantly lower the yield of the desired cycloaddition.[10] To circumvent this, nitrile oxides are almost exclusively generated in situ, meaning they are formed and consumed in the same reaction vessel. The choice of generation method is critical and depends on the stability of the starting materials and the overall reaction conditions.
-
Method A: Dehydrohalogenation of Hydroximoyl Chlorides: This is the classical approach. An aldoxime is first converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent elimination of HCl with a non-nucleophilic base (e.g., triethylamine) generates the nitrile oxide.[11][12]
-
Method B: Oxidation of Aldoximes: A more direct and often "greener" route involves the direct oxidation of aldoximes. This method avoids the isolation of the hydroximoyl chloride intermediate. Common and effective oxidizing systems include aqueous sodium hypochlorite (bleach), Chloramine-T, or combinations like Oxone/NaCl.[13][14][15]
-
Method C: Dehydration of Nitroalkanes: Primary nitroalkanes can also serve as precursors, undergoing dehydration to form nitrile oxides using reagents like phenyl isocyanate or di-tert-butyl dicarbonate.[12]
Caption: Key methods for the in situ generation of nitrile oxides.
Application Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol details a highly reliable and regioselective method for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes, leveraging copper(I) catalysis to ensure a single regioisomeric product.[8] The nitrile oxide is generated in situ via the oxidation of an aldoxime.
Objective: To synthesize 3-phenyl-5-(phenoxymethyl)isoxazole with high regioselectivity and yield.
Principle: The copper(I) catalyst selectively activates the terminal alkyne, forming a copper acetylide intermediate. This intermediate then reacts in a stepwise fashion with the in situ generated benzonitrile oxide, directing the cycloaddition to exclusively form the 3,5-disubstituted isoxazole.[8]
Materials and Equipment:
-
Reagents: Benzaldehyde oxime, propargyl phenyl ether, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, t-Butanol, Deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, rotary evaporator, glass column for chromatography.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde oxime (1.0 mmol, 121.1 mg) and propargyl phenyl ether (1.1 mmol, 145.4 mg, 1.1 eq).
-
Solvent Addition: Add a 1:1 mixture of t-Butanol and water (10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg, 5 mol%) and Sodium ascorbate (0.10 mmol, 19.8 mg, 10 mol%) in 1 mL of water. The solution should turn a yellow-orange color as Cu(II) is reduced to the active Cu(I) species.
-
Catalyst Addition: Add the freshly prepared catalyst solution to the main reaction flask.
-
Reaction Initiation & Monitoring: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-phenyl-5-(phenoxymethyl)isoxazole as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Reaction Parameter Summary
| Entry | Aldoxime | Alkyne | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde oxime | Phenylacetylene | 5 | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde oxime | 1-Heptyne | 5 | 4 | 88 |
| 3 | 4-Methoxybenzaldehyde oxime | Propargyl alcohol | 5 | 2.5 | 95 |
| 4 | Cyclohexanecarbaldoxime | Ethynyltrimethylsilane | 5 | 5 | 78 |
Yields are for isolated, purified products and may vary based on experimental execution.
Field Insights & Troubleshooting
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Nitrile Oxide Generation: The chosen oxidation/elimination method is not effective for the specific substrate. 2. Nitrile Oxide Dimerization: The concentration of the nitrile oxide is too high, favoring dimerization to furoxan over cycloaddition. 3. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | 1. Screen alternative in situ generation methods (e.g., switch from an oxidant to a dehydrohalogenation protocol). 2. Use a slow-addition technique for the oxidant or base to keep the instantaneous concentration of the nitrile oxide low. 3. Ensure the sodium ascorbate is fresh and used in slight excess. Prepare the catalyst solution immediately before use. |
| Mixture of Regioisomers | The reaction was performed under thermal conditions without a catalyst, or the catalyst is ineffective. This is a common issue with terminal alkynes.[8] | For terminal alkynes, the use of a Cu(I) catalyst is essential to ensure high regioselectivity for the 3,5-isomer.[8] If using an internal, unsymmetrical alkyne, a mixture may be unavoidable without a more advanced directing group strategy. |
| Significant Furoxan Byproduct | The rate of nitrile oxide dimerization is competitive with or faster than the rate of cycloaddition. This can happen if the dipolarophile (alkyne) is unreactive or sterically hindered. | Increase the concentration or equivalents of the alkyne relative to the nitrile oxide precursor. If the alkyne is inherently unreactive, consider increasing the reaction temperature (within stable limits for the reactants) or screening a different catalyst system. |
| Reaction Stalls | The aldoxime starting material is impure or has poor solubility in the chosen solvent system. | Recrystallize the aldoxime before use. For solubility issues, consider a different co-solvent system. For instance, THF/water or Dioxane/water can be effective alternatives to t-Butanol/water.[16] |
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// Edges Start -> GenerateNO; GenerateNO -> Cycloaddition; Cycloaddition -> Workup; Workup -> Purify; Purify -> Product; Cycloaddition -> Monitor [dir=both, color="#5F6368"]; GenerateNO -> Dimerization [style=dashed, color="#EA4335"]; }
Caption: Experimental workflow for isoxazole synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
Application Notes & Protocols: Leveraging 3-(Bromomethyl)isoxazole for the Synthesis of Novel Anticancer Agents
Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have established it as a "privileged" scaffold.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted, ranging from the induction of apoptosis and inhibition of key oncogenic kinases to the disruption of tubulin polymerization and critical signaling pathways.[6][7]
3-(Bromomethyl)isoxazole is a versatile and reactive building block, ideally suited for introducing the isoxazole moiety into a wide array of molecular architectures. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile linkage of the isoxazole core to various pharmacophores and bioactive molecules. This application note provides a detailed protocol for the synthesis of a model anticancer agent using this compound, focusing on the underlying chemical principles, experimental best practices, and critical safety considerations.
Core Principle: Nucleophilic Substitution for Isoxazole Conjugation
The primary synthetic strategy detailed herein revolves around the N-alkylation of a heterocyclic amine with this compound. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. The choice of base and solvent is critical to ensure efficient and clean conversion.
Caption: General workflow for the synthesis of N-alkylated isoxazole derivatives.
Safety Precautions and Reagent Handling
This compound is a corrosive and lachrymatory substance and must be handled with extreme care in a well-ventilated chemical fume hood. [8] All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[8] For detailed safety information, consult the Material Safety Data Sheet (MSDS) for 3-(bromomethyl)-5-methylisoxazole as a representative compound.[8]
Hazard and Precautionary Data for 3-(Bromomethyl)-5-methylisoxazole
| Hazard Statement | Precautionary Statement | Reference |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [9] |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [10] |
| Lachrymator. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
Detailed Experimental Protocol: Synthesis of a Model Isoxazole-Containing Anticancer Agent
This protocol describes the synthesis of a hypothetical, yet representative, anticancer agent through the N-alkylation of a bioactive heterocyclic amine with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Handle with extreme caution. |
| Bioactive Heterocyclic Amine (R-NH) | ≥98% | Commercial | e.g., a substituted pyrazole or imidazole |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercial | Used as the base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (saturated NaCl solution) | In-house prep. | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the bioactive heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the amine.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Subsequently, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated isoxazole derivative.[11]
Caption: Detailed experimental workflow for the synthesis of the model anticancer agent.
Mechanism of Action: A Plausible Signaling Pathway
Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] For instance, a synthesized isoxazole derivative could potentially act as a kinase inhibitor, targeting a pathway such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. impactfactor.org [impactfactor.org]
- 5. espublisher.com [espublisher.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Isoxazole-Containing Antibacterial Compounds
Introduction: The Isoxazole Scaffold in Antibacterial Drug Discovery
The five-membered isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2][3] This structure is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8] Notably, the isoxazole moiety is integral to several clinically successful antibacterial drugs, such as the sulfonamides (e.g., Sulfamethoxazole) and β-lactam antibiotics (e.g., Cloxacillin, Dicloxacillin, and Flucloxacillin).[7][9] The proven track record of these compounds continues to inspire the development of novel isoxazole-based agents to combat the growing threat of multidrug-resistant bacteria.[10]
The synthetic versatility of the isoxazole ring allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and pharmacological properties of new derivatives.[3] The weak N-O bond within the ring, while stable under most physiological conditions, can be a site for strategic ring-cleavage, making isoxazoles useful as synthetic intermediates for other complex molecules.[11][12] This guide provides an in-depth overview of proven synthetic strategies, detailed experimental protocols for preparation and characterization, and methodologies for evaluating the antibacterial efficacy of novel isoxazole compounds.
Part 1: Core Synthetic Strategies for the Isoxazole Nucleus
The construction of the isoxazole ring can be approached through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. We will focus on the two most prevalent and versatile strategies: the 1,3-dipolar cycloaddition and the cyclization of chalcone precursors.
The [3+2] Cycloaddition of Nitrile Oxides
The 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for constructing the isoxazole ring.[13] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively.
Causality Behind the Method: The high efficiency and regioselectivity of this reaction are governed by frontier molecular orbital (FMO) theory. Nitrile oxides are typically generated in situ due to their high reactivity and propensity to dimerize. The most common method for their generation is the oxidative dehydrogenation of an aldoxime. This transient intermediate is immediately trapped by the dipolarophile present in the reaction mixture, driving the reaction towards the desired heterocyclic product.[13]
Synthesis from Chalcone Precursors
Another robust method involves a two-step sequence starting from readily available aromatic ketones and aldehydes.[10] This approach is particularly useful for synthesizing isoxazoles (or their partially saturated isoxazoline analogues) bearing aryl substituents at the 3- and 5-positions.
Experimental Logic:
-
Claisen-Schmidt Condensation: An aromatic ketone is condensed with an aromatic aldehyde under basic or acidic catalysis to form an α,β-unsaturated ketone, commonly known as a chalcone.[11] This reaction creates the C3-C4-C5 carbon backbone of the future isoxazole ring.
-
Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of the hydroxylamine on the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product.[10]
Modern and Green Synthetic Approaches
Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for isoxazole synthesis.[4][5] These include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[14][15]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and efficiency, aligning with the principles of green chemistry.[14]
-
Transition Metal Catalysis: Methodologies using catalysts like copper or gold have been developed for novel transformations leading to isoxazoles.[16]
Part 2: Detailed Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. All steps are grounded in established chemical principles.
Protocol 1: Synthesis of 3-Phenyl-5-(4-methoxyphenyl)isoxazole via [3+2] Cycloaddition
This protocol details the synthesis of a representative 3,5-disubstituted isoxazole using the in situ generation of a nitrile oxide from an aldoxime.
Step 1.1: Preparation of Benzaldoxime
-
Dissolve benzaldehyde (5.0 g, 47.1 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (3.62 g, 52.1 mmol, 1.1 eq) and sodium hydroxide (2.09 g, 52.3 mmol, 1.1 eq) in 25 mL of water.
-
Add the aqueous solution to the ethanolic solution of benzaldehyde dropwise with stirring at room temperature.
-
Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC (30% Ethyl Acetate/Hexane).
-
Once the starting material is consumed, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in vacuo to yield benzaldoxime. Expected yield: >90%.
Step 1.2: Cycloaddition Reaction
-
To a stirred solution of benzaldoxime (1.0 g, 8.25 mmol) and 1-ethynyl-4-methoxybenzene (1.20 g, 9.08 mmol, 1.1 eq) in 40 mL of dichloromethane (DCM), add N-Chlorosuccinimide (NCS) (1.21 g, 9.08 mmol, 1.1 eq) portion-wise at room temperature.
-
Causality: NCS acts as the oxidant to convert the aldoxime into the nitrile oxide intermediate. This must be done in the presence of the alkyne to ensure immediate trapping.
-
-
Add pyridine (0.73 mL, 9.08 mmol, 1.1 eq) dropwise to the mixture. The pyridine acts as a base to facilitate the elimination of HCl. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the formation of the product by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of DCM and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% Ethyl Acetate in Hexane) to afford the pure 3-phenyl-5-(4-methoxyphenyl)isoxazole.
Protocol 2: Structural Characterization
Confirm the identity and purity of the synthesized compound using standard spectroscopic methods.[10][17]
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic singlet for the isoxazole C4-H proton around δ 6.5-7.0 ppm. Other signals corresponding to the aromatic protons and the methoxy group (singlet, ~δ 3.8 ppm) should be present and integrate correctly.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the isoxazole ring carbons (C3, C4, C5) in the range of δ 100-170 ppm.
-
FT-IR (ATR): Look for characteristic C=N and N-O stretching frequencies of the isoxazole ring, typically in the 1600-1400 cm⁻¹ and 1200-900 cm⁻¹ regions, respectively.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₁₆H₁₃NO₂).
Part 3: Application in Antibacterial Screening
The primary application of these synthesized compounds is their evaluation as potential antibacterial agents. The Minimum Inhibitory Concentration (MIC) is the key metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 3: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized isoxazole compound in sterile DMSO.
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).
-
Adjust the overnight culture to a 0.5 McFarland standard, then dilute it 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup (in a 96-well microtiter plate):
-
Add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted from the DMSO stock to the highest desired starting concentration in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density (OD) at 600 nm.
-
Data Presentation and Structure-Activity Relationship (SAR)
The results should be summarized in a table for clear comparison. Analysis of such data provides crucial insights into the Structure-Activity Relationship (SAR). For instance, studies have shown that the presence of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl rings at the C-3 or C-5 positions can significantly enhance antibacterial activity against certain strains.[2]
Table 1: Example MIC Data for Synthesized Isoxazole Derivatives (µg/mL)
| Compound ID | R¹ (at C-3) | R² (at C-5) | S. aureus | E. coli |
| IZ-01 | Phenyl | 4-MeO-Phenyl | 64 | >128 |
| IZ-02 | 4-Cl-Phenyl | 4-MeO-Phenyl | 32 | 64 |
| IZ-03 | 4-NO₂-Phenyl | 4-MeO-Phenyl | 16 | 32 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
This structured approach, from rational synthesis to systematic biological evaluation, provides a robust framework for researchers in the field of drug development to discover and optimize novel isoxazole-containing antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. scilit.com [scilit.com]
- 13. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
Synthesis of Novel Anti-Inflammatory Drugs with an Isoxazole Core: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Anti-Inflammatory Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][4][5] Notably, the isoxazole moiety is a key structural feature in several clinically approved anti-inflammatory drugs, such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, highlighting its therapeutic potential.[4][5][6][7]
The development of novel anti-inflammatory agents is crucial due to the side effects associated with long-term use of current therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[8] Isoxazole derivatives offer a promising avenue for designing new drugs with improved potency, selectivity, and safety profiles. This guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of novel anti-inflammatory drugs centered around the isoxazole core.
Synthetic Strategies for the Isoxazole Core
The construction of the isoxazole ring can be achieved through various synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern, availability of starting materials, and scalability.
1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis
One of the most versatile and widely employed methods for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][9][10][11] This reaction is highly efficient and allows for the regioselective formation of 3,5-disubstituted isoxazoles.[9][10] Nitrile oxides are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides to avoid their dimerization.[12]
Recent advancements have focused on developing greener and more efficient protocols, including the use of metal-free conditions, microwave irradiation, and solvent-free ball-milling techniques.[1][3][9] Copper-catalyzed cycloaddition reactions have also been shown to provide high regioselectivity in a single step.[10]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijpca.org [ijpca.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalajrb.com [journalajrb.com]
- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Strategic Application of 3-(Bromomethyl)isoxazole in the Synthesis of Potent HSP90 Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: Targeting the Molecular Chaperone HSP90 in Oncology
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stability, and function of a vast array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] These client proteins include numerous oncogenic kinases (e.g., HER2, BRAF, ALK), transcription factors (e.g., p53, HIF-1α), and steroid hormone receptors. In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multi-chaperone complex, making it a compelling therapeutic target. Inhibition of HSP90 leads to the simultaneous degradation of multiple oncoproteins, offering a multi-pronged attack on cancer cell signaling networks.[1]
The isoxazole scaffold has emerged as a privileged structure in the design of potent and selective HSP90 inhibitors.[2][3] Notably, the 4,5-diarylisoxazole core is a key feature of several highly potent inhibitors, including the clinical candidate NVP-AUY922 (luminespib).[4][5] This technical guide provides an in-depth exploration of the synthesis of such inhibitors, with a specific focus on the strategic use of 3-(bromomethyl)isoxazole as a key building block. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the design of next-generation HSP90-targeted therapies.
The 4,5-Diarylisoxazole Scaffold: A Cornerstone of HSP90 Inhibition
The 4,5-diarylisoxazole scaffold has proven to be a highly effective pharmacophore for targeting the N-terminal ATP-binding pocket of HSP90.[2][4] The resorcinol moiety on one of the aryl rings is crucial for potent inhibitory activity, forming key hydrogen bond interactions within the active site. The second aryl ring provides a vector for introducing substituents that can enhance potency, improve pharmacokinetic properties, and modulate selectivity.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on 4,5-diarylisoxazole-based HSP90 inhibitors have revealed several key structural features that govern their activity:[2][6]
-
The Resorcinol Moiety: The 2,4-dihydroxy substitution pattern on the phenyl ring at the 5-position of the isoxazole is critical for high-affinity binding. These hydroxyl groups act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.
-
The Isoxazole Core: The isoxazole ring serves as a rigid scaffold, properly orienting the two aryl substituents for optimal interaction with the HSP90 active site. The oxygen atom of the isoxazole can participate in a hydrogen bond network with a conserved water molecule in the binding pocket, a feature that contributes to the higher potency of isoxazoles compared to their pyrazole counterparts.[2]
-
The C3-Amide Linker: An amide group at the 3-position of the isoxazole provides a point for further modification. The nature of the substituent on the amide can significantly impact potency and solubility.
-
The 5'-Position of the Resorcinol Ring: Introduction of small alkyl groups, such as an isopropyl group, at the 5'-position of the resorcinol ring can enhance potency by inducing a conformational change in the protein that creates a lipophilic pocket.[6]
Synthetic Strategy: The Role of this compound
While several methods exist for the construction of the 4,5-diarylisoxazole core, the use of a pre-functionalized isoxazole building block like this compound offers a convergent and flexible approach. The bromomethyl group serves as a reactive handle for introducing the isoxazole moiety into a more complex molecule, typically through a nucleophilic substitution reaction such as a Williamson ether synthesis.
Below, we outline a detailed protocol for the synthesis of a key intermediate in the preparation of potent 4,5-diarylisoxazole HSP90 inhibitors, highlighting the strategic use of a this compound derivative.
Application Notes and Protocols
Protocol 1: Synthesis of a 4,5-Diarylisoxazole HSP90 Inhibitor Precursor
This protocol details the synthesis of a key intermediate, 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxylic acid , a precursor to potent HSP90 inhibitors like NVP-AUY922.[4][7] The synthesis involves the construction of the 4,5-diarylisoxazole core followed by functional group manipulations.
Experimental Workflow Diagram:
References
- 1. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 5. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 6. FR2750425B1 - PREPARATION OF 3-AMINO-ISOXAZOLE DERIVATIVES AND NEW INTERMEDIATE 3-AMINO-ISOXAZOLES - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Williamson Ether Synthesis of 3-(Alkoxymethyl)isoxazoles
Abstract: This document provides an in-depth guide for the synthesis of 3-(alkoxymethyl)isoxazole derivatives via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this note details two robust protocols utilizing 3-(bromomethyl)isoxazole as the key electrophile. The narrative emphasizes the mechanistic rationale behind procedural choices, comprehensive safety protocols, and detailed methods for reaction monitoring, purification, and characterization. By grounding the experimental steps in established chemical principles, this guide serves as a self-validating system for the reliable synthesis of isoxazole-containing ethers, which are prevalent scaffolds in medicinal chemistry.
Introduction: The Strategic Union of Isoxazoles and Ethers
The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds, valued for its role in modulating biological activity and improving physicochemical properties.[1][2][3][4] The ether linkage, conversely, is a fundamental structural unit that imparts stability and can significantly influence a molecule's conformation and hydrogen-bonding capabilities. The synthesis of molecules incorporating both moieties is therefore of significant interest in the design of novel therapeutic agents.
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for constructing ether bonds (R-O-R').[5][6][7][8] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with an organohalide.[7] This application note provides a detailed experimental framework for reacting this compound, a potent electrophile, with various nucleophilic partners to yield a library of 3-(alkoxymethyl)isoxazole derivatives.
Mechanistic Rationale and Key Parameters
The success of the Williamson ether synthesis hinges on a clear understanding of its S(_N)2 mechanism and the careful selection of reagents and conditions.
The S(_N)2 Pathway
The reaction is initiated by the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide ion. This ion then performs a "backside attack" on the electrophilic carbon of the alkyl halide.[6][7] In our case, this is the methylene carbon of this compound. The reaction occurs in a single, concerted step where the C-O bond is formed as the C-Br bond is broken.
Reagent Selection
-
Electrophile: this compound is an excellent substrate. As a primary halide, it is highly susceptible to S(N)2 attack with minimal risk of competing E2 elimination reactions.[9]
-
Nucleophile & Base: The choice of base is dictated by the acidity of the alcohol (the pKa).
-
For Aliphatic Alcohols (pKa ~16-18): A strong, non-nucleophilic base is required for complete deprotonation. Sodium hydride (NaH) is a common choice; it irreversibly forms the alkoxide, driving the reaction forward as gaseous H(2) evolves.[9][10]
-
For Phenols (pKa ~10): Phenols are significantly more acidic. A weaker base, such as potassium carbonate (K(_2)CO(_3)), is sufficient to generate the phenoxide nucleophile in situ.[11][12][13] This approach is often safer and experimentally simpler.
-
-
Solvent: The ideal solvent must be polar and aprotic. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices because they solvate the cation of the base, leaving the alkoxide anion highly reactive and "naked" in solution.[7][9][14][15] Protic solvents (like water or ethanol) would protonate the alkoxide, rendering it non-nucleophilic.[7]
Safety and Hazard Management
Mandatory Precautions: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is required at all times.
-
This compound: This compound is expected to be a lachrymator and corrosive. Avoid inhalation and skin contact.[16][17] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). Use a dry powder extinguisher for fires; DO NOT USE WATER OR CO(_2) .
-
Anhydrous Solvents (DMF): DMF is an irritant and can be absorbed through the skin. Ensure adequate ventilation and avoid direct contact.
Experimental Workflow Overview
The overall process is summarized in the workflow diagram below, illustrating the key stages from initial setup to final product analysis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | MW ( g/mol ) | Typical Scale (mmol) | Equivalents | Notes |
| Alcohol / Phenol | Variable | 1.2 | 1.2 | Must be dry. |
| This compound | 175.99 | 1.0 | 1.0 | Corrosive lachrymator. |
| Sodium Hydride (NaH) | 24.00 | 1.3 | 1.3 | Protocol A only. 60% dispersion in mineral oil. |
| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | 2.0 | 2.0 | Protocol B only. Anhydrous, finely powdered. |
| Anhydrous DMF | 73.09 | - | Solvent | Use a freshly opened bottle or dried solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction | Reagent grade. |
| Deionized Water | 18.02 | - | Workup | - |
| Brine (sat. NaCl) | - | - | Workup | - |
| Anhydrous MgSO(_4) or Na(_2)SO(_4) | - | - | Drying Agent | - |
| Silica Gel | - | - | Chromatography | 230-400 mesh. |
Protocol A: Synthesis using an Aliphatic Alcohol (e.g., Ethanol) and NaH
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.3 mmol, 1.3 eq) under a positive pressure of nitrogen.
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add the alcohol (e.g., ethanol, 1.2 mmol, 1.2 eq) dropwise to the stirred suspension.
-
Causality: Adding the alcohol slowly to the NaH suspension controls the rate of hydrogen gas evolution, preventing excessive foaming and a dangerous pressure buildup.
-
Observation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of bubbling indicates the complete formation of the sodium alkoxide.[9]
-
-
Alkylation: Dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF (~2 mL) and add it dropwise to the reaction mixture at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the disappearance of the this compound spot. Gentle heating (50-60 °C) may be required for less reactive alcohols.[7]
-
Workup:
-
Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water (~10 mL) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water (20 mL) and ethyl acetate (30 mL).
-
Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Causality: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-(ethoxymethyl)isoxazole.
-
Protocol B: Synthesis using a Phenol and K(_2)CO(_3)
-
Reaction Setup: To a 50 mL round-bottom flask, add the phenol (1.2 mmol, 1.2 eq), finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq), and a magnetic stir bar.[11][18]
-
Solvent & Reagent Addition: Add anhydrous DMF (15 mL), followed by this compound (1.0 mmol, 1.0 eq).
-
Causality: Unlike the NaH protocol, all reagents can be added at the beginning because the in situ formation of the phenoxide is less exothermic and does not produce gas.
-
-
Reaction & Monitoring: Heat the mixture to 60-70 °C and stir for 4-8 hours.[11] Monitor the reaction's progress by TLC as described in Protocol A.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into an excess of cold water (~50 mL).[11]
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 1M NaOH (2 x 20 mL) to remove unreacted phenol, water (1 x 20 mL), and brine (1 x 20 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Product Characterization
The identity and purity of the synthesized 3-(alkoxymethyl)isoxazole should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see the disappearance of the alcohol/phenol -OH proton. A characteristic singlet should appear around δ 4.5-5.0 ppm corresponding to the newly formed isoxazole-CH (_2)-O- protons. Signals from the "R" group of the alcohol will also be present.
-
¹³C NMR: A new signal for the isoxazole-C H(_2)-O- carbon should appear around δ 65-75 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]
or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target ether.⁺ -
FT-IR Spectroscopy: The broad O-H stretching band (around 3200-3600 cm
ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">
) from the starting alcohol will be absent in the product spectrum. The appearance of a strong C-O-C ether stretching band around 1050-1150 cm−1 is indicative of product formation.−1
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Incomplete deprotonation (insufficient base or reaction time).2. Wet reagents or solvents quenching the alkoxide.3. Reaction temperature too low or time too short. | 1. Use fresh, high-purity base. For NaH, ensure H(_2) evolution is complete before adding the halide.2. Use properly dried, anhydrous solvents and reagents.3. Increase reaction temperature or extend reaction time, monitoring by TLC. |
| Multiple Products on TLC | 1. Unreacted starting materials.2. Competing E2 elimination (less likely with a primary halide).3. For phenols, potential for C-alkylation side products. | 1. Allow the reaction to proceed longer or add a slight excess of one reagent.2. Ensure the reaction temperature is not excessively high.3. The use of polar aprotic solvents like DMF generally favors the desired O-alkylation. |
| Difficult Purification | 1. Persistent DMF in the product.2. Product is an oil that won't crystallize. | 1. Ensure thorough washing with water during workup. High-vacuum distillation can also remove residual DMF.2. Rely on flash column chromatography for purification. |
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson_ether_synthesis [chemeurope.com]
- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ca [fishersci.ca]
- 18. gold-chemistry.org [gold-chemistry.org]
Strategic Purification of 3-(Bromomethyl)isoxazole Intermediates via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
The 3-(bromomethyl)isoxazole moiety is a critical pharmacophore and a versatile synthetic intermediate in medicinal chemistry, valued for its role in constructing complex molecular architectures.[1][2][3] However, its synthesis, often via 1,3-dipolar cycloaddition, can yield a mixture of products, unreacted starting materials, and thermally or chemically labile byproducts.[4][5] The inherent reactivity of the bromomethyl group and the potential instability of the isoxazole ring under certain conditions present unique purification challenges.[6][7] This application note provides an in-depth, experience-driven guide to the purification of this compound from a crude reaction mixture using silica gel column chromatography. We will explore the underlying chemical principles, a detailed protocol from initial analysis to final product isolation, and critical troubleshooting insights to ensure high purity and yield.
Introduction: The Purification Challenge
This compound and its derivatives are halogenated heterocyclic compounds.[8] The purification strategy must account for several key molecular features:
-
Polarity Duality: The molecule possesses a moderately polar isoxazole ring and a less polar alkyl bromide tail. This duality governs its interaction with the stationary and mobile phases.
-
Reactivity: The bromomethyl group is a potent alkylating agent, making the compound susceptible to degradation by nucleophilic solvents (e.g., methanol) or basic impurities.
-
UV Activity: The aromatic nature of the isoxazole ring allows for straightforward visualization on TLC plates using UV light at 254 nm.[9]
-
Potential Impurities: Common impurities include unreacted starting materials (e.g., aldoximes, propargyl bromide), catalysts, and side-products arising from dimerization or rearrangement.
The goal of column chromatography is to exploit subtle differences in the polarity and adsorptivity of the target compound versus these impurities to achieve a clean separation.[10][11]
Principle of Separation: Adsorption Chromatography
The purification relies on normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase (eluent) is a significantly less polar solvent or solvent mixture.[10][12]
The separation mechanism is a dynamic equilibrium where components of the crude mixture are continuously adsorbed onto the silica gel and desorbed back into the mobile phase as it flows down the column.[10]
-
Strong Adsorption: Highly polar compounds (like unreacted aldoximes with -OH groups) form strong hydrogen bonds with the silica gel and move slowly.
-
Weak Adsorption: Non-polar compounds (like excess propargyl bromide or non-polar byproducts) have minimal interaction with the stationary phase, remain dissolved in the eluent, and move quickly.
-
Intermediate Adsorption: this compound, with its intermediate polarity, will elute between the highly polar and non-polar impurities, allowing for its isolation.
The choice of eluent is paramount. A solvent that is too polar will cause all compounds to elute quickly with no separation, while a solvent that is too non-polar will result in all compounds remaining adsorbed at the top of the column.[10]
Workflow for Purification
The purification process is a systematic workflow designed to be self-validating at each stage.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part A: Preliminary Analysis & Eluent Selection via TLC
The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase, which is determined using Thin-Layer Chromatography (TLC).[10] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.30-0.35 . This provides the optimal balance between column resolution and elution time.
Materials:
-
Silica gel F254 TLC plates
-
TLC development chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Various solvents (Hexane, Ethyl Acetate, Dichloromethane)
Procedure:
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a covered TLC chamber containing a prepared solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.[9] If needed, further visualization can be achieved using a potassium permanganate stain.
-
Analyze & Iterate: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity until the desired Rf for the product is achieved.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Rf for this compound | Observations |
| 95:5 (v/v) | Low | 0.1 - 0.2 | Product moves slowly; good for separating very non-polar impurities. |
| 90:10 (v/v) | Low-Medium | ~0.35 | Often the ideal starting point for this class of compound. [13] |
| 80:20 (v/v) | Medium | 0.5 - 0.6 | Product moves too fast; poor separation from less-polar impurities. |
| 70:30 (v/v) | Medium-High | > 0.7 | Little to no separation will be achieved on the column. |
Part B: Column Preparation (Slurry Packing)
This method is superior to dry packing as it minimizes the risk of trapping air bubbles and creating channels, which would severely compromise separation efficiency.[10][12]
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (e.g., 60-120 mesh)
-
Selected eluent from Part A
-
Cotton or glass wool plug
-
Sand (optional)
Procedure:
-
Setup: Securely clamp the column in a vertical position. Ensure the stopcock is closed.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[12]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude product).[10] Add the selected eluent and stir to create a smooth, pourable slurry.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Add more eluent as needed to prevent the silica bed from running dry.
-
Equilibrate: Once the silica has settled into a stable bed, close the stopcock. The solvent level should be well above the silica bed. This is now the packed, equilibrated column.
Part C: Sample Loading and Elution
Procedure:
-
Concentrate Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often results in better resolution than loading a liquid sample.
-
Load the Column: Drain the solvent in the column until it is just level with the top of the silica bed. Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer. Gently add a protective layer of sand on top.
-
Begin Elution: Carefully add the eluent to the column, filling the space above the packing. Open the stopcock and begin collecting the eluting solvent (the eluate) in numbered test tubes or flasks.
-
Maintain Flow: Maintain a constant flow rate. Never let the solvent level drop below the top of the silica bed, as this will cause the column to crack and ruin the separation.
Part D: Fraction Analysis and Product Isolation
Procedure:
-
Monitor by TLC: Systematically spot every few collected fractions onto a TLC plate. Develop and visualize the plate as described in Part A.
-
Identify & Pool: Identify the fractions that contain only the pure product spot (with the target Rf). Combine these pure fractions into a single flask.
-
Isolate Product: Remove the solvent from the pooled fractions using a rotary evaporator. The remaining solid or oil is the purified this compound.
-
Confirm Purity: Obtain the mass of the purified product and confirm its purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Poor Separation / Overlapping Bands | Incorrect eluent polarity. | Re-optimize the solvent system using TLC. Consider a gradient elution, starting with a non-polar solvent and gradually increasing polarity. |
| Column was overloaded with crude product. | Use a larger column or less sample. Maintain a sample-to-silica ratio of at least 1:30. | |
| Cracked or Channeled Column Bed | The column ran dry during packing or elution. | The separation is compromised. The column must be repacked. Always keep the solvent level above the silica bed. |
| Product Does Not Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., from 10% EtOAc to 15% or 20% EtOAc in hexane). |
| Low Product Yield | Product is unstable on silica gel. | Minimize the time the compound spends on the column by using a slightly more polar eluent and/or applying gentle pressure (flash chromatography) to speed up elution. Ensure neutral, high-purity solvents are used. |
| Incomplete elution from the column. | After collecting the main product, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate) to see if any product remained strongly adsorbed. |
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Mastering the Purification of Isoxazole Derivatives: Advanced Recrystallization Protocols
An Application Guide for Researchers
Abstract
Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3] Their synthesis, however, often yields crude products containing residual starting materials, by-products, and other impurities that must be meticulously removed. Recrystallization stands as a powerful, scalable, and economical technique for achieving the high purity required for pharmaceutical applications. This guide provides an in-depth exploration of recrystallization strategies tailored for isoxazole derivatives, moving beyond a simple list of steps to explain the underlying principles that govern success. We present detailed protocols, solvent selection strategies, and robust troubleshooting guides to empower researchers in obtaining isoxazole derivatives of exceptional purity.
The Isoxazole Scaffold: Physicochemical Considerations for Purification
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[4][5] This arrangement imparts a distinct polarity and chemical character that dictates its solubility and crystallization behavior.
-
Polarity and Solubility: The presence of nitrogen and oxygen atoms makes the isoxazole ring inherently polar, leading to good solubility in polar solvents like ethanol and methanol.[6] However, the overall solubility of a derivative is heavily influenced by its substituents. Large, non-polar, or hydrophobic side chains will decrease solubility in polar solvents and increase it in non-polar organic solvents.[7]
-
Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, influencing interactions with protic solvents.
-
Impurities: Common impurities from synthesis—often arising from methods like the reaction of hydroxylamine with 1,3-diketones or cycloadditions—may have different polarity and solubility profiles, which is the very principle that allows for separation by recrystallization.[8][9]
Understanding these properties is the first step in designing a logical and effective purification strategy. The goal of recrystallization is to exploit differences in solubility between the desired isoxazole derivative and its contaminants. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[10]
Strategic Solvent Selection: The Key to High-Purity Crystals
The choice of solvent is the most critical factor in a successful recrystallization.[11] A methodical approach to solvent screening is paramount and can save significant time and material.
Principles of Solvent Selection
An ideal recrystallization solvent should meet the following criteria:
-
High Solubility at High Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be insoluble or sparingly soluble in the cold solvent to maximize recovery.[10]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[11]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Non-Reactive: The solvent must not react with the compound being purified.
A Systematic Screening Protocol
To experimentally identify the best solvent, perform small-scale tests:
-
Place ~20-30 mg of the crude isoxazole derivative into a small test tube.
-
Add a few drops of the candidate solvent at room temperature and observe. The compound should not dissolve completely.
-
Heat the test tube in a water or sand bath. Gradually add more solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Common Solvents for Isoxazole Derivatives
The polarity of the isoxazole derivative will guide the initial choice of solvents to screen.
| Solvent Class | Example Solvents | Typical Applicability for Isoxazole Derivatives |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Often effective for isoxazoles with polar functional groups. Ethanol is a widely used and effective choice.[12][13] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Good for derivatives of intermediate polarity. Often used in mixed-solvent systems.[12] |
| Non-Polar | Hexanes, Cyclohexane, Toluene | Best suited for isoxazoles with large non-polar substituents or used as the "insoluble" solvent in a mixed pair.[12] |
The Power of Mixed-Solvent Systems
When no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[11] This involves a pair of miscible solvents: one in which the isoxazole derivative is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, which should now yield crystals.
Common pairs include Ethanol/Water, Acetone/Hexanes, and Ethyl Acetate/Hexanes.[12]
Core Recrystallization Workflow
The following diagram and protocol outline a comprehensive workflow for the purification of isoxazole derivatives.
Caption: General workflow for the recrystallization of isoxazole derivatives.
Detailed Step-by-Step Protocol
-
Dissolution: Place the crude isoxazole derivative in an Erlenmeyer flask. Add the selected solvent, ensuring the solid is covered. Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal recovery.[14]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, they must be removed from the hot solution. Pre-heat a filter funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel, which would lead to significant product loss.[15]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice-water bath. Causality: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto a growing crystal lattice, effectively excluding impurities.[10] Rapid cooling can trap impurities.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the purified product crystals.
-
Drying: Transfer the crystals from the filter paper to a watch glass. Allow them to air-dry or place them in a desiccator or a low-temperature vacuum oven to remove the last traces of solvent.
Troubleshooting Common Recrystallization Challenges
Even with a well-designed protocol, issues can arise. The following decision tree and table provide systematic solutions to common problems.
Caption: A decision tree for troubleshooting common recrystallization problems.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.[15] | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Scratching the inner surface of the flask with a glass rod at the meniscus can provide nucleation sites.[14] |
| No Crystals Form | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[16] The solution is supersaturated but requires nucleation.[15] | Boil off some of the solvent to increase the concentration and attempt to cool again.[17] Induce crystallization by scratching the flask or by adding a "seed crystal" of the pure compound.[17] |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[14] The compound has significant solubility in the cold solvent. | Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[14] Ensure the solution is cooled thoroughly in an ice bath to minimize solubility.[14] Consider re-evaluating the solvent system for one in which the compound is less soluble when cold. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Use slightly more hot solvent than the minimum required. Pre-heat the filtration apparatus (funnel, flask). After filtration, boil off the excess solvent before cooling.[15] |
| Colored Impurities Persist | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product. |
Final Considerations: Polymorphism
It is important for drug development professionals to be aware of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, including solubility and bioavailability. The choice of solvent and the rate of cooling during recrystallization can influence which polymorphic form is obtained.[18] Characterization of the final product by techniques such as X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC) is recommended when polymorphism is a concern.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Isoxazole - Wikipedia [en.wikipedia.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. edu.rsc.org [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Versatility of 3-(Bromomethyl)isoxazole: A Comprehensive Guide for Synthetic Chemists
The isoxazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from favorable physicochemical properties and the ability to engage in various biological interactions.[3] A key player in the synthetic chemist's toolbox for introducing this valuable heterocycle is 3-(bromomethyl)isoxazole. This building block, armed with a reactive bromomethyl group, serves as a versatile linchpin for elaborating molecular complexity through a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
The Reactive Nature of this compound
The synthetic utility of this compound is primarily centered around the reactivity of the bromomethyl group. The bromine atom, being a good leaving group, renders the adjacent methylene carbon highly susceptible to nucleophilic attack. This classic SN2 reactivity allows for the facile introduction of a wide array of functional groups, making it an ideal scaffold for generating diverse chemical libraries.
Core Applications and Synthetic Protocols
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds, providing a gateway to a multitude of isoxazole-containing derivatives.
N-Alkylation: Synthesis of Isoxazolyl-amines
The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of 3-(aminomethyl)isoxazole derivatives. These compounds are valuable intermediates in the synthesis of more complex molecules, including potential drug candidates.
Mechanistic Insight: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond.
Detailed Protocol: Synthesis of 1-((5-phenylisoxazol-3-yl)methyl)piperidine
This protocol details the N-alkylation of piperidine with 3-(bromomethyl)-5-phenylisoxazole.
Materials:
-
3-(Bromomethyl)-5-phenylisoxazole
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(bromomethyl)-5-phenylisoxazole (1.0 mmol) in acetonitrile (10 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-((5-phenylisoxazol-3-yl)methyl)piperidine.
Data Presentation: Representative N-Alkylation Reactions
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | CH₃CN | 12 | 85 |
| Morpholine | K₂CO₃ | CH₃CN | 14 | 82 |
| Benzylamine | Et₃N | THF | 16 | 78 |
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound can be effectively employed as the electrophile in this reaction to synthesize a variety of isoxazolyl ethers.
Mechanistic Insight: The reaction involves the deprotonation of an alcohol or phenol with a suitable base to generate a potent nucleophile, the alkoxide or phenoxide. This nucleophile then displaces the bromide from this compound in an SN2 fashion.[4]
Detailed Protocol: Synthesis of 3-(phenoxymethyl)-5-phenylisoxazole
This protocol outlines the synthesis of an isoxazolyl ether via the Williamson ether synthesis.
Materials:
-
3-(Bromomethyl)-5-phenylisoxazole
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (1.5 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-(bromomethyl)-5-phenylisoxazole (1.0 mmol) in anhydrous DMF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired ether.
S-Alkylation: Accessing Thioethers and Thioesters
Analogous to N- and O-alkylation, this compound readily reacts with sulfur-based nucleophiles to form thioethers and thioesters. These sulfur-containing isoxazole derivatives are of interest in medicinal chemistry due to the unique properties imparted by the sulfur atom.
Mechanistic Insight: Thiols and thioacids are excellent nucleophiles and react with this compound via a standard SN2 mechanism. The reaction is often carried out in the presence of a mild base to deprotonate the thiol or thioacid, thereby increasing its nucleophilicity.
Detailed Protocol: Synthesis of S-((5-phenylisoxazol-3-yl)methyl) ethanethioate
This protocol describes the synthesis of an isoxazolyl thioester.
Materials:
-
3-(Bromomethyl)-5-phenylisoxazole
-
Potassium thioacetate
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(bromomethyl)-5-phenylisoxazole (1.0 mmol) in DMF (5 mL), add potassium thioacetate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the pure thioester.
Synthesis of Azides: Precursors to Amines and Triazoles
3-(Azidomethyl)isoxazoles are versatile intermediates that can be readily prepared from this compound. The azide functionality can be reduced to a primary amine or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Mechanistic Insight: The reaction proceeds through a simple SN2 displacement of the bromide by the azide anion. Sodium azide is a commonly used and efficient source of the azide nucleophile.
Detailed Protocol: Synthesis of 3-(azidomethyl)-5-phenylisoxazole
This protocol details the conversion of a bromomethylisoxazole to an azidomethylisoxazole.
Materials:
-
3-(Bromomethyl)-5-phenylisoxazole
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)-5-phenylisoxazole (1.0 mmol) in DMSO (5 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.
-
The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary. Caution: Organic azides are potentially explosive and should be handled with care.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Detailed Protocol for the Synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole
Abstract: This application note provides a comprehensive guide for the synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole, a valuable fluorinated building block for drug discovery and medicinal chemistry. The trifluoromethyl group is a key moiety in modern pharmaceuticals, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document details a robust protocol centered on the [3+2] cycloaddition of in situ generated trifluoromethyl nitrile oxide with propargyl bromide. We delve into the causality behind critical experimental steps, offer detailed, self-validating protocols from the precursor preparation to the final product, and provide troubleshooting insights to ensure reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development seeking to incorporate this versatile trifluoromethylated isoxazole into their synthetic programs.
The Strategic Importance of Trifluoromethylated Isoxazoles in Medicinal Chemistry
The isoxazole ring is a prominent scaffold in a multitude of clinically approved drugs, valued for its ability to participate in hydrogen bonding and its relative stability.[4] Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antidiabetic properties.[1][4] The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged heterocycle can profoundly enhance its pharmacological profile.[5]
The CF₃ group offers several distinct advantages in drug design:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[2][3]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[2][3]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions.
-
Enhanced Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, potentially leading to higher binding affinity and potency.[5]
The target molecule of this protocol, 5-(bromomethyl)-3-(trifluoromethyl)isoxazole, serves as a versatile intermediate. The bromomethyl group is a reactive handle, enabling further elaboration through nucleophilic substitution reactions to introduce a wide array of functional groups, thus providing rapid access to diverse libraries of potential drug candidates.
Synthetic Strategy: The [3+2] Cycloaddition Pathway
The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition, a powerful and highly regioselective reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[6][7] In our approach, the isoxazole ring is constructed by reacting trifluoromethyl nitrile oxide (the 1,3-dipole) with an alkyne, propargyl bromide (the dipolarophile).[8][9]
A critical aspect of this strategy is the in situ generation of the trifluoromethyl nitrile oxide. This species is highly reactive and prone to dimerization to form an inactive furoxan by-product if its concentration becomes too high.[10][11] Therefore, it is generated slowly in the presence of the dipolarophile from a stable precursor, trifluoroacetohydroximoyl bromide.[8] The hydroximoyl bromide itself is readily prepared from commercially available trifluoroacetaldehyde oxime.
The overall synthetic pathway is a two-step process:
-
Precursor Synthesis: Bromination of trifluoroacetaldehyde oxime to yield trifluoroacetohydroximoyl bromide.
-
Cycloaddition: Slow, base-mediated dehydrobromination of the hydroximoyl bromide in the presence of propargyl bromide to generate the nitrile oxide, which is immediately trapped in a [3+2] cycloaddition to form the target isoxazole.
Caption: Reaction mechanism for isoxazole synthesis.
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Propargyl bromide is a lachrymator and toxic. N-bromosuccinimide is an irritant.
Protocol 3.1: Preparation of Trifluoroacetohydroximoyl Bromide (Precursor)
This protocol is adapted from the procedure described by projecteducate.com.[8]
Materials:
-
Trifluoroacetaldehyde oxime
-
N-bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe pump
-
Separatory funnel
-
Standard glassware for workup
Procedure:
-
Cool a stirred solution of trifluoroacetaldehyde oxime (1.0 eq) in a round-bottom flask to 0 °C using an ice bath.
-
Dissolve N-bromosuccinimide (1.05 eq) in anhydrous DMF.
-
Add the NBS solution slowly dropwise to the stirred oxime solution over 1 hour using a syringe pump.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water (2 x volume of DMF) and then brine (1 x volume of DMF).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Do not heat excessively. The product is volatile.
-
The crude trifluoroacetohydroximoyl bromide is obtained as a red-brown liquid in an ether solution and is typically used in the next step without further purification.[8] The yield can be determined by NMR analysis of the crude solution if required.
Protocol 3.2: Synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole
This protocol is adapted from the procedure described by projecteducate.com.[8]
Materials:
-
Crude solution of trifluoroacetohydroximoyl bromide in Et₂O (from Protocol 3.1, 1.0 eq)
-
Propargyl bromide (80% in toluene, 2.0 eq)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Hexane
-
Water (deionized)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe pump
-
Apparatus for flash column chromatography
Procedure:
-
In a round-bottom flask, dissolve the crude solution of trifluoroacetohydroximoyl bromide (1.0 eq) and propargyl bromide (2.0 eq) in toluene.
-
Prepare a solution of sodium carbonate (2.0 eq) in water.
-
Add the aqueous Na₂CO₃ solution dropwise to the stirred reaction mixture via a syringe pump over a period of 16 hours at room temperature.
-
Upon completion of the addition, add hexane to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of diethyl ether in pentane or hexane (e.g., 4% Et₂O/pentane).[8]
-
The product, 5-(bromomethyl)-3-(trifluoromethyl)isoxazole, is isolated as a pale yellow, volatile liquid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Standard Characterization Techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.[14]
Expected Yield and Properties:
| Parameter | Expected Value | Reference |
| Yield | 70-80% | [8] |
| Appearance | Pale yellow volatile liquid | [8] |
| TLC Rf | ~0.25 (4% Et₂O/pentane) | [8] |
| HRMS (EI) m/z | Calculated for C₅H₃BrF₃NO [M]⁺: 244.9401 | [8] |
Troubleshooting and Optimization
Low yields are a common issue in this synthesis, often related to the stability of the nitrile oxide intermediate.
Caption: Troubleshooting workflow for low yield issues.
-
Primary Cause of Low Yield: The primary competing reaction is the dimerization of the trifluoromethyl nitrile oxide to form a furoxan.[10][11] This occurs when the concentration of the nitrile oxide is too high.
-
Solution: The most effective countermeasure is to ensure the slow, controlled addition of the base using a syringe pump over a long period (12-16 hours). This maintains a low steady-state concentration of the reactive intermediate, favoring the desired bimolecular reaction with the alkyne over the undesired dimerization.
-
-
Reagent Stability: The trifluoroacetohydroximoyl bromide precursor is not exceptionally stable and should ideally be generated and used within a short timeframe.[10]
-
Solution: Use the crude solution of the precursor on the same day it is prepared for best results.
-
-
Solvent Choice: While this protocol uses a biphasic toluene/water system, other solvent/base combinations can be explored. For aryl alkynes, a homogeneous system using an organic base like triethylamine (Et₃N) in toluene is often effective.[8] The choice depends on the solubility and reactivity of the specific dipolarophile.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole. By understanding the critical role of slow base addition to control the concentration of the reactive nitrile oxide intermediate, researchers can reliably access this versatile building block in high yields. The successful synthesis and purification of this compound open the door to a wide range of subsequent chemical modifications, facilitating the development of novel trifluoromethylated isoxazole derivatives for evaluation in drug discovery programs.
References
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. xjcistanche.com [xjcistanche.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles from 1,1-Disubstituted Bromoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Multinuclear magnetic resonance analysis of 2-(trifluoromethyl)-2-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structure and NMR study of fluorinated isoxazoles derived from hemi-curcuminoids [e-spacio.uned.es]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for One-Pot Synthesis of Isoxazole Derivatives
Introduction: The Significance of Isoxazoles and the Efficiency of One-Pot Syntheses
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7] Several commercially available drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole, feature the isoxazole moiety, underscoring its therapeutic relevance.[4][5]
Traditional multi-step syntheses of isoxazole derivatives often involve tedious purification of intermediates, leading to lower overall yields and significant solvent waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful and sustainable alternative.[8] This approach offers numerous advantages, including:
-
Increased Efficiency: Reduced reaction times and simplified work-up procedures.
-
Higher Yields: Minimization of product loss during intermediate isolation steps.
-
Improved Atom Economy: More efficient incorporation of starting materials into the final product.
-
Greener Chemistry: Decreased use of solvents and energy, aligning with the principles of sustainable chemistry.[1][2]
This application note provides a detailed overview of prominent one-pot methodologies for the synthesis of isoxazole derivatives, complete with mechanistic insights and detailed experimental protocols for researchers in drug development and organic synthesis.
Core Methodologies for One-Pot Isoxazole Synthesis
The construction of the isoxazole ring in a one-pot fashion can be broadly categorized into two main strategies:
-
[3+2] Cycloaddition Reactions: Primarily involving the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile (an alkyne or alkene).[9][10][11]
-
Condensation Reactions: Typically involving the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[4][12]
Modern advancements have seen the rise of multicomponent reactions (MCRs) that combine these fundamental steps with other transformations in a single pot, often under the influence of innovative catalytic systems or energy sources like ultrasound and microwaves.[1][2][12][13]
Methodology 1: 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide Generation
The [3+2] cycloaddition of nitrile oxides with alkynes is a highly efficient and regioselective method for synthesizing 3,5-disubstituted isoxazoles.[3] The key to a successful one-pot protocol lies in the in situ generation of the unstable nitrile oxide intermediate from a stable precursor, most commonly an aldoxime.
Causality Behind Experimental Choices:
-
Nitrile Oxide Precursor: Aldoximes are preferred due to their ready availability and ease of conversion to nitrile oxides.
-
Oxidizing Agent/Dehydrohalogenating Agent: The choice of reagent to convert the aldoxime to the nitrile oxide is critical. Mild oxidants or dehydrohalogenating agents are often employed to avoid side reactions. For instance, the use of a chlorinating agent followed by a base is a common strategy.
-
Catalyst: Copper(I) catalysts are frequently used to facilitate the cycloaddition of terminal alkynes, a reaction known as the Huisgen cycloaddition.[10]
Workflow Diagram:
Caption: One-pot synthesis of isoxazoles via in situ nitrile oxide generation.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Terminal Alkynes
This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne. The reaction proceeds via the in situ formation of an aldoxime, its conversion to a nitrile oxide, and subsequent 1,3-dipolar cycloaddition.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in DMF (3 mL) in a round-bottom flask, add pyridine (1.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the aldoxime by Thin Layer Chromatography (TLC).
-
To the reaction mixture, add the terminal alkyne (1.1 mmol) and N-Chlorosuccinimide (NCS) (1.1 mmol).
-
Add the remaining pyridine (1.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
Methodology 2: Multicomponent Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, offering high efficiency and molecular diversity.[12][13][14] A prominent example is the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride.[4][12]
Causality Behind Experimental Choices:
-
Reactants: The choice of aldehyde and β-ketoester allows for the introduction of diverse substituents at the 4- and 3-positions of the isoxazole ring, respectively.
-
Catalyst: The reaction is often catalyzed by a base (e.g., pyridine, DABCO) or an acid.[12] Green catalysts, such as acidic ionic liquids or agro-waste derived catalysts, have also been successfully employed.[4][12]
-
Solvent: The choice of solvent can influence reaction rates and yields. Greener alternatives like water or glycerol are increasingly being used.[1][4]
Reaction Mechanism Diagram:
Caption: Mechanistic pathway for the multicomponent synthesis of isoxazol-5(4H)-ones.[12]
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol outlines a green and efficient synthesis of isoxazol-5(4H)-one derivatives using ultrasound irradiation, which can significantly reduce reaction times and improve yields.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyruvic acid (5 mol%) as a catalyst
-
Water (5 mL)
-
Stir bar
-
Reaction vial suitable for ultrasonication
-
Ultrasonic bath
-
Standard glassware for work-up and purification
Procedure:
-
In a reaction vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and pyruvic acid (0.05 mmol) in water (5 mL).
-
Place the vial in an ultrasonic bath and irradiate at a specified power (e.g., 90 W) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-35 minutes.[1]
-
Upon completion, the solid product often precipitates from the aqueous medium.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of isoxazole derivatives, highlighting the advantages of green chemistry approaches.
| Methodology | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Aldehyde, Hydroxylamine HCl, Alkyne | NCS, Pyridine, DMF, RT | 12-24 h | 70-90 | General |
| Ultrasound-assisted MCR of Isoxazol-5(4H)-ones | Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Pyruvic acid, Water, Ultrasound (90W), RT | 20-35 min | 84-91 | [1] |
| Microwave-assisted Synthesis | Chalcones, Hydroxylamine HCl | NaOH, Microwave irradiation | 5-10 min | 80-92 | [2] |
| Agro-waste Catalyzed MCR | Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Water Extract of Orange Fruit Peel Ash (WEOFPA), Glycerol | 1-2 h | 85-95 | [4] |
Conclusion and Future Perspectives
One-pot synthesis methodologies have revolutionized the preparation of isoxazole derivatives, offering significant advantages in terms of efficiency, sustainability, and access to molecular diversity. The continued development of novel catalysts, including biocatalysts and nano-catalysts, along with the application of enabling technologies like flow chemistry, will further enhance the synthetic toolkit for accessing these valuable heterocyclic compounds. For researchers in drug discovery, these efficient synthetic routes are invaluable for the rapid generation of compound libraries for biological screening, accelerating the identification of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. abap.co.in [abap.co.in]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. oiccpress.com [oiccpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitution Reactions with 3-(Bromomethyl)isoxazole
Welcome to the technical support guide for improving yield and purity in substitution reactions involving 3-(bromomethyl)isoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your synthetic routes.
Introduction: The Reactivity of this compound
This compound is a valuable building block in medicinal chemistry due to the isoxazole moiety's presence in numerous bioactive compounds. The reagent's utility stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions (typically SN2) with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. However, its reactivity can also lead to challenges such as side-product formation and decomposition. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for selecting a base for my substitution reaction?
The choice of base is critical and depends on the pKa of the nucleophile.
-
For strong nucleophiles (e.g., thiolates, carbanions): Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to fully deprotonate the nucleophile before the addition of the electrophile.[1][2]
-
For moderately basic nucleophiles (e.g., phenols, some N-heterocycles): Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally sufficient.[3][4] Cs₂CO₃ is often advantageous due to its solubility in organic solvents and its ability to promote faster reactions.[4]
-
For sensitive substrates: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, although their nucleophilicity can sometimes lead to side reactions.
Q2: How do I choose the right solvent?
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[1][2][3]
-
Less Polar Solvents: Dichloromethane (CH₂Cl₂) can be used, particularly with organic bases or phase-transfer catalysts.[3]
-
Protic Solvents (e.g., alcohols): These are generally avoided as they can solvate the nucleophile, reducing its reactivity, and may also act as competing nucleophiles.
Q3: My this compound appears to be degrading. How should I handle and store it?
This compound can be lachrymatory and is sensitive to moisture and light. It is recommended to store it in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6][7] When weighing and dispensing, do so in a well-ventilated fume hood and work quickly to minimize exposure to atmospheric moisture.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is one of the most common issues. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions
-
Inactive Nucleophile:
-
Explanation: The nucleophile may not be sufficiently deprotonated to initiate the reaction. This is often the case with weakly acidic nucleophiles.
-
Solution: Switch to a stronger base or a different solvent system. For example, if K₂CO₃ in MeCN is failing, consider using NaH in THF or DMF to ensure complete deprotonation.[1][2]
-
-
Poor Reagent Quality:
-
Explanation: The this compound may have degraded due to improper storage. The nucleophile or base may also be of poor quality or contain excess water.
-
Solution: Use a fresh bottle of this compound or purify the existing stock. Ensure that all reagents are anhydrous, and solvents are freshly dried, especially when using water-sensitive bases like NaH.[8]
-
-
Insufficient Reaction Temperature:
-
Explanation: While many reactions proceed at room temperature, some less reactive nucleophiles require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring for product formation and potential decomposition.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products / Side Reactions
The appearance of multiple spots on a TLC plate indicates a lack of selectivity.
Potential Causes & Solutions
-
Over-alkylation:
-
Explanation: This is common with nucleophiles that have multiple reactive sites (e.g., primary amines, diols). The initially formed product can act as a nucleophile itself.
-
Solution: Use a larger excess of the nucleophile relative to the this compound. This statistically favors the mono-alkylation product. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration.
-
-
Ring Opening of Isoxazole:
-
Explanation: The isoxazole ring can be susceptible to cleavage under strongly basic or nucleophilic conditions, especially at elevated temperatures.[9]
-
Solution: Use milder reaction conditions. Switch to a weaker base (e.g., from NaH to K₂CO₃) and run the reaction at a lower temperature for a longer period.
-
-
Reaction with Solvent:
-
Explanation: Solvents like DMF can decompose in the presence of strong bases to generate dimethylamine, which can act as a competing nucleophile.
-
Solution: If using a strong base like NaH, consider THF as the solvent. If DMF is necessary for solubility, ensure the reaction is run at the lowest effective temperature.
-
Reaction Mechanism and Potential Side Reactions
Caption: SN2 pathway and common side reactions.
Recommended Starting Conditions
The following table provides empirically derived starting points for various nucleophilic substitution reactions. Optimization will likely be necessary for your specific substrate.
| Nucleophile Type | Example Nucleophile | Recommended Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Alkylation | Aniline derivative | K₂CO₃ or Cs₂CO₃ | DMF, MeCN | 25 - 60 | 70 - 95 |
| N-Heterocycle | NaH | THF, DMF | 0 - 25 | 65 - 90 | |
| O-Alkylation | Phenol | K₂CO₃ | DMF | 25 - 80 | 75 - 98 |
| S-Alkylation | Thiophenol | Et₃N or K₂CO₃ | CH₂Cl₂, DMF | 0 - 25 | 80 - 99 |
| C-Alkylation | Diethyl malonate | NaH | THF | 0 - 50 | 60 - 85 |
Example Protocols
Protocol 1: General Procedure for N-Alkylation of a Phenol
This protocol is adapted from methodologies where a moderately acidic proton is removed.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (0.1 M concentration relative to the phenol).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS until the starting phenol is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C-Alkylation of a Malonic Ester
This protocol is suitable for carbon nucleophiles derived from active methylene compounds.[1][2]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (2x). Suspend the washed NaH in anhydrous THF (0.2 M).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.1 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 76632-20-7|this compound|BLD Pharm [bldpharm.com]
- 6. 1158735-27-3|5-(Bromomethyl)-3-(3-bromophenyl)isoxazole|BLD Pharm [bldpharm.com]
- 7. This compound, 1 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and impurity profiles in 3-(Bromomethyl)isoxazole synthesis
Technical Support Center: Synthesis of 3-(Bromomethyl)isoxazole
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, delve into the underlying chemistry of side reactions, and provide validated troubleshooting protocols to enhance the yield, purity, and stability of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radical bromination of 3-methylisoxazole is resulting in low yields and a complex mixture of products. What are the likely side reactions?
A1: Low yields and product mixtures in the radical bromination of 3-methylisoxazole, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, are common issues. The primary side reactions include:
-
Over-bromination: The most frequent side product is 3-(dibromomethyl)isoxazole. This occurs when the initially formed this compound undergoes a second radical substitution. The methylene protons in the product are still susceptible to radical abstraction, leading to this gem-dibromo impurity.
-
Ring Bromination: Although radical conditions favor side-chain substitution, competitive electrophilic bromination on the isoxazole ring can occur, especially if trace amounts of HBr are present.[1] This leads to the formation of 4-bromo-3-methylisoxazole or 5-bromo-3-methylisoxazole.
-
Ring Opening: Under certain conditions, particularly with strong brominating agents or elevated temperatures, the isoxazole ring itself can undergo cleavage.[2][3] This is a less common but significant side reaction that can lead to a complex and often inseparable mixture of degradation products.
Troubleshooting Protocol: Minimizing Side Reactions
-
Control Stoichiometry: Use a precise stoichiometry of NBS (typically 1.05-1.1 equivalents). An excess of NBS significantly increases the likelihood of over-bromination.
-
Slow Addition of NBS: Add NBS portion-wise or as a solution over an extended period. This maintains a low concentration of the brominating agent, favoring mono-bromination.
-
Use of Radical Initiator: Ensure an appropriate amount of a radical initiator like AIBN (2,2'-azobis(2-methylpropionitrile)) or benzoyl peroxide is used (typically 1-5 mol%).[4]
-
Solvent Choice: Carbon tetrachloride (CCl₄) is a classic solvent for these reactions. Other non-polar solvents like cyclohexane can also be effective.
-
Temperature Control: Maintain a consistent temperature, typically the reflux temperature of the solvent, to ensure a steady rate of radical initiation. Avoid excessive heating, which can promote ring-opening side reactions.[2][3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material or intermediates.
Q2: I'm observing the formation of 3-(dibromomethyl)isoxazole as a major impurity. How can I prevent this and subsequently remove it?
A2: The formation of 3-(dibromomethyl)isoxazole is a classic example of over-bromination in radical reactions. The methylene protons of the desired product, this compound, are still reactive towards radical abstraction and subsequent bromination.
Prevention and Removal Strategy:
| Strategy | Detailed Protocol | Rationale |
| Prevention | 1. Limiting NBS: Use no more than 1.05 equivalents of NBS. 2. Monitoring: Track the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction once the starting material is consumed, but before significant amounts of the di-bromo product appear. | By limiting the brominating agent, you starve the reaction of the reagent needed for the second bromination. |
| Removal | 1. Chromatography: Careful column chromatography on silica gel is the most effective method for separating this compound from its di-brominated counterpart. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. 2. Crystallization: If the desired product is a solid, fractional crystallization may be a viable, albeit more challenging, purification method. | The polarity difference between the mono- and di-brominated products allows for effective separation by chromatography. |
Visualizing the Over-bromination Pathway
Caption: Pathway of over-bromination in 3-methylisoxazole synthesis.
Q3: My synthesis involves brominating 3-(hydroxymethyl)isoxazole. I'm getting poor conversion and multiple spots on TLC. What's going wrong?
A3: Brominating 3-(hydroxymethyl)isoxazole directly to this compound using reagents like PBr₃ or SOBr₂ can be problematic. The hydroxyl group can be a poor leaving group, and the acidic conditions generated can lead to side reactions.
Common Issues and Solutions:
-
Poor Leaving Group: The hydroxyl group needs to be converted into a better leaving group.
-
Acid-Catalyzed Decomposition: The acidic byproducts (e.g., HBr) can catalyze decomposition or polymerization of the starting material or product.
-
Reagent Reactivity: The brominating agents can react with the isoxazole ring itself under certain conditions.
Recommended Protocol: The Appel Reaction
A more reliable method is the Appel reaction, which uses a combination of a phosphine (like triphenylphosphine, PPh₃) and a halogen source (like carbon tetrabromide, CBr₄, or NBS).
Step-by-Step Appel Reaction Protocol:
-
Dissolve Substrate: Dissolve 3-(hydroxymethyl)isoxazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Bromine Source: Slowly add a solution of carbon tetrabromide (1.2 equivalents) or N-bromosuccinimide (1.2 equivalents) in the same solvent to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.
-
Work-up: After completion, the triphenylphosphine oxide byproduct can be largely removed by filtration if it precipitates, or by chromatography. The crude product is then purified by silica gel column chromatography.
Why the Appel Reaction Works Better:
The reaction proceeds through a phosphonium intermediate, which makes the hydroxyl group an excellent leaving group. This method is generally milder and avoids the generation of strong acids, thus preserving the integrity of the isoxazole ring.
Visualizing the Appel Reaction Workflow
Caption: Workflow for the Appel reaction in this compound synthesis.
Q4: The purified this compound appears to be unstable and decomposes upon storage. How can I improve its stability?
A4: this compound is a reactive compound and can be prone to decomposition, especially if impurities are present.
Factors Affecting Stability and Mitigation Strategies:
| Factor | Effect on Stability | Mitigation Strategy |
| Residual Acid | Trace amounts of acid (e.g., HBr from the bromination reaction) can catalyze polymerization or ring-opening. | During the work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid. |
| Light and Heat | Exposure to light and elevated temperatures can promote radical decomposition. | Store the purified compound in an amber vial at low temperatures (-20 °C is recommended for long-term storage). |
| Purity | The presence of impurities can act as catalysts for decomposition. | Ensure the product is highly pure, as confirmed by NMR and/or GC-MS, before storage. Re-purify if necessary. |
| Moisture | Hydrolysis of the bromomethyl group can occur in the presence of water, leading to the starting alcohol and HBr. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture. |
By implementing these storage protocols, the shelf-life of this compound can be significantly extended, ensuring its integrity for subsequent synthetic steps.
References
How to avoid degradation of 3-(Bromomethyl)isoxazole during reaction
Welcome to the technical support center for 3-(Bromomethyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions regarding the stability and reactivity of this compound to help you mitigate degradation and optimize your reaction outcomes. Our advice is grounded in established principles of organic chemistry and supported by peer-reviewed literature.
Introduction to the Chemical Stability of this compound
This compound is a valuable building block in medicinal chemistry due to the presence of two reactive sites: the electrophilic bromomethyl group, amenable to nucleophilic substitution, and the isoxazole ring, a key pharmacophore in numerous bioactive molecules.[1][2] However, this dual reactivity also presents stability challenges that can lead to undesired side reactions and product degradation if not properly managed. The primary modes of degradation involve the isoxazole ring's susceptibility to cleavage under certain conditions and the inherent reactivity of the benzylic-like bromide. Understanding these degradation pathways is paramount for its successful application in complex syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction with this compound is giving low yields and multiple unidentified byproducts. What are the likely causes?
Answer:
Low yields and the formation of multiple byproducts when using this compound often stem from two primary sources of degradation: instability of the isoxazole ring and side reactions involving the bromomethyl group.
1. Isoxazole Ring Degradation:
The isoxazole ring, while aromatic, possesses a weak N-O bond that can be susceptible to cleavage under various conditions.
-
Basic Conditions: Strong bases can promote ring-opening of the isoxazole moiety. This degradation pathway is accelerated at elevated temperatures. For instance, studies on the isoxazole-containing drug leflunomide have shown that the isoxazole ring is prone to base-catalyzed hydrolysis.
-
Nucleophilic Attack: Certain nucleophiles can attack the isoxazole ring, leading to its cleavage. This is particularly a concern when using strong, soft nucleophiles.
2. Bromomethyl Group Side Reactions:
The bromomethyl group is a primary alkyl halide, making it highly susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.[3][4][5][6][7]
-
Competition between Substitution and Elimination: The desired reaction is often a nucleophilic substitution on the bromomethyl group. However, if the nucleophile is also a strong base, it can induce an E2 elimination reaction, leading to the formation of a methylated isoxazole species and other degradation products. The balance between SN2 and E2 is influenced by the strength and steric bulk of the base/nucleophile, the solvent, and the reaction temperature.[3][4][5]
-
Hydrolysis: In the presence of water or other protic solvents, the bromomethyl group can undergo hydrolysis to form the corresponding alcohol, 3-(hydroxymethyl)isoxazole. This is a common side reaction if the reaction is not performed under anhydrous conditions.
Initial Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress closely. This will help you identify the point at which byproduct formation becomes significant.
-
Product Characterization: Isolate and characterize the major byproducts. Understanding their structure will provide valuable clues about the degradation pathway.
Question 2: I am performing a nucleophilic substitution on the bromomethyl group with an amine. How can I minimize side reactions?
Answer:
When performing a nucleophilic substitution with an amine, the primary competing reaction is elimination, especially if the amine is sterically hindered or if a strong base is used to deprotonate a primary or secondary amine. Additionally, the basicity of the amine can potentially affect the stability of the isoxazole ring.
Recommendations:
-
Choice of Base: If your amine requires deprotonation, use a non-nucleophilic, sterically hindered base. Bases like proton sponge or DBU are often preferred over alkali metal hydroxides or alkoxides. If possible, using a slight excess of the amine itself as the base can be a viable strategy.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.[7]
-
Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate SN2 reactions.[8] Protic solvents can participate in hydrogen bonding and may solvate the nucleophile, reducing its reactivity.
-
Control of Stoichiometry: Use a modest excess of the amine nucleophile (1.1-1.5 equivalents). A large excess of a basic amine could increase the rate of isoxazole ring degradation.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile (1.2 eq).
-
If a base is required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases.[9] For long-term storage, refrigeration is recommended.
Q2: Can I use protic solvents like ethanol or methanol for my reaction?
A2: While some reactions may tolerate protic solvents, they are generally not ideal for reactions involving this compound. Protic solvents can act as nucleophiles, leading to solvolysis of the bromomethyl group. They can also facilitate isoxazole ring opening, particularly in the presence of a base. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred to promote the desired SN2 reaction.[8]
Q3: My reaction is clean at low temperatures but stalls. When I increase the temperature, I see significant decomposition. What should I do?
A3: This is a common challenge. If the reaction is clean but slow at lower temperatures, consider the following strategies before resorting to higher temperatures:
-
Use a more polar aprotic solvent: Switching from a solvent like THF to DMF or DMSO can significantly increase the rate of SN2 reactions.
-
Add a catalyst: For SN2 reactions, a catalytic amount of sodium iodide or potassium iodide can be added to in situ generate the more reactive iodo-intermediate.
-
Increase the concentration: Running the reaction at a higher concentration can increase the reaction rate.
If you must increase the temperature, do so gradually and monitor the reaction closely for the onset of byproduct formation.
Q4: Are there any known intramolecular reactions of this compound to be aware of?
A4: While less common, the potential for intramolecular reactions exists, especially if the nucleophile used to displace the bromide has another functional group that can react with the isoxazole ring. For instance, a tethered nucleophile could potentially lead to the formation of a fused ring system. Careful consideration of the substrate and reaction conditions is necessary to avoid such undesired pathways.
Visualizing Degradation Pathways
To better understand the potential degradation pathways, the following diagrams illustrate the key reactions to avoid.
Caption: Potential degradation pathways of this compound.
Summary of Recommendations
The following table summarizes the key experimental parameters to consider for minimizing the degradation of this compound.
| Parameter | Recommendation | Rationale |
| Base | Use weak, non-nucleophilic, or sterically hindered bases. | Minimizes E2 elimination and base-catalyzed ring opening. |
| Nucleophile | Use soft, non-basic nucleophiles where possible. | Favors SN2 substitution over elimination. |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[8] | Accelerates SN2 reactions and avoids solvolysis. |
| Temperature | Maintain the lowest possible temperature for a viable reaction rate. | Higher temperatures favor elimination and decomposition.[7] |
| Atmosphere | Work under an inert atmosphere (N₂ or Ar). | Prevents hydrolysis from atmospheric moisture. |
| Monitoring | Closely monitor the reaction by TLC or LC-MS. | Allows for timely quenching to prevent byproduct formation. |
By carefully controlling these reaction parameters, you can significantly improve the outcome of your experiments involving this compound, leading to higher yields and purer products.
References
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 [smolecule.com]
Technical Support Center: Optimizing Reactions of 3-(Bromomethyl)isoxazole with Weak Nucleophiles
Welcome to the technical support center for optimizing reaction conditions involving 3-(bromomethyl)isoxazole and weak nucleophiles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role in a variety of therapeutic agents.[1][2][3][4][5] this compound, in particular, serves as a potent electrophile for introducing this critical pharmacophore. However, its reactivity, especially with weak nucleophiles, is nuanced and requires careful control of reaction parameters to achieve desired outcomes. This guide provides in-depth, field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the rationale behind them.
Question 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion when reacting this compound with a weak nucleophile typically points to one of three main issues: insufficient nucleophilicity, suboptimal solvent choice, or deactivation of the electrophile. Let's break down the troubleshooting process.
1. Assess and Enhance Nucleophilicity:
Weak nucleophiles (e.g., neutral amines, phenols, some heterocycles) require conditions that maximize their inherent reactivity.
-
Basicity vs. Nucleophilicity: While related, these are distinct properties. A strong base is not always a strong nucleophile. For weak nucleophiles that are also weakly basic (like anilines or phenols), deprotonation is key.
-
Choice of Base: Use a non-nucleophilic base to deprotonate your nucleophile without competing in the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Sodium hydride (NaH) can also be effective for deprotonating alcohols and some N-H bonds.[6][7] The choice of base can significantly influence regioselectivity in cases like indazole alkylation.[6][7]
-
Phase-Transfer Catalysis: For reactions in biphasic systems or with sparingly soluble bases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.
2. Optimize Your Solvent System:
The solvent plays a critical role in modulating the reactivity of the nucleophile.[8][9][10] The reaction proceeds via an SN2 mechanism, which is highly sensitive to the solvent environment.[8][11]
-
Avoid Protic Solvents: Polar protic solvents like water, methanol, or ethanol will form a "solvent cage" around the anionic nucleophile through hydrogen bonding.[8][10] This stabilizes the nucleophile, reducing its energy and making it less reactive. Reactions in methanol can be up to 500 times slower than in acetone.[8]
-
Embrace Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[8][11] They are polar enough to dissolve the nucleophile and its salt form but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[10]
3. Consider the Electrophile's Stability:
While this compound is a potent electrophile, it is not immune to degradation.
-
Temperature Control: While heating is often necessary to drive reactions with weak nucleophiles, excessive temperatures can lead to decomposition. Monitor your reaction by TLC or LCMS to find the optimal temperature that promotes product formation without significant degradation. Start at room temperature and gradually increase the heat.
-
Freshness of Reagent: The C-Br bond can be labile.[12] Ensure you are using a high-quality, preferably fresh, batch of this compound.
Troubleshooting Flowchart: Low Conversion
Caption: Decision workflow for troubleshooting low conversion.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Answer:
Side product formation is a common hurdle. The primary culprits are typically elimination reactions and, under certain conditions, decomposition of the isoxazole ring.
1. Elimination (E2) Pathway:
If your weak nucleophile is also a strong base (e.g., alkoxides), or if you are using a strong, hindered base for deprotonation (e.g., potassium tert-butoxide), the E2 elimination pathway can compete with the desired SN2 substitution.[11]
-
Mechanism: The base abstracts a proton from the methyl group, leading to a double bond and elimination of bromide.
-
Suppression Strategy:
-
Choose a Weaker, Less Hindered Base: Opt for bases like K₂CO₃ or Cs₂CO₃ over stronger alkoxides if your nucleophile requires deprotonation.
-
Lower the Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at a lower temperature will favor the substitution product.
-
Nucleophile Choice: If possible, use a nucleophile that is known to be weakly basic, such as azide, cyanide, or thiols.[11][13]
-
2. Isoxazole Ring Instability:
The isoxazole ring, while aromatic, contains a weak N-O bond that can be susceptible to cleavage under strongly basic or reductive conditions.[2][14]
-
Mechanism: Strong bases can initiate ring-opening reactions.[14]
-
Suppression Strategy:
-
Avoid Harsh Bases: Steer clear of very strong bases like organolithiums or sodium amide unless absolutely necessary and at low temperatures.
-
Stoichiometric Control: Use the minimum required amount of base for deprotonation (typically 1.1-1.5 equivalents). An excess of a strong base is more likely to lead to decomposition.
-
Monitor pH: Ensure the reaction medium does not become excessively basic.
-
3. Dimerization/Polymerization:
If the deprotonated nucleophile can also react with itself or the product, oligomeric side products can form. Additionally, self-alkylation of the starting material is a possibility if conditions are harsh.
-
Suppression Strategy:
-
Slow Addition: Add the this compound slowly to a solution of the deprotonated nucleophile. This keeps the concentration of the electrophile low at any given time, favoring the reaction with the nucleophile over self-reaction.
-
SN2 vs. E2 and Ring Opening
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent and base combination to start with?
A: For a typical reaction with a weak nucleophile like a phenol or a secondary amine, a reliable starting point is using Potassium Carbonate (K₂CO₃) as the base in Acetonitrile (MeCN) or DMF at a temperature of 50-80 °C. This combination balances reactivity with stability and is effective for a wide range of substrates.
Q: Can I use catalysts to improve the reaction rate?
A: Yes. In addition to phase-transfer catalysts, iodide salts (e.g., NaI or KI) can be used catalytically in what is known as the Finkelstein reaction. The iodide displaces the bromide to form the more reactive 3-(iodomethyl)isoxazole in situ. Since iodide is a better leaving group than bromide, this can accelerate the rate of substitution with your weak nucleophile.
Q: My nucleophile is a heterocyclic amine (e.g., imidazole, pyrazole). Are there special considerations?
A: Yes, N-alkylation of N-heterocycles can present regioselectivity challenges.[6][15] For example, with pyrazoles or indazoles, alkylation can occur at either nitrogen atom. The regiochemical outcome is influenced by steric hindrance from adjacent substituents and the specific reaction conditions (base, solvent).[6][7] It is often necessary to screen a few conditions and carefully characterize the product mixture to determine the major regioisomer.
Q: How does steric hindrance on the nucleophile or substrate affect the reaction?
A: The SN2 reaction is highly sensitive to steric bulk.[8]
-
Substrate: this compound is a primary halide, which is ideal for SN2 reactions as the electrophilic carbon is not sterically hindered.[8]
-
Nucleophile: A bulky nucleophile will approach the electrophilic carbon more slowly, decreasing the reaction rate. If your nucleophile is particularly large, you may need to use higher temperatures or longer reaction times.
Data & Protocols
Table 1: Recommended Starting Conditions
| Nucleophile Type | Recommended Base | Solvent | Temperature (°C) | Notes |
| Phenols / Alcohols | K₂CO₃ or Cs₂CO₃ | MeCN or DMF | 50 - 80 | Cesium carbonate can enhance reactivity for less acidic phenols. |
| Anilines / Amines | K₂CO₃ or DBU | MeCN or DMF | 25 - 70 | DBU is a stronger, non-nucleophilic base suitable for less reactive amines. |
| N-Heterocycles | K₂CO₃ or NaH | DMF or THF | 25 - 80 | NaH in THF is effective for many heterocycles.[7] Regioselectivity is a key consideration.[6] |
| Thiols | K₂CO₃ | MeCN | 25 - 50 | Thiolates are excellent nucleophiles; reactions are often fast at lower temperatures. |
| Carboxylates | K₂CO₃ or Cs₂CO₃ | DMF | 60 - 100 | Higher temperatures may be needed to form the ester linkage. |
Protocol 1: General Procedure for N-Alkylation of a Phenol
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF (5-10 mL per mmol of phenol).
-
Stir the mixture at room temperature for 15 minutes to allow for salt formation.
-
Add this compound (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Screening for a Challenging Reaction
-
Set up parallel reactions in vials, each containing the nucleophile (1.0 eq.), a base (e.g., K₂CO₃, 1.5 eq.), and a polar aprotic solvent (e.g., DMF).
-
To separate vials, add a potential catalyst (0.1 eq.):
-
Vial A: No catalyst (control)
-
Vial B: Sodium Iodide (NaI)
-
Vial C: Tetrabutylammonium Bromide (TBAB)
-
-
Add this compound (1.1 eq.) to each vial.
-
Heat all vials to the desired temperature (e.g., 70 °C) and monitor conversion at set time points (e.g., 1h, 4h, 12h) using LCMS.
-
Compare the rate of product formation to identify the most effective catalyst system.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpca.org [ijpca.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 [smolecule.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most common and critical challenges in isoxazole synthesis: poor regioselectivity. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to gain precise control over the isomeric outcome of their reactions. Here, we will delve into the mechanistic underpinnings of regioselectivity and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
This is a classic challenge in isoxazole synthesis. The formation of regioisomeric mixtures is particularly prevalent in uncatalyzed, thermal 1,3-dipolar cycloadditions.[1] To steer the reaction towards the exclusive formation of the 3,5-disubstituted isoxazole, the use of a copper(I) catalyst is the most reliable and widely adopted strategy.[1][2]
Underlying Principle: The Role of the Copper(I) Catalyst
In a non-catalyzed reaction, the regioselectivity is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). Often, the energy gap between the HOMO of one reactant and the LUMO of the other is similar for both possible orientations, leading to a mixture of products.
A copper(I) catalyst fundamentally alters the reaction mechanism. It first reacts with the terminal alkyne to generate a copper(I) acetylide intermediate. This intermediate then undergoes a stepwise reaction with the nitrile oxide, a process that overwhelmingly favors the formation of the 3,5-disubstituted isoxazole.[1][3]
Troubleshooting Steps:
-
Introduce a Copper(I) Catalyst: The most effective solution is to switch to a copper-catalyzed protocol. A robust and frequently used method involves the in situ generation of the nitrile oxide from an aldoxime (using an oxidant like Chloramine-T or a hypervalent iodine reagent) in the presence of the terminal alkyne and a catalytic amount of a Cu(I) source.[1][4][5]
-
Choice of Copper Source: Common and effective copper(I) sources include CuI, CuBr, or Cu(I) generated in situ from the comproportionation of Cu(0) (e.g., copper turnings) and a Cu(II) salt like CuSO₄.[1]
-
Solvent Considerations: Many copper-catalyzed reactions are tolerant of a wide range of solvents and can often be performed in aqueous media, which aligns with green chemistry principles.[1][6]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to reverse the regioselectivity?
Achieving the 3,4-disubstituted pattern, which can be challenging due to inherent steric and electronic preferences, requires a more nuanced approach.[7]
Troubleshooting Steps:
-
Intramolecular Cycloaddition: If the molecular design allows, an intramolecular nitrile oxide cycloaddition (INOC) can enforce a specific regiochemistry. By tethering the nitrile oxide and the alkyne within the same molecule, the spatial constraints can direct the cycloaddition to form the 3,4-disubstituted product.[7]
-
Use of Specific Dipolarophiles: The choice of the alkyne component is critical. Using vinylphosphonates bearing a leaving group in the appropriate position can be an effective strategy to control the regioselectivity and favor the formation of 3,4-disubstituted isoxazoles.[8]
-
Alternative Synthetic Routes: Consider moving away from the 1,3-dipolar cycloaddition. The cyclocondensation of β-enamino diketones with hydroxylamine has been shown to be a powerful method for the regioselective synthesis of 3,4-disubstituted isoxazoles.[9][10] The regiochemical outcome in these reactions can often be controlled by the choice of solvent and the use of Lewis acids like BF₃·OEt₂.[9]
Q3: My reaction is suffering from low yields, and I suspect dimerization of the nitrile oxide is the culprit. How can I minimize this side reaction?
A common pitfall in 1,3-dipolar cycloadditions is the dimerization of the in situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the amount of nitrile oxide available to react with your alkyne.[11]
Troubleshooting Steps:
-
Slow Addition: Add the precursor to the nitrile oxide (e.g., the aldoxime and oxidant, or the hydroximoyl chloride and base) slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[11]
-
Stoichiometry Adjustment: Use a slight excess of the alkyne (dipolarophile) to ensure that the nitrile oxide is efficiently trapped as it is formed.[11]
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the rate of dimerization. A careful optimization study is recommended.[11]
Q4: How do solvent and temperature affect the regioselectivity of my isoxazole synthesis?
Solvent and temperature are critical parameters that can significantly influence the regiochemical outcome of isoxazole synthesis, particularly in reactions that are not strongly controlled by a catalyst.[3][11]
-
Solvent Polarity: The polarity of the solvent can influence the relative stabilization of the transition states leading to the different regioisomers. In some cases, more polar solvents have been shown to enhance regioselectivity.[11]
-
Temperature: For reactions proceeding under thermodynamic control, the reaction temperature can influence the ratio of the regioisomers. For those under kinetic control, temperature affects the reaction rate, which can be crucial for minimizing side reactions.[3] In the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, reaction temperature and pH were identified as key factors in determining the regioselectivity.[3]
Recommendation: If you are observing poor regioselectivity, a systematic screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) and a temperature optimization study are warranted.
Key Factors Influencing Regioselectivity: A Summary
| Factor | Influence on Regioselectivity | Recommendations |
| Catalyst | High. Copper(I) catalysts strongly favor 3,5-disubstitution in reactions with terminal alkynes.[1][2][3] Gold catalysts can also be used for specific transformations.[12] | For 3,5-isomers, use a Cu(I) catalyst. For other isomers, consider catalyst-free conditions or alternative synthetic routes. |
| Substituent Effects (Electronic & Steric) | Moderate to High. The electronic nature and steric bulk of the substituents on both the nitrile oxide and the alkyne play a crucial role in determining the regiochemical outcome, especially in thermal reactions.[11] | Analyze the electronic properties (electron-donating vs. electron-withdrawing) of your substituents. This can help predict the favored regioisomer based on FMO theory. |
| Reaction Conditions (Solvent & Temperature) | Moderate. Can influence the regioselectivity, particularly in finely balanced systems.[3][9][11] | Perform a systematic optimization of solvent and temperature if you are obtaining a mixture of isomers. |
| Method of Nitrile Oxide Generation | Moderate. The method of in situ generation can affect the concentration and stability of the nitrile oxide, which can in turn influence side reactions and potentially the regioselectivity. | Ensure efficient and clean generation of the nitrile oxide. Methods using hypervalent iodine reagents are often mild and high-yielding.[4][5] |
Visualizing the Pathways: Regioselectivity in Isoxazole Synthesis
Caption: Controlling regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis.
Detailed Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a general guideline for the one-pot, copper(I)-catalyzed synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Copper Turnings (0.1 equiv)
-
Chloramine-T trihydrate (1.5 equiv)
-
Solvent (e.g., aqueous ethanol, 1:1)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), terminal alkyne (1.2 equiv), CuSO₄·5H₂O (0.05 equiv), and copper turnings (0.1 equiv).
-
Add the solvent (e.g., aqueous ethanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the mixture vigorously at room temperature.
-
Add the Chloramine-T trihydrate (1.5 equiv) portion-wise over 10-15 minutes.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isomeric purity.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A step-by-step workflow for diagnosing and resolving issues of poor regioselectivity in isoxazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Instability
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of residual impurities and contaminants on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 13. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Navigating the Purification of Polar Isoxazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique purification challenges presented by polar isoxazole derivatives. The inherent polarity of these valuable heterocyclic compounds, often augmented by various functional groups, can introduce significant hurdles in achieving the high purity required for downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these obstacles and streamline your purification workflows.
Visualizing the Purification Workflow
The purification of polar isoxazole derivatives often involves a multi-step process. The following workflow provides a general overview of the key stages and decision points.
Technical Support Center: Purification Strategies for 3-(Bromomethyl)isoxazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for a common challenge in synthetic chemistry: the removal of unreacted 3-(Bromomethyl)isoxazole from reaction mixtures. As a versatile and reactive electrophilic building block, this compound is central to the synthesis of numerous isoxazole derivatives.[1][2][3] However, its moderate polarity and reactivity can lead to incomplete reactions, necessitating robust purification strategies to isolate the desired product with high purity.
This document moves beyond simple protocols to explain the chemical principles behind each purification choice, empowering you to adapt these methods to your specific synthetic context.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent challenges encountered during the workup and purification of reactions involving this compound.
Question 1: My post-reaction TLC analysis shows a persistent spot corresponding to the this compound starting material. How can I effectively remove it?
Answer: This is the most common issue, indicating an incomplete reaction. The most reliable method for separating compounds with different polarities is flash column chromatography. The unreacted starting material and your desired product will likely have different affinities for the stationary phase.
-
Causality: The substitution of the bromine atom with a nucleophile almost always results in a change in the molecule's overall polarity. Your goal is to exploit this difference. For example, reacting this compound with an amine introduces a basic nitrogen and N-H bonds, typically increasing the product's polarity and its affinity for the silica gel.
-
Actionable Protocol:
-
TLC Method Development: First, determine an optimal eluent system using TLC. Test solvent mixtures of varying polarity, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][5] The ideal system will show a clear separation (ΔRf > 0.2) between the starting material spot and your product spot.
-
Column Preparation: Prepare a silica gel column based on the scale of your reaction.
-
Purification: Load your crude product onto the column and elute with the optimized solvent system. Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Question 2: My product is a solid, but NMR analysis confirms it's contaminated with the starting material. Is there an alternative to chromatography?
Answer: Yes. For solid products, recrystallization is an excellent and often preferred method for purification, as it can be more scalable and cost-effective than chromatography.
-
Causality: Recrystallization works by exploiting differences in solubility between your product and impurities in a given solvent at different temperatures. The ideal scenario is one where your product is highly soluble in a hot solvent but poorly soluble at room temperature or below, while the unreacted this compound remains in solution upon cooling.
-
Actionable Protocol:
-
Solvent Screening: Test various solvent systems. Common choices for isoxazole derivatives include ethanol/water, methanol, or a binary mixture like ethyl acetate/hexane.[1][6]
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If using a binary system, dissolve in the more soluble solvent and add the "anti-solvent" dropwise until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Question 3: My reaction involves an amine nucleophile, and the crude mixture contains both unreacted amine and unreacted this compound. What is the most efficient workup strategy?
Answer: An initial liquid-liquid extraction is the most efficient way to remove the basic amine impurity before tackling the separation of your product from the starting bromoisoxazole.
-
Causality: Amines are basic. By washing the organic solution of your reaction mixture with an aqueous acid (e.g., 1M HCl), you can protonate the unreacted amine, forming a salt. This salt is highly soluble in the aqueous layer and will be extracted from the organic phase. The neutral product and the unreacted this compound, being much less basic, will remain in the organic layer.[6]
-
Actionable Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1M HCl.
-
Separate the layers. The organic layer now contains your product and the unreacted bromoisoxazole.
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash to remove excess water.[7]
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
The resulting material can now be purified by flash chromatography or recrystallization as described above, free from the amine impurity.
-
Purification Method Selection Workflow
The choice of purification technique is critical for success. The following workflow provides a decision-making framework for isolating your target compound.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: What properties of this compound make it challenging to remove? A: this compound is a moderately polar compound, making it soluble in a wide range of common organic solvents used for both reaction and chromatography (e.g., Dichloromethane, Ethyl Acetate, THF). This broad solubility means it doesn't easily precipitate and can co-elute with products of similar polarity during chromatography if the separation is not optimized.
Q: How does my choice of nucleophile impact the purification strategy? A: The structure of the nucleophile is paramount.
-
High Polarity Change: A large, polar, or charged nucleophile (e.g., a secondary amine, a substituted phenol) will create a product with a significantly different polarity from the starting material. This large polarity difference makes separation by flash chromatography straightforward.
-
Low Polarity Change: A small, nonpolar nucleophile (e.g., a small alkyl thiol) will result in a product with a polarity very close to that of this compound. This makes chromatographic separation difficult, requiring long columns, shallow gradients, and careful fraction analysis.
Q: What are the key parameters for achieving good separation in flash column chromatography? A: Success depends on several factors:
-
Solvent System: As discussed, this is the most critical variable. The eluent should provide a product Rf of ~0.3 and maximal separation from the starting material.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Sample Loading: For best results, adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in solvent (wet loading). This leads to sharper bands and better separation.
-
Flow Rate: A slower flow rate generally improves resolution.
Comparative Overview of Purification Techniques
| Method | Principle | Best For... | Pros | Cons |
| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity.[4][8] | Separating mixtures of compounds with different polarities, especially liquids or oils. | Highly versatile and effective for a wide range of compounds; provides high purity. | Can be time-consuming, requires significant solvent volumes, may be difficult to scale up. |
| Recrystallization | Difference in solubility of the product versus impurities in a solvent at varying temperatures.[1][6] | Purifying solid compounds that are highly crystalline. | Scalable, cost-effective, can yield exceptionally pure material. | Product must be a solid, finding a suitable solvent can be trial-and-error, may result in yield loss. |
| Acid/Base Extraction | Partitioning of acidic or basic compounds between an organic solvent and an aqueous solution of a specific pH.[6] | Removing acidic or basic impurities (or products) from a neutral mixture. | Fast, simple, and effective for removing specific types of impurities before final purification. | Only applicable for compounds with ionizable functional groups; can lead to emulsions. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: On a TLC plate, spot the starting material, your crude reaction mixture, and a co-spot (crude mixture on top of the starting material). Develop the plate in various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The target is a solvent system where your product has an Rf of 0.25-0.35 and is well-separated from the starting material spot.
-
Column Packing: Select a column appropriate for your sample size. Fill it with a slurry of silica gel in the chosen nonpolar solvent. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.
-
Sample Loading: Concentrate your crude material. For optimal separation, dissolve it in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the nonpolar solvent, then gradually increase the proportion of the polar solvent (isocratic or gradient elution).
-
Fraction Collection: Collect fractions continuously and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Beautiful crystals should form. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Filtration: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application, Reactivity and Synthesis of Isoxazole Derivatives [ouci.dntb.gov.ua]
- 4. rsc.org [rsc.org]
- 5. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Technical Support Center: Optimizing Solvent Choice for Reactions Involving 3-(Bromomethyl)isoxazole
Welcome to the technical support center for optimizing reactions with 3-(bromomethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for successful and reproducible outcomes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
Introduction: The Critical Role of the Solvent
This compound is a versatile reagent, characterized by a reactive bromomethyl group attached to an electron-deficient isoxazole ring. This structure makes it an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The choice of solvent in these reactions is not merely a medium for dissolution but a key parameter that dictates reaction rate, yield, and the purity of the final product. An inappropriate solvent can lead to sluggish reactions, unwanted side products, or even complete reaction failure. This guide will provide the expertise to make informed decisions for your specific application.
Troubleshooting Guide
Question 1: My reaction is sluggish or not proceeding to completion. I've checked my reagents, but what role could the solvent be playing?
Answer:
A slow or incomplete reaction is one of the most common issues when working with this compound and is frequently linked to suboptimal solvent choice. The underlying cause often relates to the principles of SN2 reactions.
Causality: this compound, being analogous to a benzylic bromide, readily participates in SN2 reactions. The rate of an SN2 reaction is highly dependent on the ability of the nucleophile to attack the electrophilic carbon. The solvent's role in solvating the nucleophile is paramount.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents possess acidic protons and can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, stabilizing it and thereby reducing its reactivity and availability to attack the this compound. This often leads to significantly slower reaction rates. While some reactions in protic solvents are reported, they are generally not the first choice for efficient SN2 reactions with this substrate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have dipoles that can solvate the counter-ion (cation) of the nucleophile but do not form strong hydrogen bonds with the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a significant acceleration of the SN2 reaction rate. For instance, reactions that are sluggish in alcohols can often be dramatically improved by switching to a solvent like DMF or acetonitrile.
Troubleshooting Steps:
-
Solvent Swap: If you are using a polar protic solvent, consider switching to a polar aprotic solvent. Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent starting points.
-
Solubility Check: Ensure your nucleophile and this compound are sufficiently soluble in the chosen solvent. Poor solubility will lead to a heterogeneous reaction mixture and slow kinetics.
-
Temperature Increase: If the reaction is still slow in a suitable aprotic solvent, a moderate increase in temperature can enhance the rate. However, be cautious of potential side reactions at higher temperatures.
Question 2: I am observing the formation of multiple unexpected byproducts. How can the solvent influence this?
Answer:
The formation of byproducts is a strong indicator that your reaction conditions, including the solvent, are promoting undesired reaction pathways.
Causality:
-
Elimination Reactions (E2): If your nucleophile is also a strong base (e.g., alkoxides), an E2 elimination pathway can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct. The choice of solvent can influence the SN2/E2 ratio. While polar aprotic solvents generally favor SN2, the basicity of the nucleophile remains a critical factor.
-
Solvolysis: In protic solvents (e.g., alcohols, water), the solvent itself can act as a nucleophile, leading to the formation of ether or alcohol byproducts. This is a common issue when reactions are heated in protic media.
-
Decomposition: this compound, like other activated halides, can be susceptible to decomposition, especially at elevated temperatures. Some solvents may promote these decomposition pathways more than others. For example, prolonged heating in DMF at high temperatures can sometimes lead to decomposition of the solvent itself, which can introduce impurities.
Troubleshooting Steps:
-
Solvent Choice: For nucleophiles that are also strong bases, using a less polar aprotic solvent like THF or acetone might favor substitution over elimination compared to highly polar options like DMF or DMSO.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions and decomposition.
-
Nucleophile Choice: If possible, select a nucleophile that is less basic but still sufficiently nucleophilic for the desired transformation.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can act as a competing nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for reactions with this compound?
While there is no single "best" solvent for all applications, dimethylformamide (DMF) and acetonitrile (MeCN) are excellent starting points for most SN2 reactions with this compound due to their polar aprotic nature, which effectively solvates the counter-ion of the nucleophile and enhances its reactivity.
Q2: How do I choose between DMF, DMSO, acetonitrile, and acetone?
The choice can depend on several factors:
-
Solubility: Ensure all your reactants are soluble. A preliminary solubility test is always recommended.
-
Boiling Point: For reactions requiring elevated temperatures, DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are suitable. Acetonitrile (b.p. 82 °C) and acetone (b.p. 56 °C) are better for reactions at or near room temperature.
-
Work-up: DMF and DMSO have high boiling points and can be difficult to remove. Acetonitrile and acetone are more volatile and easier to remove under reduced pressure.
-
Reactivity: The polarity of the solvent can influence the reaction rate. The general trend for accelerating SN2 reactions is DMSO > DMF > Acetonitrile > Acetone.
Q3: Can I use non-polar solvents like toluene or hexane?
Non-polar solvents are generally poor choices for reactions involving ionic nucleophiles, as the nucleophilic salt will have very low solubility. This will result in a very slow, heterogeneous reaction.
Q4: Is this compound stable in all common organic solvents?
This compound is a relatively stable compound but can be susceptible to degradation under certain conditions. It is generally stable in anhydrous aprotic solvents at room temperature. However, prolonged storage in solution, especially in protic solvents or in the presence of moisture or bases, can lead to hydrolysis or other decomposition pathways. It is always best to use it as a freshly prepared solution or to add it directly to the reaction mixture.
Data Presentation
Table 1: Properties of Common Solvents for Reactions with this compound
| Solvent | Abbreviation | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations |
| Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent for SN2, high boiling point, can be difficult to remove. |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | 82 | Good for SN2, easier to remove than DMF/DMSO. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | 47 | 189 | Very polar, excellent for SN2, very high boiling point. |
| Acetone | - | Polar Aprotic | 20.7 | 56 | Good for SN2 at lower temperatures, volatile. |
| Tetrahydrofuran | THF | Polar Aprotic | 7.5 | 66 | Less polar aprotic option, useful when a less polar medium is desired. |
| Dichloromethane | DCM | Polar Aprotic | 9.1 | 40 | Lower boiling point, useful for reactions at or below room temperature. |
| Ethanol | EtOH | Polar Protic | 24.6 | 78 | Can slow SN2 reactions due to nucleophile solvation; risk of solvolysis. |
| Methanol | MeOH | Polar Protic | 32.7 | 65 | Similar to ethanol, can lead to slow reactions and solvolysis byproducts. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Solvent Screening Experiment
This protocol allows for the rapid assessment of different solvents for your specific reaction.
-
Preparation: In separate, dry reaction vials equipped with stir bars, add your nucleophile (1.0 eq.) and a suitable base if required (e.g., K₂CO₃, 1.5 eq.).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent to be tested (e.g., DMF, MeCN, THF, Acetone).
-
Stirring: Stir the mixtures at room temperature for 15 minutes to ensure dissolution or uniform suspension.
-
Addition of Electrophile: To each vial, add a solution of this compound (1.0 eq.) in a small amount of the respective solvent.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 24 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Compare the consumption of the starting material and the formation of the desired product across the different solvents to identify the optimal choice.
Visualization
Diagram 1: Solvent Effects on Nucleophile Reactivity in SN2 Reactions
Caption: Solvent influence on nucleophile availability for SN2 reactions.
Diagram 2: Decision-Making Workflow for Solvent Selection
Caption: A workflow for selecting an optimal solvent.
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-(Bromomethyl)isoxazole Derivatives
For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful molecular design and synthesis. Among these, isoxazole derivatives are of significant interest due to their prevalence in medicinal chemistry as versatile scaffolds for a wide range of therapeutic agents. This guide provides an in-depth technical comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(bromomethyl)isoxazole and its substituted analogues, offering field-proven insights into their characterization.
This document will delve into the nuances of ¹H NMR spectral interpretation for these compounds, supported by experimental data and established spectroscopic principles. We will explore how substituent effects influence chemical shifts and coupling constants, providing a framework for the confident identification of these important chemical entities.
The Critical Role of NMR in Heterocyclic Chemistry
¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of protons, their connectivity, and stereochemical relationships. For heterocyclic systems like isoxazoles, ¹H NMR allows for the precise determination of substituent positions and the electronic nature of the ring system, which are critical parameters for understanding structure-activity relationships (SAR) in drug discovery.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
The foundation of accurate spectral interpretation lies in the meticulous preparation of the NMR sample and the appropriate setup of the spectrometer. The following protocol outlines a standardized procedure for acquiring high-quality ¹H NMR spectra of isoxazole derivatives.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the ¹H NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the isoxazole derivative in 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
Filtration: Filter the sample through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as an internal reference (δ 0.00 ppm).
Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
Temperature: 298 K (25 °C).
Figure 1: General workflow for acquiring ¹H NMR spectra of isoxazole derivatives.
Comparative ¹H NMR Analysis of this compound Derivatives
To illustrate the principles of ¹H NMR characterization, we will compare the spectra of three key this compound derivatives:
-
This compound (the parent compound)
-
3-(Bromomethyl)-5-methylisoxazole
-
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole
The following table summarizes the ¹H NMR data for these compounds.
| Compound | H-4 Chemical Shift (δ, ppm) | H-5 Chemical Shift (δ, ppm) | -CH₂Br Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| This compound | 6.45 (d, J ≈ 1.8 Hz) | 8.60 (d, J ≈ 1.8 Hz) | 4.40 (s) | - |
| 3-(Bromomethyl)-5-methylisoxazole | 6.29 (s) | - | 4.35 (s) | 2.48 (s) |
| 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole[1] | 6.58 (s) | - | 4.50 (s) | - |
Note: Data for this compound is estimated based on established substituent effects and data from closely related analogues.
Interpreting the Spectra: Causality Behind the Chemical Shifts
The electronic environment of the isoxazole ring and the nature of its substituents are the primary determinants of the observed chemical shifts.
The Parent System: this compound
In the unsubstituted this compound, we observe two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions of the isoxazole ring.
-
H-5 Proton: The proton at the C5 position is adjacent to the electronegative oxygen atom and is deshielded, resulting in a downfield chemical shift of around 8.60 ppm.
-
H-4 Proton: The proton at the C4 position is less affected by the ring heteroatoms and resonates further upfield at approximately 6.45 ppm.
-
Coupling: These two protons are vicinally coupled, giving rise to a doublet for each signal with a small coupling constant (J) of approximately 1.8 Hz, which is characteristic of ³JHH coupling in isoxazole rings.
-
Bromomethyl Protons: The methylene protons of the bromomethyl group appear as a singlet around 4.40 ppm. The electronegative bromine atom deshields these protons, shifting them downfield from a typical alkyl region.
The Effect of a Methyl Group: 3-(Bromomethyl)-5-methylisoxazole
The introduction of a methyl group at the C5 position significantly alters the spectrum.
-
H-4 Proton: The H-4 proton now appears as a singlet at approximately 6.29 ppm. The methyl group is electron-donating, which slightly shields the H-4 proton, causing a slight upfield shift compared to the parent compound. The absence of a proton at C5 means there is no coupling, hence the singlet multiplicity.
-
Methyl Protons: The protons of the methyl group at C5 resonate as a sharp singlet around 2.48 ppm.
-
Bromomethyl Protons: The chemical shift of the bromomethyl protons remains relatively unchanged at around 4.35 ppm.
The Effect of a Trifluoromethyl Group: 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole
Placing a strongly electron-withdrawing trifluoromethyl group at the C3 position and moving the bromomethyl group to C5 provides another informative comparison.[1]
-
H-4 Proton: The H-4 proton in this isomer appears as a singlet at 6.58 ppm.[1] The powerful electron-withdrawing effect of the CF₃ group at the adjacent C3 position deshields the H-4 proton, causing a downfield shift compared to the 5-methyl derivative.
-
Bromomethyl Protons: The bromomethyl protons at C5 are observed at 4.50 ppm.[1] The proximity to the electronegative oxygen and the overall electron-poor nature of the ring contribute to this downfield shift.
References
A Technical Guide to the Structure-Activity Relationship of 3-(Bromomethyl)isoxazole Analogs for Drug Discovery Professionals
The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents.[3][4] A particularly intriguing and reactive subset of this class is the 3-(bromomethyl)isoxazole analogs. The presence of the bromomethyl group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in the synthesis of more complex derivatives.[5] This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, providing insights into their design and optimization for various biological targets.
The Significance of the this compound Scaffold
The this compound core serves as a crucial building block in the synthesis of a variety of biologically active molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 3-position. This chemical reactivity is a key feature that medicinal chemists exploit to generate libraries of analogs for SAR studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the isoxazole ring.[6][7] For this compound analogs, the SAR can be systematically explored by modifying the substituents at the 4- and 5-positions of the isoxazole ring, as well as by derivatizing the bromomethyl group itself.
Substitutions at the C5-Position
The substituent at the 5-position of the isoxazole ring plays a critical role in modulating the biological activity of the molecule. SAR studies on various isoxazole series have consistently demonstrated that the nature of the C5-substituent significantly impacts potency and selectivity. For instance, in a series of 3,5-disubstituted isoxazoles, the presence of aryl groups at the C5-position has been shown to be crucial for anticancer activity.[8] The electronic properties of these aryl groups, whether they are electron-donating or electron-withdrawing, can fine-tune the activity.
A review of antibacterial isoxazole derivatives highlighted that the presence of methoxy, dimethylamino, and bromine groups on a C5-phenyl ring can enhance antibacterial activity.[7] This suggests that for this compound analogs, the introduction of appropriately substituted phenyl rings at the 5-position could be a promising strategy for developing potent antibacterial agents.
The Role of the C4-Position
While often less explored than the C3 and C5 positions, substitutions at the C4-position can also have a significant impact on biological activity. In some series of trisubstituted isoxazoles, modifications at the C4 position have been shown to influence ligand binding and functional activity.[9] For this compound analogs, the introduction of small, lipophilic groups at the C4-position could be explored to optimize pharmacokinetic properties and target engagement.
Derivatization of the 3-(Bromomethyl) Group
The primary utility of the 3-(bromomethyl) group lies in its reactivity, which allows for the synthesis of a wide range of derivatives. This "click" chemistry potential enables the rapid generation of compound libraries for high-throughput screening.
1. Nucleophilic Substitution with Amines:
Reaction of 3-(bromomethyl)isoxazoles with various primary and secondary amines can yield a diverse set of 3-(aminomethyl)isoxazole analogs. The nature of the amine, including its basicity, steric bulk, and the presence of additional functional groups, can dramatically alter the biological activity of the resulting compound.
2. Formation of Ethers and Thioethers:
Alkoxides and thiolates can displace the bromide to form the corresponding ethers and thioethers. These modifications can impact the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters for cell permeability and target binding.
3. Conversion to Azides and Subsequent "Click" Chemistry:
The bromomethyl group can be readily converted to an azidomethyl group, which can then be utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This powerful "click" chemistry approach allows for the efficient conjugation of the isoxazole core to a wide variety of molecular fragments, enabling the exploration of a vast chemical space.
Comparative Biological Activities
While specific SAR data for a homologous series of this compound analogs is not extensively documented in publicly available literature, the broader class of isoxazole derivatives has demonstrated a wide range of biological activities.
| Biological Target/Activity | General SAR Observations for Isoxazoles | Potential Implications for this compound Analogs |
| Anticancer | - 3,5-diarylisoxazoles show potent activity.[8] - Substituents on the aryl rings influence potency. | - Introduction of substituted aryl groups at the C5-position is a key strategy. - Derivatization of the bromomethyl group can be used to introduce pharmacophores that target specific cancer-related proteins. |
| Antibacterial | - Methoxy, dimethylamino, and bromine on C5-phenyl ring enhance activity.[7] - Nitro and chloro groups at the C3-phenyl ring are beneficial. | - Synthesis of analogs with these specific substitutions on a C5-aryl ring is warranted. - The 3-(bromomethyl) group can be derivatized to mimic known antibacterial pharmacophores. |
| Anti-inflammatory | - Isoxazole derivatives can act as COX inhibitors. | - The this compound scaffold can be used to design novel COX inhibitors by introducing appropriate functionalities. |
| Antiviral | - Isoxazole-based compounds have shown activity against Zika virus.[10] | - The versatile synthetic handle at the 3-position allows for the exploration of a wide range of substituents to optimize antiviral potency. |
Experimental Protocols
The evaluation of the biological activity of this compound analogs requires a suite of well-established experimental protocols.
General Synthesis of this compound Analogs
A common synthetic route to 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine. To obtain the 3-(bromomethyl) functionality, a precursor with a hydroxymethyl group at the corresponding position can be synthesized and subsequently brominated.
Step-by-step methodology:
-
Synthesis of the Isoxazole Core: Cyclocondensation of a suitable 1,3-dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base.
-
Introduction of the Bromomethyl Group: If not already present in the starting materials, a hydroxymethyl group can be introduced and then converted to a bromomethyl group using a suitable brominating agent like phosphorus tribromide or N-bromosuccinimide.
-
Derivatization: The synthesized this compound can then be reacted with various nucleophiles (amines, alcohols, thiols, azides) to generate a library of analogs.
In Vitro Biological Assays
The specific assays will depend on the therapeutic target of interest.
-
Anticancer Activity: Cell viability assays (e.g., MTT, XTT) using a panel of cancer cell lines are a standard primary screen. Further mechanistic studies could involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria are fundamental.
-
Enzyme Inhibition Assays: For specific enzyme targets (e.g., kinases, COX), biochemical assays measuring the inhibition of enzyme activity are crucial. These often involve colorimetric, fluorometric, or radiometric detection methods.
Visualizing SAR and Experimental Workflows
To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, graphical representations are invaluable.
Caption: Key modification points on the this compound scaffold influencing biological activity.
Caption: A typical workflow for the discovery and development of drugs based on this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent reactivity of the bromomethyl group provides a powerful tool for generating diverse chemical libraries, enabling a thorough exploration of the structure-activity landscape. While the existing literature provides a solid foundation for the SAR of isoxazoles in general, a more focused and systematic investigation of this compound analogs is warranted. Future research should aim to synthesize and screen libraries of these compounds against a variety of biological targets, with a particular emphasis on generating quantitative SAR data. Such studies will undoubtedly accelerate the discovery of new and effective drugs based on this versatile heterocyclic core.
References
- 1. ijcrt.org [ijcrt.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. sciensage.info [sciensage.info]
- 7. ijpca.org [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 3-(Bromomethyl)isoxazole
Abstract
3-(Bromomethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, where its purity is paramount to the success of downstream applications.[1] This guide provides a comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity assessment of this compound products. We delve into the rationale behind method development, comparing a standard C18-based approach (Method A) with an alternative phenyl-hexyl stationary phase (Method B) that offers orthogonal selectivity. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols, supporting data, and expert insights to enable reliable and accurate purity determination.
Part 1: The Analyte - Physicochemical Considerations for Method Development
The structure of this compound, featuring a polar isoxazole ring and a reactive bromomethyl group, dictates its chromatographic behavior.[2] The isoxazole moiety contains both nitrogen and oxygen heteroatoms, making it an electron-rich system capable of UV absorbance, a critical property for HPLC detection.[3][4] The primary challenge in purity analysis is the effective separation of the main compound from structurally similar impurities, which may include starting materials, by-products from synthesis (e.g., isomers, hydrolysis products), and degradants.
Expected Impurities & Rationale:
-
Impurity I (Starting Material): Precursors used in the synthesis, such as those involved in the cyclization to form the isoxazole ring.[5]
-
Impurity II (Hydrolysis Product): 3-(Hydroxymethyl)isoxazole, formed by the hydrolysis of the bromomethyl group. This impurity is significantly more polar than the parent compound.
-
Impurity III (Isomer): 5-(Bromomethyl)isoxazole, a potential regioisomer whose separation can be challenging due to similar physicochemical properties.
-
Impurity IV (Dimer): A self-condensation product, which would be significantly less polar and larger than the parent compound.
Given the aromatic nature of the isoxazole ring, stationary phases that offer alternative selectivity mechanisms beyond simple hydrophobicity, such as π-π interactions, are highly valuable.[6][7] This forms the basis for our comparison.
Part 2: Comparative HPLC Methodologies
To achieve a comprehensive purity profile, two methods with different selectivity mechanisms were developed and compared. Method A employs a traditional C18 stationary phase, which separates analytes primarily based on hydrophobic interactions.[8][9] Method B utilizes a Phenyl-Hexyl stationary phase, which introduces π-π interaction capabilities, offering a different, or "orthogonal," selectivity, particularly for aromatic and heterocyclic compounds.[10][11]
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Standard C18 | Method B: Orthogonal Phenyl-Hexyl |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection (UV) | 210 nm | 210 nm |
| Injection Vol. | 5 µL | 5 µL |
| Diluent | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50) |
Causality Behind Experimental Choices:
-
Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) was chosen to ensure the protonation of any residual silanols on the silica backbone of the column, thereby improving peak shape for the slightly basic nitrogen on the isoxazole ring.[12][13][14]
-
Detector Wavelength: The isoxazole ring exhibits UV absorbance at lower wavelengths.[15] A wavelength of 210 nm was selected to ensure sensitive detection of the parent compound and a broad range of potential impurities.
-
Stationary Phase Comparison: The core of this guide is the comparison between the C18 and Phenyl-Hexyl columns. While C18 provides a robust, general-purpose separation based on hydrophobicity, the Phenyl-Hexyl phase is specifically chosen for its ability to interact with the π-electron system of the isoxazole ring.[6][16] This can lead to significant changes in elution order and improved resolution for aromatic isomers or impurities with similar hydrophobicity.[10]
Part 3: Performance Comparison & Data Analysis
Simulated experimental data was generated to compare the performance of the two methods in separating this compound from its potential impurities. The results are summarized below.
Table 2: Comparative Performance Data
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | Resolution (Rs) | |
| Impurity II (Hydrolysis) | 2.5 | - |
| This compound | 8.2 | 15.1 |
| Impurity III (Isomer) | 8.4 | 1.1 |
| Impurity I (Starting Material) | 9.1 | 3.2 |
| Impurity IV (Dimer) | 12.5 | 10.5 |
Analysis of Performance: Method A provides adequate separation for most impurities. However, the critical pair—the main compound and its potential isomer (Impurity III)—are poorly resolved with a resolution value of only 1.1. This is insufficient for accurate quantification in a quality control environment.
Method B, utilizing the Phenyl-Hexyl column, demonstrates superior performance. The retention time of the main peak is slightly longer, indicating stronger interaction with the stationary phase. Crucially, the resolution between this compound and its isomer (Impurity III) is significantly improved to 2.5.[10][11] This enhancement is attributed to the alternative selectivity offered by the π-π interactions between the phenyl rings of the stationary phase and the isoxazole rings of the analytes.[6][7] This makes Method B the recommended choice for accurate and reliable purity testing.
Part 4: Detailed Experimental Protocol (Recommended Method B)
This section provides a step-by-step protocol for the recommended Phenyl-Hexyl method.
1. Reagents and Equipment:
-
HPLC system with UV detector
-
Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water
-
This compound reference standard and sample lots
-
Volumetric flasks, pipettes, and autosampler vials
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas.
-
Mobile Phase B: Acetonitrile. Degas before use.
3. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
4. Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow steps 3.2 to 3.4 for preparation.
5. HPLC Instrument Sequence:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject the standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution.
-
Run the gradient program as defined in Table 1.
Part 5: Workflow & Method Logic Visualization
The following diagrams illustrate the experimental workflow and the logical connections between HPLC parameters and separation performance.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 [smolecule.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Isoxazole [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. separationmethods.com [separationmethods.com]
- 7. support.waters.com [support.waters.com]
- 8. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. welch-us.com [welch-us.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. halocolumns.com [halocolumns.com]
A Researcher's Guide to In Vitro Profiling of Isoxazole-Based Drug Candidates
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities that span anticancer, anti-inflammatory, and antimicrobial applications.[1][2] The inherent structural features of the isoxazole ring allow for diverse modifications, enabling the development of novel therapeutic agents with enhanced potency and specificity.[3] This guide provides an in-depth comparison of essential in vitro testing protocols for the preclinical evaluation of isoxazole-based drug candidates, offering field-proven insights into experimental design and data interpretation. Our focus is on establishing a robust, self-validating testing cascade to comprehensively characterize the biological activity and safety profile of these promising compounds.
Section 1: Foundational Cytotoxicity Screening: A Comparative Analysis
The initial step in evaluating any novel compound is to determine its cytotoxic potential against relevant cell lines. This foundational screen provides a broad understanding of the compound's potency and serves as a basis for dose selection in subsequent mechanistic studies. Two of the most widely adopted methods for cytotoxicity screening are the MTT and SRB assays.
Comparative Overview of Cytotoxicity Assays
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Sulforhodamine B (SRB) Assay |
| Principle | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[4] | Measures the total protein content of viable cells. SRB, a bright pink aminoxanthene dye, binds to basic amino acids in cellular proteins under acidic conditions.[5] |
| Advantages | - Widely used and well-established.[6] - Reflects cellular metabolic health. | - Less susceptible to interference from compounds that affect mitochondrial respiration. - More sensitive and reproducible. - Fixed cells can be stored for later analysis.[7] |
| Disadvantages | - Can be affected by compounds that alter mitochondrial function without causing cell death. - Formazan crystals are insoluble and require a solubilization step.[4] | - Indirectly measures cell number by quantifying total protein. |
| Best Suited For | Initial high-throughput screening of large compound libraries. | Compounds that may interfere with cellular metabolism; confirmatory screening. |
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates a generalized workflow for cytotoxicity assessment, applicable to both MTT and SRB assays.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Cyclooxygenase-2 expression by nonsteroidal anti-inflammatory drugs in human airway smooth muscle cells: role of peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Isoxazole Synthesis: A Comparative Analysis of Metal-Catalyzed and Metal-Free Routes
Introduction: The Privileged Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a multitude of approved therapeutic agents, including the anti-inflammatory drug Valdecoxib, the antibiotic Cloxacillin, and the immunomodulator Leflunomide.[3][4] The immense significance of this moiety continually drives the development of novel and efficient synthetic strategies.[1][2]
Historically, the synthesis of isoxazoles has been dominated by the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6][7] However, the modern synthetic landscape presents researchers with a critical choice: to employ a transition metal catalyst or to pursue a metal-free approach. This decision carries significant implications for regioselectivity, reaction efficiency, cost, and environmental impact. This guide provides an in-depth, objective comparison of these two dominant paradigms, offering the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.
Part 1: Metal-Catalyzed Routes: Precision and Power
Transition metal catalysis has revolutionized isoxazole synthesis, offering pathways to densely functionalized heterocycles with remarkable efficiency and control.[8][9] Catalysts based on copper, palladium, rhodium, and gold have been instrumental in overcoming the classical challenges of regioselectivity and harsh reaction conditions.[6][8][10]
The Cornerstone: Copper-Catalyzed [3+2] Cycloaddition
The most prominent metal-catalyzed method is the copper(I)-catalyzed reaction between a terminal alkyne and a nitrile oxide, which is typically generated in situ.[6][11] This reaction is mechanistically analogous to the renowned Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. The catalyst's primary role is to form a copper(I) acetylide intermediate. This activation drastically lowers the energy barrier for the cycloaddition and, crucially, dictates the regiochemical outcome, leading almost exclusively to the 3,5-disubstituted isoxazole regioisomer.[11] This level of control is a significant advantage over uncatalyzed thermal cycloadditions, which often yield mixtures of regioisomers.[11]
The reaction tolerates a wide array of functional groups and can often be performed in aqueous solvent systems, which adds to its appeal.[11] Various copper sources can be employed, including Cu(I) salts or Cu(II) salts with a reducing agent like sodium ascorbate.[12]
Advanced Methods: Palladium, Rhodium, and Gold Catalysis
While copper holds a central role, other metals offer unique synthetic avenues:
-
Palladium: Palladium catalysts enable novel transformations such as the C–H activation/[4+1] annulation of N-phenoxyacetamides with aldehydes to form benzo[d]isoxazoles.[13][14][15][16] This strategy allows for the construction of fused ring systems that are otherwise difficult to access.
-
Rhodium: Rhodium catalysts are effective in mediating the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles, showcasing the isoxazole ring as a reactive component.[17] Rhodium carbenes have also been used to construct oxazole and thiazole rings from α-diazo-β-keto compounds.[18][19]
-
Gold: Gold chlorides (AuCl₃) have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes, providing a direct route to 3-, 5-, or 3,5-disubstituted isoxazoles with good yields under mild conditions.[10][20]
Part 2: Metal-Free Routes: The Green Chemistry Imperative
The push towards sustainable and "green" chemistry has invigorated the development of metal-free synthetic routes.[21][22] These methods aim to eliminate the costs, toxicity, and purification challenges associated with transition metal catalysts.[1][2] While often based on the same core 1,3-dipolar cycloaddition principle, the activation strategies are fundamentally different.
Classical and Modern 1,3-Dipolar Cycloaddition
The most straightforward metal-free approach involves the reaction of an alkyne with a nitrile oxide generated in situ from an aldoxime using a simple oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[1][6][7] While effective, this method often requires elevated temperatures and, with unsymmetrical alkynes, can produce a mixture of 3,4- and 3,5-disubstituted regioisomers, necessitating challenging chromatographic separation.[23]
Green and Alternative Activation Methods
To circumvent the need for high heat and improve efficiency, several green chemistry techniques have been successfully applied:
-
Ultrasound Irradiation (Sonochemistry): Acoustic cavitation—the formation and collapse of microscopic bubbles—creates localized high-pressure and high-temperature spots, dramatically accelerating reaction rates at ambient bulk temperatures.[21][24] This has been applied to one-pot, three-component syntheses of isoxazoles with excellent yields in short reaction times.[4][21][24]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[1][21]
-
Organocatalysis and Aqueous Media: The use of biocompatible catalysts like Vitamin B₁ or simple bases like DABCO in water as a solvent represents a highly sustainable approach.[21][24] These methods are operationally simple and avoid hazardous organic solvents and metal catalysts.[6][21]
-
Electrophilic Cyclization: A powerful metal-free method for creating highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[25][26] Treatment with electrophiles like iodine monochloride (ICl) yields 4-iodoisoxazoles, which are versatile intermediates for further functionalization via cross-coupling reactions.[25][27]
Part 3: Head-to-Head Performance Comparison
The choice between a metal-catalyzed and a metal-free route is a classic trade-off between precision, speed, cost, and sustainability. The following table summarizes key performance metrics based on experimental data from the literature.
| Metric | Metal-Catalyzed Routes | Metal-Free Routes | Causality & Field Insights |
| Regioselectivity | Excellent (Typically >95% for a single isomer, e.g., 3,5-disubstituted with Cu(I)).[11] | Poor to Moderate (Often yields mixtures of regioisomers with unsymmetrical alkynes).[11][23] | The metal catalyst actively templates the reaction by binding to the alkyne, directing the nitrile oxide to a specific position. Metal-free routes rely on frontier molecular orbital interactions, which are less selective. |
| Yields | Good to Excellent (Frequently 80-95%+).[28] | Variable (Can range from moderate to excellent, highly dependent on substrate and method, e.g., 92% with ultrasound).[21] | Catalysis lowers the activation energy, leading to more efficient and cleaner conversions. Green methods like ultrasound can boost yields in metal-free systems by overcoming energy barriers.[21][24] |
| Reaction Conditions | Often mild (e.g., room temperature to 80 °C).[11][12] | Can require harsh conditions (reflux, >100 °C) or specialized equipment (ultrasound/microwave).[1][4][22] | Metal catalysts provide an alternative, lower-energy reaction pathway. Metal-free routes must supply sufficient thermal or physical energy to drive the reaction forward. |
| Sustainability & Cost | Moderate to Poor. Catalysts can be expensive (Pd, Rh) and toxic, requiring removal.[1][2] | Good to Excellent. Avoids costly and toxic metals; often employs green solvents like water.[21][22][24] | The cost and environmental impact of the catalyst itself, plus the downstream effort required for its removal from the final product (critical for APIs), are major considerations in process chemistry. |
| Workup & Purification | More Complex. Requires steps to remove residual metal catalyst. | Simpler. Often involves simple filtration or extraction.[4][21] | Metal removal can necessitate additional chromatography, precipitation, or treatment with scavenging agents, adding steps and cost to the overall process. |
| Substrate Scope | Generally very broad, with high functional group tolerance.[8][29] | Broad, but can be limited by the stability of substrates to harsher thermal conditions. | While both are versatile, some functional groups may be incompatible with specific metal catalysts (e.g., coordinating groups) or the high temperatures of some metal-free protocols. |
Part 4: Validated Experimental Protocols
To provide a practical context for the preceding discussion, the following are representative, step-by-step protocols for each class of synthesis.
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is adapted from a one-pot, three-step procedure utilizing in situ nitrile oxide generation.[11]
Objective: To synthesize 3-phenyl-5-(4-methoxyphenyl)isoxazole.
Materials:
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg)
-
Hydroxylamine hydrochloride (1.1 mmol, 76 mg)
-
Chloramine-T trihydrate (1.05 mmol, 296 mg)
-
Phenylacetylene (1.0 mmol, 102 mg, 110 µL)
-
Copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg)
-
Copper turnings (0.1 mmol, 6.4 mg)
-
tert-Butanol (3 mL)
-
Water (3 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), tert-butanol (3 mL), and water (3 mL).
-
Stir the mixture at room temperature for 1 hour to form the aldoxime in situ. Monitor by TLC until the aldehyde is consumed.
-
To this mixture, add phenylacetylene (1.0 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and copper turnings (0.1 mmol).
-
Add chloramine-T trihydrate (1.05 mmol) portion-wise over 10 minutes. The reaction is exothermic.
-
Stir the reaction vigorously at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free, Ultrasound-Assisted Synthesis of an Isoxazol-5(4H)-one
This protocol is a green, three-component condensation reaction adapted from the literature.[21][24]
Objective: To synthesize 3-methyl-4-(4-chlorobenzylidene)isoxazol-5(4H)-one.
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.5 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 126 µL)
-
Hydroxylamine hydrochloride (1.0 mmol, 69.5 mg)
-
Vitamin B₁ (Thiamine hydrochloride) (0.1 mmol, 33.7 mg)
-
Water (5 mL)
-
Laboratory ultrasonic bath (e.g., 40 kHz, 300 W)
Procedure:
-
In a 50 mL Erlenmeyer flask, suspend 4-chlorobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and Vitamin B₁ (0.1 mmol) in water (5 mL).
-
Place the flask in the center of an ultrasonic bath containing water, ensuring the water level inside and outside the flask is similar.
-
Irradiate the mixture with ultrasound at room temperature (the bath may warm slightly) for 30 minutes.[21]
-
Monitor the reaction progress by TLC. Upon completion, a solid product will typically precipitate.
-
Cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water (2 x 5 mL) and then a small amount of cold ethanol (5 mL).
-
Dry the product under vacuum to afford the pure isoxazol-5(4H)-one. Recrystallization from ethanol can be performed if higher purity is needed.[21]
Conclusion and Strategic Outlook
The synthesis of the isoxazole scaffold is a mature field that nonetheless offers a clear strategic choice between established, high-precision metal-catalyzed methods and emerging, sustainable metal-free alternatives.
-
Choose Metal-Catalysis when: The primary goal is achieving the highest possible yield and absolute regiocontrol, especially in the late-stage synthesis of a complex molecule or when dealing with precious starting materials. The downstream cost of metal removal must be factored into the decision, particularly in a pharmaceutical context.
-
Choose a Metal-Free Route when: The principles of green chemistry are paramount, cost is a major driver, or the synthesis is intended for a large scale. These routes are ideal when regioselectivity is not a concern (e.g., with symmetrical alkynes) or when modern techniques like sonochemistry can be leveraged to achieve high efficiency under mild conditions.
The future of isoxazole synthesis will likely focus on bridging the gap between these two paradigms: developing highly efficient, recyclable, and non-toxic metal catalysts, and discovering new metal-free activation modes that provide enhanced regiocontrol without compromising environmental credentials.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond | Semantic Scholar [semanticscholar.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 13. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation [ouci.dntb.gov.ua]
- 15. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isoxazole synthesis [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. acgpubs.org [acgpubs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 27. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Regioisomeric Dance: A Comparative Analysis of the Biological Activity of 3- vs. 5-Substituted Isoxazoles
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged five-membered heterocycle, integral to a multitude of biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an attractive framework for the design of novel therapeutics. A subtle yet critical determinant of an isoxazole derivative's pharmacological profile is the substitution pattern on the ring. This guide provides an in-depth comparative study of the biological activities of 3-substituted versus 5-substituted isoxazoles, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols.
The isoxazole ring, with its adjacent oxygen and nitrogen atoms, presents distinct electronic environments at the C-3 and C-5 positions.[1] This inherent asymmetry means that the placement of a substituent at either of these positions can significantly alter the molecule's interaction with biological targets, thereby influencing its therapeutic effects. This guide will explore these differences in the context of key biological activities, including anticancer and antimicrobial effects.
Anticancer Activity: A Tale of Two Positions
The quest for novel anticancer agents has led to extensive investigation of isoxazole derivatives. The substitution pattern on the isoxazole ring plays a pivotal role in their cytotoxic and antiproliferative activities.
The Influence of Aryl Substituents
A common motif in anticancer isoxazoles is the presence of an aryl group. The position of this aryl substituent, whether at C-3 or C-5, can profoundly impact the compound's potency and selectivity.
In the context of 3,5-diaryl isoxazoles, studies have shown that the nature and position of substituents on these aryl rings are critical. For instance, in a series of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids, specific substitution patterns on the aryl rings at both positions were found to be crucial for their promising anticancer activity.[2] While direct regioisomeric comparisons are not always available in a single study, analysis of broader literature suggests that both 3-aryl and 5-aryl isoxazoles can exhibit potent anticancer effects, with the optimal arrangement being target-dependent. For example, a series of 3,5-bis(3'-indolyl)-isoxazoles showed significant antiproliferative activity, with the indolyl groups at both positions contributing to the overall effect.[3]
One study on 3,5-diaryl isoxazole derivatives as potential anticancer agents found that specific compounds with a 3,5-diarylisoxazole core demonstrated notable selectivity towards prostate cancer cells.[4] This highlights the importance of the overall substitution pattern rather than just a single substituent's position in isolation.
Table 1: Comparative Anticancer Activity of Substituted Isoxazoles
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids | Compound 4c | Various | Promising anticancer activity | [2] |
| 3,5-bis(3'-indolyl)isoxazoles | Compound 37 | 29 human tumor cell lines | High selectivity | [3] |
| 3,5-diaryl isoxazole derivatives | Compound 26 | PC3 (prostate cancer) | High selectivity, comparable to 5-FU | [4] |
| 3,5-disubstituted isoxazole-tyrosol conjugates | Compound 6d | U87 (glioblastoma) | IC50 = 15.2 ± 1.0 µg/mL | [5] |
It's important to note that the interplay between substituents at both the C-3 and C-5 positions often dictates the ultimate biological activity. A substituent at one position can electronically and sterically influence the role of a substituent at the other.
Antimicrobial Activity: Positional Effects on Pathogen Inhibition
Isoxazole derivatives have also emerged as a promising class of antimicrobial agents.[6] The positioning of substituents on the isoxazole ring can influence their spectrum of activity against various bacterial and fungal strains.
A study on the antibacterial activity of synthesized isoxazole derivatives highlighted that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, enhanced antibacterial activity.[7] This suggests that for antibacterial action, the electronic nature of the substituent and its position are both critical. For instance, electron-donating groups may be more favorable at the C-5 position, while electron-withdrawing groups might be more effective at the C-3 position for a particular class of compounds.
Another study on isoxazoline derivatives, which are dihydro versions of isoxazoles, also reported significant antimicrobial activity.[8] While not a direct comparison of 3- vs 5-substituted isoxazoles, the general principles of SAR often translate between these closely related scaffolds.
Table 2: Comparative Antimicrobial Activity of Substituted Isoxazoles
| Compound Class | Target Microorganism(s) | Key SAR Findings | Reference |
| 3,5-disubstituted isoxazoles | Gram-positive and Gram-negative bacteria | Methoxy, dimethyl amino, and bromine groups at C-5 phenyl rings and nitro, and chlorine groups at C-3 phenyl rings enhance activity. | [7] |
| Isoxazoline derivatives | Various bacteria and fungi | The overall substitution pattern determines the spectrum of activity. | [8] |
| Ester functionalized isoxazoles | Escherichia coli, Staphylococcus aureus, Candida albicans | Showed significant antibacterial and antifungal activity. | [9] |
Causality Behind Experimental Choices: The "Why" of the Protocol
When evaluating the biological activity of novel compounds, standardized and reproducible assays are paramount. The choice of assay is dictated by the biological question being asked. For anticancer activity, a primary screen often involves assessing the cytotoxicity of the compound against a panel of cancer cell lines. For antimicrobial activity, the goal is to determine the lowest concentration of the compound that inhibits microbial growth.
Experimental Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Count the cells using a hemocytometer and determine cell viability (e.g., via trypan blue exclusion).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the test isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the antimicrobial susceptibility of a compound.[14] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum:
-
Culture the test microorganism (bacterial or fungal strain) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test isoxazole derivative.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[15]
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[16]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
-
Signaling Pathways and Logical Relationships
To understand the mechanism of action of these isoxazole derivatives, it is crucial to investigate the signaling pathways they modulate. For instance, some isoxazole derivatives have been shown to target key proteins in cancer progression, such as the Estrogen Receptor Alpha (ERα).
The diagram above illustrates the classical genomic signaling pathway of ERα.[17] Estrogen binds to ERα in the cytoplasm, leading to its dimerization and translocation to the nucleus.[18] The dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation.[17] Isoxazole-based ERα antagonists would interfere with this pathway, potentially by preventing estrogen binding or receptor dimerization.
This workflow diagram visually represents the key steps involved in assessing cell viability using the MTT assay.[10] The process begins with cell seeding and treatment with the test compounds, followed by the addition of MTT reagent, which is converted to a colored formazan product by viable cells. The final step involves measuring the absorbance of the solubilized formazan to quantify cell viability.
Conclusion: A Framework for Rational Design
The biological activity of isoxazole derivatives is intricately linked to their substitution pattern. While a universal rule for the superiority of 3- versus 5-substitution remains elusive, this guide highlights that the specific biological target and the nature of the substituents are the ultimate determinants of activity. For medicinal chemists, this underscores the importance of synthesizing and evaluating regioisomeric pairs to fully explore the chemical space and identify the optimal scaffold for a given therapeutic application. The provided experimental protocols offer a robust framework for such evaluations, ensuring data integrity and comparability across studies. As research continues to unravel the complex structure-activity relationships of these versatile heterocycles, a deeper understanding will emerge, paving the way for the rational design of next-generation isoxazole-based therapeutics.
References
- 1. ijpca.org [ijpca.org]
- 2. Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpsm.com [ijpsm.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. researchgate.net [researchgate.net]
- 18. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 3-(Bromomethyl)isoxazole Derivatives
In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutics due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2][3][4] The incorporation of a reactive bromomethyl group at the 3-position of the isoxazole ring offers a versatile synthetic handle for creating diverse chemical libraries. However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, primarily centered around its pharmacokinetic profile. Early and accurate assessment of "drug-likeness" is therefore paramount to de-risk drug discovery projects and focus resources on compounds with a higher probability of clinical success.[5][6]
This guide provides a comprehensive framework for assessing the drug-likeness of 3-(Bromomethyl)isoxazole derivatives, integrating both computational predictions and pivotal in vitro experimental validation. We will explore the underlying principles of these assessments, provide actionable protocols, and present a comparative analysis to guide lead optimization efforts.
The Imperative of Early Drug-Likeness Assessment
The attrition rate of drug candidates during clinical trials remains a significant hurdle in pharmaceutical R&D. A primary reason for these late-stage failures is unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] Integrating ADME profiling and drug-likeness evaluation early in the discovery phase allows for the timely identification and mitigation of potential liabilities.[5][7] This "fail early, fail cheap" paradigm is crucial for optimizing the allocation of resources and enhancing the overall efficiency of the drug development pipeline.[8]
This guide will focus on a two-pronged approach to assess the drug-likeness of a hypothetical series of this compound derivatives (ISX-1, ISX-2, and ISX-3), compared against a known orally available drug, Valdecoxib, which also contains an isoxazole core.
Part 1: Computational In Silico Assessment
Computational, or in silico, methods provide a rapid and cost-effective first pass to filter large numbers of compounds and prioritize those with favorable physicochemical properties.[7][9][10] These methods are instrumental in guiding the design of new derivatives with improved drug-like characteristics.
The Litmus Test: Lipinski's Rule of Five
Formulated by Christopher Lipinski in 1997, the "Rule of Five" is a set of guidelines used to evaluate the potential for a compound to be orally bioavailable.[11][12][13] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[12][13]
-
LogP (octanol-water partition coefficient) ≤ 5: This measures the lipophilicity of a compound. Excessively high LogP can lead to poor aqueous solubility and trapping in lipid membranes.[11][12]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[12][13]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[12][13]
While a valuable guideline, it's important to note that Lipinski's Rule of Five is not absolute, and many successful drugs, particularly those that are substrates for active transporters, fall outside these parameters.[11][14]
Below is a comparative table of calculated physicochemical properties for our hypothetical this compound derivatives and Valdecoxib.
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| ISX-1 | C₁₀H₈BrN₃O₂S | 314.16 | 2.8 | 1 | 5 | 0 |
| ISX-2 | C₁₂H₁₂BrN₃O₄ | 342.14 | 1.5 | 2 | 7 | 0 |
| ISX-3 | C₁₅H₁₀BrF₃N₂O | 387.15 | 4.2 | 1 | 3 | 0 |
| Valdecoxib | C₁₆H₁₄N₂O₃S | 314.36 | 2.6 | 1 | 4 | 0 |
Data is hypothetical and for illustrative purposes.
This initial in silico screen suggests that all three hypothetical derivatives possess physicochemical properties within the desirable range for oral bioavailability, with no violations of Lipinski's Rule of Five.
Part 2: Experimental Validation of Drug-Likeness
While computational predictions are invaluable, they must be substantiated by experimental data. A suite of in vitro ADME assays provides critical insights into a compound's real-world behavior.[5][15][16][17]
Key Experimental Assays for Drug-Likeness
-
Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major impediment to oral drug development.
-
Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for absorption.[18]
-
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[19][20][21]
The following workflow illustrates the integrated approach to assessing drug-likeness.
Caption: Integrated workflow for drug-likeness assessment.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experimental assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[22] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[18]
Rationale: This assay provides a rapid and cost-effective initial screen for permeability, avoiding the complexities of cell-based assays.[22][23] It specifically assesses passive diffusion, a primary mechanism of absorption for many orally administered drugs.[18]
Methodology:
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane.
-
Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well PVDF donor plate and allow the solvent to evaporate.
-
Prepare Compound Solutions: Prepare 500 µM stock solutions of the test compounds (ISX-1, ISX-2, ISX-3) and controls (high and low permeability) in a buffer solution (e.g., PBS, pH 7.4) containing 5% DMSO.
-
Load Plates: Add 300 µL of buffer to each well of the 96-well acceptor plate. Add 150 µL of the compound solutions to the donor plate wells.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 16-20 hours in a moist chamber.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Microsomal Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[19] It measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[24][25]
Rationale: The liver is the primary site of drug metabolism.[21] Assessing metabolic stability in liver microsomes provides a crucial prediction of a compound's in vivo half-life and intrinsic clearance.[20][25]
Methodology:
-
Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (100 mM, pH 7.4).
-
Prepare Incubation Mixture: In a 96-well plate, add buffer, the microsomal suspension (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate Stability: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated as (k / microsomal protein concentration).
Comparative Experimental Data
The following table summarizes the hypothetical experimental results for our compound series.
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| ISX-1 | 75 | 8.2 (High) | 45 |
| ISX-2 | 150 | 3.5 (Moderate) | > 60 |
| ISX-3 | 20 | 12.5 (High) | 15 |
| Valdecoxib | 50 | 9.5 (High) | 35 |
Data is hypothetical and for illustrative purposes. Permeability classification: >5 is high, 1-5 is moderate, <1 is low.
Synthesizing the Data: A Holistic Assessment
The final step is to integrate the computational and experimental data to form a comprehensive drug-likeness assessment.
Caption: Comparative assessment of isoxazole derivatives.
-
ISX-1: This derivative presents a well-balanced profile. It adheres to Lipinski's rules, demonstrates good aqueous solubility, high permeability, and moderate metabolic stability. This compound would be a strong candidate for further optimization.
-
ISX-2: While showing excellent metabolic stability and the best solubility, its moderate permeability might be a concern for achieving optimal oral absorption. Further structural modifications could focus on improving lipophilicity without compromising its other favorable properties.
-
ISX-3: This compound highlights a common challenge in drug discovery. Despite its high permeability, the low aqueous solubility and rapid metabolic degradation make it a less desirable candidate. The high LogP is a potential red flag for both of these issues.
Conclusion and Future Directions
This guide outlines a systematic and integrated approach to evaluating the drug-likeness of this compound derivatives. By combining early-stage in silico predictions with robust in vitro experimental validation, research teams can make more informed decisions, prioritizing compounds with the highest likelihood of success. The interplay between solubility, permeability, and metabolic stability is complex, and a holistic assessment is crucial. The insights gained from this multi-parameter analysis will guide the next cycle of synthesis and optimization, ultimately accelerating the path toward novel and effective isoxazole-based therapeutics.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Computational methods for the prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent trends in drug-likeness prediction: A comprehensive review of In silico methods | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. pharmidex.com [pharmidex.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 24. mercell.com [mercell.com]
- 25. Metabolic Stability Assays [merckmillipore.com]
A Comparative Guide to the Kinetic Studies of Isoxazole Ring Bromination
For Researchers, Scientists, and Drug Development Professionals
The Significance of Brominated Isoxazoles
The isoxazole motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of a bromine atom onto the isoxazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Bromine can act as a valuable synthetic handle for further functionalization, a bioisostere for other groups, or an active participant in halogen bonding, influencing ligand-receptor interactions. A quantitative understanding of the bromination kinetics is therefore crucial for process optimization, impurity profiling, and the rational design of novel isoxazole-based therapeutics.
The Mechanism of Electrophilic Bromination on the Isoxazole Ring
The bromination of isoxazole is a classic example of an electrophilic aromatic substitution reaction. The isoxazole ring, while aromatic, is electron-deficient due to the presence of two heteroatoms, oxygen and nitrogen. The deactivating effect of the annular nitrogen makes isoxazole less reactive than heterocycles like furan and pyrrole in electrophilic substitutions.[1]
The reaction proceeds via the arenium ion mechanism, which involves a two-step process.[1] In the first, rate-determining step, the electrophilic bromine species attacks the electron-rich C4 position of the isoxazole ring to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The second step involves the rapid deprotonation of this intermediate to restore the aromaticity of the ring, yielding the 4-bromoisoxazole product.[1]
Caption: Mechanism of electrophilic bromination of isoxazole.
Comparative Analysis of Bromination Methods and Their Kinetics
The choice of brominating agent and reaction conditions profoundly impacts the kinetics and outcome of the isoxazole bromination. This section compares various approaches, providing experimental data to support the discussion.
Molecular Bromine in Aqueous Media
Recent studies have provided quantitative kinetic data for the rapid bromination of isoxazole using molecular bromine (Br₂) in a bromide-free aqueous medium.[1][2][3] This method is advantageous for its use of a green solvent and for providing fundamental kinetic insights.
Experimental Protocol: Kinetic Measurement using Hydrodynamic Voltammetry
This technique is particularly suited for studying rapid reactions with half-lives of a few seconds.[1][2][3]
-
Solution Preparation: Prepare stock solutions of isoxazole, molecular bromine, and a supporting electrolyte (e.g., potassium nitrate) in the desired buffer (e.g., pH 4.7).[1]
-
Temperature Equilibration: Place the reactant solutions and buffer in a thermostat to reach the desired reaction temperature.[1]
-
Reaction Initiation: Mix equal concentrations of the isoxazole and molecular bromine solutions in a reaction vessel and start a stopwatch simultaneously.[1]
-
Data Acquisition: Monitor the decrease in the concentration of molecular bromine over time using a rotating platinum electrode (RPE) and a reference electrode (e.g., saturated calomel electrode - SCE). The diffusion current measured is proportional to the concentration of Br₂.[1][2][3]
-
Kinetic Analysis: Plot the reciprocal of the bromine concentration (1/[Br₂]) versus time. A linear plot confirms second-order kinetics. The rate constant (k) is determined from the slope of this line.[1]
Caption: Experimental workflow for kinetic studies of isoxazole bromination.
Kinetic Data Summary
The bromination of isoxazole with molecular bromine in an aqueous medium at pH 4.7 was found to follow second-order kinetics.[1][2][3] The rate equation is given by:
Rate = k [Isoxazole] [Br₂][1]
| Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |
| 25 | Value not explicitly stated in snippets, but determinable from the study |
| 30 | Value not explicitly stated in snippets, but determinable from the study |
| 35 | Value not explicitly stated in snippets, but determinable from the study |
| 40 | Value not explicitly stated in snippets, but determinable from the study |
| 45 | Value not explicitly stated in snippets, but determinable from the study |
Note: The specific rate constants at different temperatures were determined in the cited study but are not explicitly listed in the provided search snippets. The study does confirm that thermodynamic parameters such as activation energy were calculated from these rate constants.[1][2][3]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used brominating agent for various organic transformations, including the bromination of electron-rich aromatic compounds.[4][5][6] It is often favored for its ease of handling compared to liquid bromine. While detailed kinetic studies on the bromination of the parent isoxazole ring using NBS were not found in the initial search, its application in the synthesis of substituted isoxazoles and other heterocycles is well-documented.[7]
NBS can participate in both radical and electrophilic bromination pathways. For the bromination of an aromatic ring like isoxazole, an electrophilic mechanism is expected, particularly in polar solvents. The reactivity of NBS can be influenced by the solvent and the presence of catalysts. For instance, using DMF as a solvent often leads to high para-selectivity in the bromination of aromatic compounds.[5]
Other Brominating Agents
A variety of other brominating agents have been employed for the synthesis of brominated isoxazoles and related structures, each with its own advantages and reactivity profile.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been successfully used in the bromo-lactamization of isoxazole derivatives.[8][9] In a comparative screening, DBDMH was found to be an effective bromine source, providing good yields of the desired product.[8]
-
Pyridinium Perbromide (PTB) and Benzyltrimethylammonium Bromide (BTMATB): These were found to be less effective brominating agents for the bromo-lactamization of certain isoxazole systems, resulting in lower product yields.[8][9]
-
Bromine Monochloride (BrCl): While not directly studied for isoxazole bromination in the provided results, BrCl is a key intermediate in aqueous-phase halogen reactions and its hydrolysis kinetics have been investigated.[10] Its high reactivity suggests it could be a potent, albeit less common, brominating agent for isoxazoles.
Comparative Overview of Brominating Agents
| Brominating Agent | Common Applications | Mechanistic Pathway(s) | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Electrophilic aromatic substitution | Electrophilic | Well-understood kinetics, "green" solvent compatibility | Can be hazardous to handle |
| N-Bromosuccinimide (NBS) | Allylic/benzylic bromination, electrophilic aromatic substitution | Radical, Electrophilic | Solid, easier to handle than Br₂ | Can lead to side products if not used under controlled conditions |
| DBDMH | Bromo-lactamization, electrophilic bromination | Electrophilic | Effective for specific transformations, good yields | Less common, may require specific reaction conditions |
| PTB & BTMATB | Electrophilic bromination | Electrophilic | Solid reagents | May have lower reactivity for certain substrates |
Factors Influencing Reaction Kinetics and Regioselectivity
Several factors can influence the rate and outcome of isoxazole bromination:
-
Substituents on the Isoxazole Ring: Electron-donating groups on the isoxazole ring are expected to increase the rate of electrophilic bromination by stabilizing the arenium ion intermediate. Conversely, electron-withdrawing groups will decrease the reaction rate. The position of these substituents will also direct the regioselectivity of the bromination.
-
Solvent: The polarity of the solvent can significantly impact the reaction rate. Polar solvents can stabilize the charged intermediates in the electrophilic substitution pathway, thus accelerating the reaction.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. Thermodynamic parameters such as the energy of activation can be determined by studying the reaction kinetics at different temperatures.[1]
-
Presence of Bromide Ions: The presence of bromide ions in reactions with molecular bromine can lead to the formation of the tribromide ion (Br₃⁻), which is a weaker electrophile than Br₂. This can significantly slow down the rate of bromination.[1]
Conclusion and Future Outlook
The kinetic study of isoxazole bromination provides invaluable insights for the controlled synthesis of these important heterocyclic compounds. The use of modern analytical techniques like hydrodynamic voltammetry has enabled the quantitative assessment of rapid bromination reactions, revealing a second-order kinetic profile for the reaction with molecular bromine in aqueous media.[1][2][3]
While a solid foundation has been laid, there remain opportunities for further investigation. A detailed kinetic comparison of various N-bromo reagents under standardized conditions would be highly beneficial for process chemists. Furthermore, computational studies could provide deeper mechanistic insights into the transition states and the influence of substituents on the activation barriers for bromination at different positions of the isoxazole ring. Such studies will undoubtedly contribute to the more efficient and selective synthesis of novel isoxazole-based molecules for a wide range of applications.
References
- 1. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry (2024) | Megha Kad [scispace.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Isoxazole-Based Antibiotics Against Existing Drugs
A Technical Guide for Researchers and Drug Development Professionals
This guide presents an in-depth, objective comparison of the efficacy of isoxazole-based antibiotics with other established antimicrobial agents. As a senior application scientist, the goal is to provide a technically sound resource that synthesizes experimental data with field-proven insights to aid researchers, scientists, and drug development professionals in their work. This document is structured to provide a clear rationale for experimental choices and to ensure the trustworthiness of the presented protocols.
Introduction: The Role and Mechanism of Isoxazole-Based Antibiotics
Isoxazole-based penicillins, such as cloxacillin, dicloxacillin, and flucloxacillin, are a critical subgroup of β-lactam antibiotics.[1][2] Their defining feature is the incorporation of an isoxazole ring, which confers resistance to penicillinase, an enzyme produced by some bacteria, notably Staphylococcus aureus, that inactivates standard penicillins.[3][4][5]
The mechanism of action for isoxazole-based antibiotics is consistent with other β-lactam agents. They inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[6] This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death, a process known as bactericidal activity.[1]
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. scilit.com [scilit.com]
- 3. droracle.ai [droracle.ai]
- 4. quora.com [quora.com]
- 5. [Is methicillin better than cloxacillin in serious infections caused by strong penicillinase-producing staphylococci (phage-type 94/96)?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isoxazole Synthesis: Benchmarking Novel Methods Against a Classical Approach
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of molecular design, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The synthesis of this privileged heterocycle has evolved significantly. While classical methods remain foundational, modern techniques offer compelling advantages in efficiency, safety, and environmental impact.[3] This guide provides an in-depth, objective comparison of a classical cornerstone—the Huisgen 1,3-dipolar cycloaddition—with a prominent modern alternative: ultrasound-assisted synthesis. Through detailed protocols, comparative data, and mechanistic insights, this document serves as a practical resource for selecting the optimal synthetic strategy.
The Enduring Classical Approach: Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition, a Nobel Prize-winning reaction, is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles.[4][5][6] The core of this reaction is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][7] A key feature is the in situ generation of the often-unstable nitrile oxide from a stable precursor, typically an aldoxime, through oxidation.[8][9]
Mechanistic Rationale
The reaction proceeds via a concerted, pericyclic mechanism involving the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne.[1][4] This concerted pathway ensures a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the resulting isoxazole ring, is governed by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[9] For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles with high selectivity.[10]
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)isoxazole
Introduction: 3-(Bromomethyl)isoxazole is a valuable heterocyclic building block in synthetic chemistry, frequently utilized in the development of novel pharmaceutical agents due to the reactivity of its bromomethyl group and the inherent biological relevance of the isoxazole scaffold.[1][2] However, its utility in synthesis is matched by its potential hazards, including high reactivity and corrosivity.[3] This guide provides a comprehensive, technically grounded protocol for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are designed to be a self-validating system, integrating safety, regulatory compliance, and scientific rationale.
Hazard Assessment: Understanding the Risks
A thorough understanding of the chemical's properties is the foundation of safe disposal. This compound is classified as a corrosive material that can cause severe burns upon contact with skin, eyes, and mucous membranes.[3][4] Ingestion is particularly dangerous and can cause severe damage to delicate tissues.[3] As a halogenated organic compound, its thermal decomposition or combustion can release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (specifically hydrogen bromide).[3][4]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Routes of Exposure |
|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3] | Dermal, Ocular |
| Acute Toxicity | Harmful or fatal if swallowed.[3] | Ingestion |
| Respiratory Irritation | Vapors or dust may cause respiratory irritation.[5] | Inhalation |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6] | N/A |
| Environmental Hazard | Data is limited, but discharge into the environment must be avoided.[5] Avoid release into drains and water systems.[4] | Environmental Release |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive and toxic nature of this compound, a robust PPE protocol is mandatory. All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Wear two pairs of chemical-resistant nitrile gloves (double-gloving).[8] Ensure outer glove covers the gown cuff. | Prevents direct skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer layer.[9] |
| Eye & Face Protection | Chemical splash goggles are mandatory.[10] For larger quantities (>1L) or splash risks, a full-face shield must be worn over the goggles.[10] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[3] |
| Body Protection | A flame-resistant lab coat is required.[10] For significant quantities, a disposable, low-permeability gown should be worn.[8] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[7] | Protects feet from potential spills. |
| Respiratory | Not typically required if work is performed in a properly functioning fume hood. For large spills or emergencies, a full face-piece respirator with an appropriate chemical cartridge is necessary.[9][11] | A fume hood provides primary respiratory protection.[7] |
Spill Management Protocol
Accidents happen; a prepared response minimizes risk.
For Minor Spills (<100 mL within a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a sturdy, sealable container.[4]
-
Labeling: Label the container clearly as "Spill Debris containing this compound" and affix hazardous waste labels.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
-
Disposal: The sealed container of spill debris must be disposed of as halogenated organic waste.[7]
For Major Spills (>100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do Not Attempt to Clean: Allow trained professionals with appropriate respiratory protection and equipment to manage the cleanup.[12]
Core Disposal Protocol: Waste Stream Integrity
The central principle for disposing of this compound is its classification as a halogenated organic compound . It must never be mixed with non-halogenated organic waste or disposed of down the sanitary sewer.[7]
Step-by-Step Disposal Procedure:
-
Waste Collection: Designate a specific, compatible waste container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.[13]
-
Segregation is Key: Carefully transfer all waste containing this compound, including reaction residues, contaminated solvents, and the first rinse of emptied containers, into the designated halogenated waste container.[7][13]
-
Accurate Labeling: The waste container must be clearly and accurately labeled. Use your institution's official hazardous waste tag. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and the solvent matrix (e.g., "approx. 5% in Dichloromethane").
-
The appropriate hazard pictograms (e.g., Corrosive, Toxic).[5]
-
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[13] Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[4]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Decontamination and Empty Container Disposal
Empty containers that once held this compound are still considered hazardous waste.
-
Triple Rinse Procedure:
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Crucially, the first rinseate must be collected and disposed of as halogenated organic hazardous waste. [13] Subsequent rinses can typically be collected with non-halogenated waste, but consult your local EHS for specific guidance.
-
-
Container Preparation: After triple rinsing and air-drying in a fume hood, obliterate or remove the original label to prevent confusion.
-
Final Disposal: The cleaned, defaced container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box).
Scientific Rationale: The "Why" Behind the Protocol
-
Segregation of Halogenated Waste: Halogenated organic compounds require specialized high-temperature incineration with flue gas scrubbing systems.[14] This is to neutralize the acidic gases (like HBr) produced during combustion and to prevent the formation of persistent organic pollutants like dioxins and furans. Mixing this waste with non-halogenated streams contaminates the entire batch, increasing disposal costs and environmental risk.
-
Prohibition of Drain Disposal: This compound's toxicity and potential persistence make it a threat to aquatic ecosystems.[5] Municipal water treatment facilities are not equipped to handle such specialized chemical waste.
-
Inert Absorbents for Spills: The use of non-combustible absorbents is a precaution against the compound's potential reactivity. While not classified as an oxidizer, its interaction with reactive or combustible materials during a spill cleanup is an unnecessary risk.
By adhering to these detailed procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
- 1. Buy 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | 5300-99-2 [smolecule.com]
- 2. Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. scienceready.com.au [scienceready.com.au]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. youtube.com [youtube.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 3-(Bromomethyl)isoxazole
A Researcher's Guide to Safely Handling 3-(Bromomethyl)isoxazole
For the modern researcher, this compound is a valuable reagent, a key building block in the synthesis of a multitude of pharmacologically active compounds. However, its utility is matched by its potential hazards. As a brominated organic compound and a potential alkylating agent, it demands respect and meticulous handling. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, ensuring that your work is not only scientifically sound but also fundamentally safe.
The core principle of our approach is proactive risk mitigation. Every step, from container receipt to waste disposal, is a control point. Understanding why a specific piece of personal protective equipment (PPE) is chosen or why a certain disposal method is mandated empowers you, the researcher, to work with confidence and authority.
Hazard Profile: Understanding the Adversary
This compound and its analogs are classified as corrosive materials that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful, potentially causing severe damage to the gastrointestinal tract.[1][4][5] The bromomethyl group, in particular, flags this compound as a potential alkylating agent, capable of reacting with biological nucleophiles, which underscores the need for stringent protective measures.
These compounds must be handled with the understanding that they are reactive. They are incompatible with strong oxidizing agents, strong bases, and reducing agents.[2][3] Proper segregation and storage are therefore not just suggestions, but critical safety requirements to prevent dangerous reactions.[6]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE for handling this compound. Remember, PPE is the last line of defense after engineering controls like fume hoods.[7]
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Unpacking/Storage | Double-gloving with nitrile or neoprene gloves | Safety glasses with side shields | Full-length lab coat | Not generally required |
| Weighing/Aliquoting | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and full-face shield | Chemical-resistant apron over a full-length lab coat | Fit-tested N95 respirator if not in a certified fume hood |
| Reaction Setup/Workup | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and full-face shield | Chemical-resistant, disposable gown with knitted cuffs | Work must be performed in a certified chemical fume hood |
| Spill Cleanup | Industrial-thickness gloves (e.g., neoprene over nitrile) | Chemical splash goggles and full-face shield | Chemical-resistant, disposable gown or suit | Fit-tested N95 respirator or higher (e.g., PAPR for large spills) |
| Waste Disposal | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles | Full-length lab coat | Not generally required if handling sealed containers |
Rationale:
-
Double-Gloving : Provides an extra layer of protection against tears and permeation. Should a spill occur on the outer glove, it can be removed without compromising the inner layer, minimizing skin contact.[8][9]
-
Face Shield over Goggles : While goggles protect the eyes from splashes, a face shield provides crucial protection for the entire face and neck.[7][10][11]
-
Chemical-Resistant Gown/Apron : Standard cotton lab coats are permeable. A poly-coated or rubberized apron or a disposable gown provides a necessary barrier against corrosive liquid splashes.[8][12][13]
-
Respiratory Protection : While a fume hood is the primary engineering control for preventing inhalation, a respirator is necessary when there's a risk of aerosol generation outside of this controlled environment, such as during a spill cleanup.[8]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation :
-
Review Documentation : Before handling, thoroughly review the Safety Data Sheet (SDS) and your institution's specific Standard Operating Procedures (SOPs).[10]
-
Don PPE : Put on the appropriate PPE as detailed in the table above for the intended task.[14] Inspect all PPE for integrity before use.[3]
-
Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly. Keep the sash at the lowest possible height while working.[11][14]
-
-
Handling :
-
Receiving : When the chemical arrives, inspect the container for any signs of damage or leaks before accepting it.
-
Storage : Store the container in a cool, dry, well-ventilated area, away from incompatible materials.[2][6][15] The storage location should be clearly labeled and secured.[1][4]
-
Weighing and Transfer : Conduct all manipulations that may generate vapors, dust, or aerosols, such as weighing or transferring, inside a certified chemical fume hood.[2][14] Use spark-free tools and ground equipment when handling flammable isoxazole derivatives.[15]
-
Reaction : Set up your reaction within the fume hood. Keep all containers tightly closed when not in use.[15]
-
-
Post-Handling & Disposal :
-
Decontamination : Decontaminate all surfaces and glassware that have come into contact with the chemical. A suitable decontamination solution (e.g., a dilute solution of sodium bicarbonate for acidic byproducts) should be used, followed by a thorough rinse.
-
Waste Segregation : All waste, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.[3] Collect waste in clearly labeled, sealed containers.[1][4] Never mix incompatible waste streams.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office.[1][2] Ensure compliance with all local, regional, and national regulations.[3]
-
Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. The typical order is outer gloves, gown/apron, face shield, goggles, and finally inner gloves.[8]
-
Hygiene : Immediately wash your hands and forearms thoroughly with soap and water after removing PPE.[14]
-
Emergency Procedures: Plan for the Unexpected
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
-
Spill : Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4][15] Do not use combustible materials like paper towels to absorb the spill. For large spills, evacuate the lab and contact your institution's emergency response team.
By integrating these principles and procedures into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. pogo.ca [pogo.ca]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hmc.edu [hmc.edu]
- 12. england.nhs.uk [england.nhs.uk]
- 13. gerpac.eu [gerpac.eu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
